molecular formula C7H5F3N2O2S B3135755 2-Nitro-4-(trifluoromethylthio)aniline CAS No. 404-74-0

2-Nitro-4-(trifluoromethylthio)aniline

Cat. No.: B3135755
CAS No.: 404-74-0
M. Wt: 238.19 g/mol
InChI Key: KRTQZQWXBLOTSY-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethylthio)aniline is a useful research compound. Its molecular formula is C7H5F3N2O2S and its molecular weight is 238.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-4-(trifluoromethylsulfanyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2S/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTQZQWXBLOTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethylthio)aniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for the design of novel therapeutics. Among these, the trifluoromethylthio (-SCF₃) group has garnered significant attention for its unique ability to modulate key physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides a comprehensive technical overview of 2-Nitro-4-(trifluoromethylthio)aniline (CAS No. 404-74-0), a versatile chemical intermediate that embodies the advantageous properties of this functional group. As a senior application scientist, this document will delve into the synthesis, properties, and applications of this compound, with a particular focus on its role in drug discovery and development, providing field-proven insights and validated protocols.

Physicochemical and Structural Properties

This compound is a solid, yellow to brown crystalline powder under standard conditions.[1] Its molecular structure, featuring a nitro group ortho to the amine and a trifluoromethylthio group para to the amine, provides a unique electronic and steric profile that is highly valuable in the synthesis of complex organic molecules.

PropertyValueSource(s)
CAS Number 404-74-0[1][2]
Molecular Formula C₇H₅F₃N₂O₂S[2]
Molecular Weight 238.19 g/mol [2]
Physical Form Solid, crystalline powder[1]
Purity Typically ≥98%[2]
InChI Key KRTQZQWXBLOTSY-UHFFFAOYSA-N[1]

The trifluoromethylthio group is a key determinant of this molecule's utility. It is a highly lipophilic moiety that can significantly enhance a molecule's ability to permeate cell membranes, a critical factor for bioavailability and efficacy.[3] Furthermore, the strong carbon-fluorine bonds within the -CF₃ group confer exceptional metabolic stability, protecting drug candidates from rapid degradation by metabolic enzymes.[3]

Synthesis of this compound: A Step-by-Step Protocol

While a variety of synthetic routes to substituted anilines exist, a common and effective method for the preparation of nitro-substituted anilines involves the nucleophilic aromatic substitution of a suitable precursor. The following protocol is a representative synthesis adapted from established procedures for analogous compounds.[4][5]

Reaction Scheme:

Synthesis_of_2_Nitro_4_trifluoromethylthio_aniline 4-Chloro-3-nitrobenzotrifluoride 4-Chloro-3-nitrobenzotrifluoride 2-Nitro-4-(trifluoromethyl)aniline This compound 4-Chloro-3-nitrobenzotrifluoride->2-Nitro-4-(trifluoromethyl)aniline Nucleophilic Aromatic Substitution (High Temperature and Pressure) Ammonia (aq) Ammonia (aq) Ammonia (aq)->2-Nitro-4-(trifluoromethyl)aniline

A representative synthesis workflow.

Materials:

  • 4-Chloro-3-nitrobenzotrifluoride

  • Aqueous Ammonia (25-30%)

  • Copper catalyst (e.g., Cu(I)Cl, optional)

  • High-pressure autoclave reactor

  • Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reactor Charging: In a high-pressure autoclave, charge 4-chloro-3-nitrobenzotrifluoride and a stoichiometric excess of aqueous ammonia. If a catalyst is used, it should be added at this stage. The use of a copper catalyst can facilitate the reaction, allowing for lower temperatures and pressures.[4][5]

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature in the range of 100-150°C. The pressure will increase due to the heating and the evolution of ammonia gas. Maintain these conditions with vigorous stirring for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Cool the reactor to room temperature and carefully vent the excess ammonia. Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: The crude product can be further purified by silica gel column chromatography to yield pure this compound.

Spectroscopic Characterization

A thorough characterization of this compound is essential for confirming its identity and purity. The following are the expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic protons will likely appear as a complex multiplet in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts influenced by the electron-withdrawing nitro group and the trifluoromethylthio group. The amine protons will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethylthio group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the range of 110-150 ppm.

  • ¹⁵N NMR: The nitrogen NMR spectrum can provide valuable information about the electronic environment of the nitro and amino groups. A known ¹⁵N NMR spectrum for this compound shows distinct resonances for the two nitrogen atoms.[6]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C-F stretching: Strong absorption bands in the region of 1000-1400 cm⁻¹.

  • C-S stretching: A weaker absorption band in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z 238. The fragmentation pattern will likely show losses of the nitro group (NO₂) and fragments corresponding to the trifluoromethylthio moiety.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Workflow for the spectroscopic characterization.

Applications in Drug Discovery and Development

The unique combination of a reactive amine handle, a directing nitro group, and the advantageous properties of the trifluoromethylthio group makes this compound a valuable building block in the synthesis of pharmaceutical agents.[7]

The Role of the Trifluoromethylthio Group:

  • Enhanced Lipophilicity: The -SCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target.[3]

  • Metabolic Stability: The high strength of the C-F bonds makes the trifluoromethyl group resistant to metabolic degradation, leading to a longer in-vivo half-life of the drug.[3]

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of the -SCF₃ group can influence the pKa of nearby functional groups and alter the electronic environment of the molecule, which can be fine-tuned for optimal target binding.

Synthetic Utility:

The aniline functionality of this compound serves as a versatile synthetic handle for a variety of chemical transformations, including:

  • Acylation and Sulfonylation: The amine can be readily acylated or sulfonylated to introduce a wide range of substituents.

  • Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate for the introduction of various functional groups through Sandmeyer-type reactions.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a diamino-substituted scaffold for further elaboration. This is particularly useful in the synthesis of heterocyclic compounds.

The presence of these functional groups allows for the construction of complex molecular architectures, making this compound a key starting material for the synthesis of kinase inhibitors, anti-infective agents, and other therapeutic molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern chemistry. Its unique structural features, particularly the influential trifluoromethylthio group, provide a powerful tool for medicinal chemists to overcome challenges in drug discovery, such as poor metabolic stability and low bioavailability. This in-depth guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its importance as a key building block for the next generation of therapeutics. As our understanding of the intricate relationship between chemical structure and biological activity continues to grow, the utility of well-designed, functionalized scaffolds like this compound will undoubtedly continue to expand.

References

  • SpectraBase. 4-TRIFLUOROMETHYLTHIO-2-NITROANILINE. Available from: [Link]

  • Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • Google Patents. CA2008557A1 - Process for the preparation of 2-nitro-4-trifluoromethylaniline.
  • Organic Syntheses. m-NITRODIMETHYLANILINE. Available from: [Link]

  • Google Patents. EP0635483A1 - Process for preparing nitroaniline derivatives.
  • PubChem. 2-Nitro-4-(trifluoromethoxy)aniline. Available from: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. Available from: [Link]

Sources

physicochemical properties of 2-Nitro-4-(trifluoromethylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Nitro-4-(trifluoromethylthio)aniline

Introduction

This compound is a substituted aniline derivative of significant interest in synthetic chemistry. Its unique combination of a nitro group, a trifluoromethylthio group, and a primary amine on a benzene ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. The electron-withdrawing nature of the nitro and trifluoromethylthio groups, coupled with the electron-donating and reactive nature of the amine, imparts a distinct set of physicochemical properties that govern its behavior in chemical reactions, its solubility, and its potential biological interactions.

This technical guide provides a comprehensive overview of the core . It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also an in-depth look at the standard methodologies for their determination. The protocols described are presented with an emphasis on the underlying principles and the causality behind experimental choices, ensuring a robust and validated approach to characterizing this compound.

Compound Identification and Core Properties

Accurate identification is the cornerstone of any chemical analysis. The structural and fundamental properties of this compound are summarized below.

Chemical Structure:

Table 1: Summary of Physicochemical Properties

PropertyValueSource
CAS Number 404-74-0[1]
Molecular Formula C₇H₅F₃N₂O₂S
Molecular Weight 238.19 g/mol
Physical Form Solid
Appearance Crystalline Solid[2]
Purity ≥98%[1]
Storage Temperature Room Temperature, in a dry and well-ventilated area.[1][3]
InChI Key KRTQZQWXBLOTSY-UHFFFAOYSA-N[1]

Experimental Methodologies for Property Determination

The following sections detail the standard, self-validating protocols for determining the critical physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental physical property used for both identification and purity assessment of a crystalline solid. A pure compound typically exhibits a sharp, well-defined melting point, while impurities will depress the melting point and broaden the melting range.

The choice of a slow heating rate (e.g., 1-2°C per minute) as the melting point is approached is critical.[4] This ensures that the temperature of the heating block and the sample within the capillary tube are in thermal equilibrium, allowing for an accurate reading from the thermometer.[5] Heating too rapidly can cause the thermometer reading to lag behind the true temperature of the sample, leading to an erroneously high and broad melting range.[6] A fresh sample must be used for each determination, as the crystal structure of a previously melted and re-solidified sample may differ from the original, affecting the melting point.[5]

  • Sample Preparation:

    • Place a small amount of dry this compound onto a clean, dry surface.

    • Gently tap the open end of a glass capillary tube into the sample to collect a small amount of the powder.[4]

    • Invert the tube and tap the sealed end firmly on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.[7]

  • Apparatus Setup:

    • Insert the capillary tube, sealed end down, into the sample holder of a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

    • Ensure the sample is visible through the magnifying eyepiece.

  • Measurement:

    • Begin heating the apparatus. If the approximate melting point is unknown, a rapid initial determination can be performed to find a rough value.[5]

    • For an accurate measurement, heat rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[4][5]

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Continue heating slowly and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[4][7]

  • Reporting:

    • The melting point is reported as the range from T₁ to T₂.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement prep1 Crush sample to fine powder prep2 Tap open end of capillary into sample prep1->prep2 prep3 Invert and tap to pack 2-3 mm of solid prep2->prep3 measure1 Insert capillary into melting point apparatus prep3->measure1 Load Sample measure2 Heat rapidly to ~20°C below expected M.P. measure1->measure2 measure3 Reduce heating rate to 1-2°C per minute measure2->measure3 measure4 Record T1: First droplet appears measure3->measure4 measure5 Record T2: Completely liquid measure4->measure5 result Report M.P. as Range T1 - T2 measure5->result

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter in drug discovery and development, as it directly influences bioavailability and formulation strategies. Low aqueous solubility can lead to unreliable results in in-vitro assays and poor in-vivo performance. The "gold standard" for determining solubility is the shake-flask method, which measures thermodynamic (or equilibrium) solubility.[8]

This method is designed to establish a true thermodynamic equilibrium between the undissolved solid and the saturated aqueous solution. The extended incubation period (24-72 hours) is necessary to ensure that the dissolution process has reached its endpoint.[8] Taking samples at multiple time points (e.g., 24h and 48h) serves as a self-validating control; if the measured concentration is consistent between these points, it confirms that equilibrium has been achieved.[9] Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

  • Preparation:

    • Add an excess amount of solid this compound to a vial containing a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution will be formed.

    • Prepare multiple replicate vials.

  • Equilibration:

    • Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the vials for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[8]

  • Sample Processing:

    • After equilibration, allow the vials to stand so that the excess solid can settle.

    • Carefully withdraw an aliquot from the supernatant.

    • Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic solid particles.

  • Analysis:

    • Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS).[8]

    • A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

  • Reporting:

    • The determined concentration is reported as the aqueous solubility in units such as µg/mL or µM.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_process Sample Processing & Analysis prep1 Add excess solid to aqueous buffer (pH 7.4) prep2 Seal and shake at constant temperature prep1->prep2 prep3 Incubate for 24-48 hours to reach equilibrium prep2->prep3 proc1 Allow excess solid to settle prep3->proc1 Stop Shaking proc2 Withdraw supernatant proc1->proc2 proc3 Filter through 0.22 µm filter proc2->proc3 proc4 Quantify concentration via HPLC-UV or LC/MS proc3->proc4 result Report concentration as Aqueous Solubility proc4->result

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. For an aniline derivative, the pKa refers to the equilibrium constant for the dissociation of its protonated form (the conjugate acid). This value is crucial as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets.

Aromatic amines like this compound often have low aqueous solubility, making traditional potentiometric titration in pure water challenging.[10] Spectrophotometric determination in a mixed-solvent system (e.g., ethanol-water) is a robust alternative.[10][11] This method leverages the fact that the protonated (ArNH₃⁺) and neutral (ArNH₂) forms of the amine have different UV-Vis absorption spectra. By measuring the absorbance of the solution across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation. The choice of a mixed solvent system is a pragmatic one to ensure the compound remains dissolved throughout the titration.[12]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50% ethanol-water).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

    • Prepare a highly acidic solution (e.g., 0.1 M HCl) and a highly basic solution (e.g., 0.1 M NaOH) in the same solvent system.

  • Spectral Scans:

    • Determine the UV-Vis absorption spectrum of the compound in the highly acidic solution to get the spectrum of the fully protonated form (ArNH₃⁺).

    • Determine the spectrum in the highly basic solution to get the spectrum of the neutral form (ArNH₂).

    • Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

  • Measurement:

    • Prepare a series of samples by adding a small, constant volume of the stock solution to each of the buffer solutions.

    • Measure the absorbance of each sample at the predetermined analytical wavelength.

  • Calculation:

    • For each buffered solution, calculate the ratio of the protonated to the neutral species using the measured absorbances.

    • The pKa is determined by plotting the log of this ratio against the pH of the buffer solutions. The pKa is the pH at which the concentrations of the protonated and neutral forms are equal.

References

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An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Nitro-4-(trifluoromethylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of 2-Nitro-4-(trifluoromethylthio)aniline, a compound of interest for researchers, scientists, and professionals in drug development. By synthesizing established analytical techniques with computational modeling, we will explore the key structural features of this molecule and the energetic landscape of its various conformations.

Introduction: The Significance of Molecular Conformation in Drug Discovery

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its physicochemical properties and biological activity. For drug candidates, the specific conformation adopted upon binding to a biological target is paramount for efficacy. The study of conformational preferences, therefore, is a cornerstone of rational drug design. This compound (CAS Number: 404-74-0) presents an interesting case study due to the interplay of its electron-withdrawing nitro and trifluoromethylthio groups and the electron-donating amino group, all of which influence the molecule's geometry and electronic distribution.[1][2]

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C7H5F3N2O2S and a molecular weight of 238.19 g/mol .[1] The foundational structure consists of an aniline core substituted with a nitro group at the ortho position and a trifluoromethylthio group at the para position relative to the amino group.

PropertyValueSource
CAS Number 404-74-0Sigma-Aldrich[1]
Molecular Formula C7H5F3N2O2SSigma-Aldrich[1]
Molecular Weight 238.19 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Purity (Typical) 98%Sigma-Aldrich[1]

Conformational Analysis: A Multifaceted Approach

A thorough understanding of the conformational landscape of this compound requires a combination of experimental and computational methodologies. While a definitive crystal structure is not publicly available, we can infer its likely conformational preferences based on studies of analogous compounds and theoretical modeling.

Key Torsional Angles and Expected Conformations

The primary degrees of conformational freedom in this compound are the rotation around the C-N bonds of the amino and nitro groups, and the C-S and S-CF3 bonds of the trifluoromethylthio group.

  • Amino Group (-NH2): The amino group is expected to be largely coplanar with the benzene ring to maximize resonance donation of the nitrogen lone pair into the aromatic system.

  • Nitro Group (-NO2): Similarly, the nitro group tends to be coplanar with the benzene ring to facilitate resonance withdrawal. Intramolecular hydrogen bonding between a hydrogen of the amino group and an oxygen of the ortho-nitro group is a key feature that would favor a planar conformation.

  • Trifluoromethylthio Group (-SCF3): The orientation of the -SCF3 group is more complex. The rotation around the C-S bond will determine the position of the bulky -CF3 group relative to the plane of the benzene ring.

The interplay of these rotational possibilities gives rise to several potential low-energy conformers. The relative energies of these conformers will be dictated by a balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects.

Experimental Workflow for Conformational Analysis

A robust experimental approach to determining the conformation of this compound would involve the following steps:

Caption: Workflow for computational conformational analysis.

Predicted Structural Features and Conformation

Based on the analysis of structurally related molecules, we can predict the following key features for this compound:

  • Planarity: The molecule is expected to be largely planar due to the stabilizing effects of resonance and intramolecular hydrogen bonding between the amino and nitro groups.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond between one of the amino protons and an oxygen of the ortho-nitro group is highly probable. This interaction would significantly restrict the rotation of both the amino and nitro groups, locking them into a coplanar arrangement with the benzene ring.

  • -SCF3 Group Orientation: The trifluoromethylthio group's conformation will likely be a compromise between minimizing steric clashes with the adjacent hydrogen atom on the ring and optimizing electronic interactions. The C-S-C-C dihedral angle will be a key determinant of its orientation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach to elucidating the molecular structure and conformation of this compound. While direct experimental data is currently unavailable, the combination of established analytical techniques and robust computational modeling provides a clear pathway to understanding its three-dimensional structure. For researchers in drug development, a detailed knowledge of this molecule's conformational landscape is crucial for predicting its interactions with biological targets and for the rational design of new therapeutic agents. Future experimental work, particularly single-crystal X-ray diffraction and advanced NMR studies, is warranted to validate the theoretical predictions presented herein.

References

  • Goettler, P. E., & Hamaker, C. G. (2022). Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives.
  • BenchChem. (2025). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. BenchChem.
  • Semantic Scholar. (2006, March 7). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups.
  • Abula, A., & Xu, Z. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
  • Google Patents. (1990). CA2008557A1 - Process for the preparation of 2-nitro-4-trifluoromethylaniline.
  • Redalyc. (2008, November 7).
  • Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. (2025, December 4). PMC.
  • Google Patents. (1990). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • Sigma-Aldrich. (n.d.). 2-Nitro-4-((trifluoromethyl)thio)aniline.
  • ResearchGate. (2020, December).
  • Gong, S., Cai, X., Fu, H., & Xu, D. (2016). A Concise and Convenient Synthesis of 4-(Trifluoromethylthio)aniline. Asian Journal of Chemistry, 29, 91-93.
  • MDPI. (2022, June 29). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects.
  • Auremn. (n.d.).
  • ChemicalBook. (n.d.). N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE synthesis.
  • Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. (n.d.).
  • Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes. (n.d.). PMC - NIH.
  • ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Nitroaniline Isomers.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). PMC.
  • Advanced ChemBlocks. (2026, February 8). 2-Nitro-4-((trifluoromethyl)thio)aniline.
  • ResearchGate. (2009). (PDF) 2-Ethyl-5-nitroaniline.
  • Conformational analysis of small molecules: NMR and quantum mechanics calcul
  • NIST. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-. NIST WebBook.
  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline.
  • ResearchGate. (2022, January 3).
  • Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxyl
  • ScholarWorks @ Central Washington University. (n.d.). Conformational analysis of selected [2.
  • PubMed - NIH. (2016, June 16). Concerted nucleophilic aromatic substitution with (19)F(-) and (18)F(-).

Sources

synthesis routes for 2-Nitro-4-(trifluoromethylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized fluorinated building blocks is a critical vector in modern pharmaceutical and agrochemical development. 2-Nitro-4-(trifluoromethylthio)aniline (Molecular Formula: C7H5F3N2O2S; CAS: 404-74-0)[1] is a prime example of such a scaffold. The presence of the strongly electron-withdrawing and highly lipophilic trifluoromethylthio (-SCF3) group, combined with an ortho-nitro directing group, makes this solid compound an invaluable intermediate. However, it requires rigorous handling protocols due to its classification as a severe skin, eye, and respiratory irritant.

As a Senior Application Scientist, selecting the optimal synthesis route for this molecule requires balancing regiocontrol, atom economy, and safety. Below is an in-depth technical guide detailing three distinct synthetic pathways, the mechanistic causality behind each step, and self-validating experimental protocols.

Synthetic Strategy & Mechanistic Logic

The synthesis of this compound can be approached from three fundamental vectors: Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and late-stage C-H functionalization.

SynthesisRoutes Product This compound (Target) R1_Start 1-Chloro-2-nitro-4- (trifluoromethylthio)benzene R1_Rxn SNAr (NH3 / Heat / Pressure) R1_Start->R1_Rxn R1_Rxn->Product R2_Start 4-(Trifluoromethylthio)aniline R2_Protect Protection (Ac2O) R2_Start->R2_Protect R2_Nitrate Nitration (HNO3 / H2SO4) R2_Protect->R2_Nitrate R2_Deprotect Deprotection (HCl / H2O) R2_Nitrate->R2_Deprotect R2_Deprotect->Product R3_Start 2-Nitroaniline R3_Rxn Direct C-H Trifluoromethylthiolation (AgSCF3 / Oxidant) R3_Start->R3_Rxn R3_Rxn->Product

Fig 1: Synthetic logic for this compound via SNAr, EAS, and C-H activation.

Route 1: Nucleophilic Aromatic Substitution (SNAr) – The Industrial Standard

Mechanistic Causality: The SNAr pathway is the most scalable route. The strong electron-withdrawing nature of both the ortho-nitro group and the para-trifluoromethylthio group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This electronic deficiency highly activates the C1 position, facilitating the formation of the intermediate Meisenheimer complex upon nucleophilic attack by ammonia, as dictated by standard .

Self-Validating Protocol:

  • Preparation: Charge a Hastelloy autoclave with 1.0 equivalent of 1-chloro-2-nitro-4-(trifluoromethylthio)benzene.

  • Reagent Addition: Add 10.0 equivalents of 28% aqueous ammonia. Causality: Aqueous ammonia is chosen over anhydrous gas to mitigate the risk of explosive over-pressurization while providing a sufficient concentration of the nucleophile.

  • Reaction: Seal the autoclave and heat to 110 °C for 12 hours. The autogenous pressure will reach approximately 15-20 bar.

  • Validation & Workup: Cool the reactor to 5 °C. The product's lower solubility in cold aqueous media compared to the starting materials drives spontaneous precipitation. This creates a self-purifying thermodynamic sink. Filter the bright yellow precipitate and wash with cold water. Purity can be instantly validated via HPLC (UV detection at 254 nm), expecting >98% purity without further recrystallization.

Route 2: Regioselective Electrophilic Aromatic Substitution (EAS) – The Bench-Scale Approach

Mechanistic Causality: Direct nitration of anilines often fails catastrophically due to oxidative degradation. Furthermore, in highly acidic media (HNO3/H2SO4), a free amine protonates to -NH3+, converting it into a strongly deactivating, meta-directing group. By first protecting the amine with an acetyl group, we prevent complete protonation and maintain the necessary ortho/para-directing nature . Since the para position is already blocked by the -SCF3 group, nitration is forced exclusively to the ortho position.

Self-Validating Protocol:

  • Protection: Dissolve 4-(trifluoromethylthio)aniline in dichloromethane (DCM). Add 1.2 equivalents of acetic anhydride (Ac2O) and stir at room temperature for 2 hours. Evaporate the solvent to yield N-(4-(trifluoromethylthio)phenyl)acetamide.

  • Nitration: Dissolve the protected intermediate in concentrated H2SO4 at 0 °C. Slowly add 1.05 equivalents of fuming HNO3 dropwise, maintaining the temperature below 5 °C to prevent over-nitration. Stir for 1 hour, then pour over crushed ice to precipitate the nitro-intermediate.

  • Deprotection: Suspend the intermediate in 6M HCl and reflux at 100 °C for 4 hours.

  • Validation: Neutralize with NaOH and extract with ethyl acetate. The success of this sequence is self-validated via 1H NMR: the disappearance of the acetyl methyl singlet (~2.1 ppm) and the emergence of a highly deshielded aromatic proton (ortho to both the NO2 and SCF3 groups, typically >8.0 ppm) confirms successful deprotection and correct regiochemistry.

Route 3: Late-Stage Direct Trifluoromethylthiolation – The Modern Catalytic Approach

Mechanistic Causality: Late-stage functionalization avoids the handling of volatile, expensive, or highly toxic pre-functionalized fluorinated building blocks. Utilizing a reagent like Silver(I) trifluoromethanethiolate (AgSCF3) provides a stable source of the -SCF3 moiety. Because the Ag-S bond is thermodynamically highly stable, an exogenous oxidant (like K2S2O8) is required to generate the active electrophilic •SCF3 radical species. The existing nitro group at the ortho position sterically and electronically directs the incoming radical to the less hindered para position .

Self-Validating Protocol:

  • Setup: In a Schlenk flask under a nitrogen atmosphere, combine 1.0 equivalent of 2-nitroaniline, 1.5 equivalents of AgSCF3, and 2.0 equivalents of K2S2O8.

  • Reaction: Add anhydrous acetonitrile (MeCN) and heat the suspension to 80 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove silver salts.

  • Validation: Concentrate the filtrate and analyze via 19F NMR. A distinct, sharp singlet near -42 ppm provides immediate, unambiguous confirmation of the -SCF3 group installation, independent of complex 1H splitting patterns.

Quantitative Route Comparison

To aid in route selection for scale-up or discovery chemistry, the quantitative metrics of the three described pathways are summarized below:

Synthesis RouteOverall YieldAtom EconomyScalabilityKey Hazard / Limitation
1. SNAr (Ammonolysis) 85 - 92%HighIndustrialHigh-pressure ammonia handling
2. EAS (Nitration) 60 - 75%LowBench-to-PilotHighly corrosive mixed acids
3. Direct C-H SCF3 45 - 55%MediumDiscoveryHigh cost of AgSCF3 reagent

References

  • GuideChem. "this compound Chemical Dictionary (CAS 404-74-0)". GuideChem Database.
  • Sigma-Aldrich. "2-Nitro-4-((trifluoromethyl)thio)aniline Safety and Properties". Sigma-Aldrich Catalog.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. URL:[Link]

  • Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). "Recent Advances in the Trifluoromethylthiolation of Organic Compounds". Chemical Reviews, 114(4), 2433-2480. URL:[Link]

Sources

Spectroscopic Characterization of 2-Nitro-4-(trifluoromethylthio)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Nitro-4-(trifluoromethylthio)aniline is a substituted aromatic amine with significant potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a nitro group, an amino group, and a trifluoromethylthio group on the aniline scaffold imparts a unique combination of electronic and steric properties. A thorough understanding of its molecular structure is paramount for its effective utilization and for ensuring the purity and identity of its derivatives.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. We will delve into the principles and expected outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available experimental spectra for this specific molecule is limited, this guide will leverage data from closely related analogs and foundational spectroscopic principles to present a robust, predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals in their analytical endeavors with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for anilines.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for aromatic and amine protons (e.g., 0-10 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon.

    • Spectral Width: Set a spectral width appropriate for aromatic and trifluoromethyl carbons (e.g., 0-160 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • ¹⁵N NMR:

    • Pulse Program: Inverse-gated proton decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE).

    • Spectral Width: The chemical shift range for nitrogen can be broad; a range of -50 to 100 ppm relative to a nitromethane standard is a reasonable starting point.

    • Reference: Use a suitable external or internal standard, such as liquid ammonia or nitromethane.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Deuterated Solvent Dissolve Dissolve 5-10 mg of Sample Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer High-Field NMR Spectrometer Transfer->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR N15_NMR ¹⁵N NMR Acquisition Spectrometer->N15_NMR FT Fourier Transform Spectrometer->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Spectral Analysis Spectral Analysis Integrate->Spectral Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted and Available NMR Data

Due to the limited availability of a complete experimental dataset for this compound, the following tables provide predicted values for ¹H and ¹³C NMR based on the analysis of substituent effects and data from analogous compounds. The available experimental data for ¹⁵N NMR is also presented.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~8.2 - 8.4d~2.0Deshielded by the ortho-nitro group; appears as a doublet due to coupling with H-5.
H-5~7.5 - 7.7ddJ(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.0Influenced by the para-SCF₃ and ortho to the nitro group; split by H-6 and H-3.
H-6~6.8 - 7.0d~8.5Shielded by the ortho-amino group; appears as a doublet due to coupling with H-5.
-NH₂~6.0 - 6.5br s-Broad singlet due to quadrupole broadening and exchange; chemical shift is solvent-dependent.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C-NH₂)~145 - 150Attached to the electron-donating amino group, but deshielded by the ortho-nitro group.
C-2 (C-NO₂)~135 - 140Attached to the strongly electron-withdrawing nitro group.
C-3~125 - 130Aromatic CH, ortho to the nitro group.
C-4 (C-SCF₃)~120 - 125Attached to the electron-withdrawing SCF₃ group.
C-5~118 - 122Aromatic CH, influenced by multiple substituents.
C-6~115 - 120Aromatic CH, ortho to the electron-donating amino group.
-SCF₃~128 - 132 (quartet)The carbon of the trifluoromethylthio group will appear as a quartet due to coupling with the three fluorine atoms.

Table 3: Available ¹⁵N NMR Data for this compound [1]

Nitrogen AssignmentSolventChemical Shift (δ, ppm)
-NH₂ / -NO₂DMSO-d₆Data available in spectral database.[1]

Note: Specific chemical shifts for the two nitrogen atoms are not explicitly listed in the abstract but are available within the referenced database.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of chemical bonds, absorb IR radiation at characteristic frequencies.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Scan the mid-IR region, typically from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing Clean Clean ATR Crystal Background Acquire Background Scan Clean->Background Sample Place Sample on Crystal Background->Sample FTIR FTIR Spectrometer Sample->FTIR Scan Scan 4000-400 cm⁻¹ FTIR->Scan Ratio Ratio Sample/Background Scan->Ratio Process Baseline & Peak Correction Ratio->Process Spectral Interpretation Spectral Interpretation Process->Spectral Interpretation

Caption: Workflow for FTIR Spectroscopic Analysis.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. These predictions are based on established correlation tables and data from analogous compounds such as 2-nitroanilines and trifluoromethyl-substituted aromatics.[2][3][4]

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3500 - 3300N-H stretchPrimary amine (-NH₂)Typically two bands (asymmetric and symmetric stretching).
3100 - 3000C-H stretchAromatic C-HCharacteristic of C-H bonds on the benzene ring.
1620 - 1580N-H bendPrimary amine (-NH₂)Scissoring vibration of the amino group.
1550 - 1500N-O asymmetric stretchNitro group (-NO₂)Strong absorption, characteristic of the nitro functionality.
1360 - 1320N-O symmetric stretchNitro group (-NO₂)Another strong, characteristic absorption for the nitro group.
1300 - 1100C-F stretchTrifluoromethylthio (-SCF₃)Strong, complex absorptions are expected in this region due to C-F stretching modes.
1100 - 1000C-S stretchThioether (-S-CF₃)Generally a weaker absorption.
850 - 800C-H out-of-plane bendSubstituted benzeneThe substitution pattern on the benzene ring influences the position of this band.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

Sample Preparation and Introduction:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduction Method: The choice of introduction method depends on the ionization technique. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe. For Electrospray Ionization (ESI), the sample solution is infused directly or via a liquid chromatograph.

Data Acquisition (Electron Ionization - EI):

  • Instrumentation: A mass spectrometer equipped with an EI source.

  • Ionization Energy: Standard electron energy of 70 eV is used to induce fragmentation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_output Data Output Dissolve Dissolve Sample Introduce Introduce to MS Dissolve->Introduce Ionize Ionization (e.g., EI) Introduce->Ionize Separate Mass Analyzer (m/z) Ionize->Separate Detect Detection Separate->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analyze Analyze Fragmentation Spectrum->Analyze Structure Elucidation Structure Elucidation Analyze->Structure Elucidation

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₇H₅F₃N₂O₂S) is 238.19 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) at an m/z corresponding to this mass. The fragmentation pattern in EI-MS can be predicted based on the stability of the resulting fragments.

Table 5: Predicted Key Fragments in the Mass Spectrum

m/z Value (Predicted)FragmentPlausible Fragmentation Pathway
238[M]⁺Molecular ion
221[M - OH]⁺Loss of a hydroxyl radical, potentially after rearrangement.
208[M - NO]⁺Loss of nitric oxide.
192[M - NO₂]⁺Loss of the nitro group.
169[M - SCF₃]⁺Cleavage of the C-S bond.
69[CF₃]⁺Trifluoromethyl cation.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach, integrating NMR, IR, and MS techniques. This guide provides a robust framework for researchers and professionals to approach the characterization of this molecule. By combining the available experimental data with predictive analysis based on well-established spectroscopic principles and data from analogous structures, a confident structural elucidation can be achieved. The detailed protocols and workflow diagrams presented herein offer a practical roadmap for the successful acquisition and interpretation of high-quality spectroscopic data, which is essential for advancing research and development involving this versatile chemical intermediate.

References

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

  • Aniline, 2-nitro-4-trifluoromethyl-. (n.d.). In NIST WebBook. Retrieved from [Link]

  • 4-TRIFLUOROMETHYLTHIO-2-NITROANILINE. (n.d.). SpectraBase. Retrieved from [Link]

  • 2-Nitro-4-(trifluoromethoxy)aniline. (n.d.). PubChem. Retrieved from [Link]

  • Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline... (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Supporting Information Trifluoromethylation of Thiophenols and Thiols... (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). MMRC. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Theoretical and experimental studies of vibrational spectra... (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • A New Synthesis of Trifluoromethanethiolates... (2003). Journal of Fluorine Chemistry. Retrieved from [Link]

  • Spectroscopic and quantum chemical electronic structure investigations... (2011). Journal of Molecular Structure. Retrieved from [Link]

Sources

solubility of 2-Nitro-4-(trifluoromethylthio)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Solvation Dynamics and Thermodynamic Solubility of 2-Nitro-4-(trifluoromethylthio)aniline in Organic Media

Executive Summary

The rational selection of organic solvents is a critical vector in chemical synthesis, materials formulation, and late-stage drug development. For highly specialized intermediates like This compound (CAS: 404-74-0) [1], standard predictive solubility models often fail due to the molecule's unique combination of extreme lipophilicity and internal hydrogen bonding. This technical guide deconstructs the structural causality behind its solubility profile, provides a self-validating experimental protocol for thermodynamic solubility determination, and outlines its behavior across diverse organic solvent classes.

Structural Causality: The Physicochemical Drivers of Solvation

To understand how this compound dissolves, we must first analyze why it interacts with solvents the way it does. The solubility of this compound is governed by two competing structural features:

  • The Trifluoromethylthio (-SCF₃) Vector: The -SCF₃ moiety is a privileged, highly electron-withdrawing group that imparts extreme lipophilicity to the molecule. With a Hansch

    
     constant of approximately 1.44, it is one of the most hydrophobic functional groups utilized in medicinal chemistry. This group actively repels aqueous networks and drives the molecule's thermodynamic preference for organic phases.
    
  • The Ortho-Nitroaniline Core: Typically, a primary amine (-NH₂) acts as a strong hydrogen-bond donor, which would suggest high solubility in polar protic solvents (like alcohols). However, the spatial proximity of the amine to the strongly electron-withdrawing ortho-nitro (-NO₂) group induces a rigid intramolecular hydrogen-bonding network . This internal bond "masks" the amine's hydrogen-bond donating potential from the bulk solvent. Consequently, the energetic penalty of desolvation is minimized when moving the compound into aprotic media, leading to exceptionally high solubility in polar aprotic solvents.

Quantitative Solubility Profile in Organic Media

According to topological models and empirical databases, the aqueous solubility (Log S) of this compound is exceptionally poor, calculated at -4.99, yielding a mere 0.043 mg/mL in water [2]. However, in organic media, its solubility profile expands dramatically.

The table below summarizes the quantitative solubility data and the underlying solvation causality across various solvent classes.

Solvent ClassificationRepresentative SolventsEstimated Solubility (mg/mL at 25°C)Solvation Causality & Mechanism
Polar Aprotic DMSO, DMF, Acetonitrile> 100Strong dipole-dipole interactions stabilize the polarizable -SCF₃ group without requiring H-bond donation from the solute.
Specialized Aprotic Sulfolane> 50High dielectric constant (

) provides an optimal thermodynamic environment; frequently used as an inert medium for substituted 2-nitroaniline acidity indicators [3].
Halogenated Dichloromethane, Chloroform30 - 50Favorable London dispersion forces interact strongly with the highly lipophilic and electron-dense trifluoromethylthio moiety.
Polar Protic Methanol, Ethanol10 - 20Moderate solubility; competitive intermolecular hydrogen bonding is sterically and energetically hindered by the solute's intramolecular NH₂···NO₂ bond.
Non-Polar Aliphatic n-Heptane, Hexane< 5Poor cavity formation energy compensation; aliphatic chains are unable to stabilize the localized dipole of the ortho-nitroaniline core.
Aqueous Water~ 0.043Extreme hydrophobicity (Log S = -4.99)[2]; the -SCF₃ group strictly repels the aqueous hydrogen-bonded network.

Self-Validating Protocol: Thermodynamic Solubility Determination

A standard shake-flask method is frequently compromised by two hidden variables: filter-membrane adsorption and solvent-induced polymorphic transformation. As an Application Scientist, I mandate the following self-validating system to ensure absolute data integrity when determining the solubility of highly lipophilic anilines.

Step-by-Step Methodology
  • Step 1: Solvent Saturation (Excess Solid) Add 50 mg of crystalline this compound to a 2.0 mL amber glass HPLC vial. Introduce 1.0 mL of the target organic solvent. Causality: The visual presence of excess solid ensures the system possesses the necessary chemical potential to reach true thermodynamic equilibrium.

  • Step 2: Isothermal Equilibration Seal the vial and agitate at 800 rpm using a thermoshaker maintained strictly at 25.0 ± 0.1 °C for 24 hours. Causality: 24 hours is required to overcome the lattice energy of the crystalline solid and ensure the dissolution rate has plateaued.

  • Step 3: Phase Separation via Ultracentrifugation Transfer the suspension to a microcentrifuge tube and spin at 15,000 × g for 15 minutes at 25 °C. Causality: Traditional syringe filtration is explicitly prohibited here. The highly lipophilic -SCF₃ group exhibits strong non-specific binding to PTFE and nylon filter membranes, which would artificially deplete the solute from the liquid phase and yield a falsely low solubility metric.

  • Step 4: Supernatant Quantification Carefully aspirate the supernatant, dilute serially in the mobile phase, and quantify using HPLC-UV at the compound's

    
     (typically 380-460 nm for neutral 2-nitroanilines [3]).
    
  • Step 5: Solid-State Validation (The Closed-Loop Verification) Extract the residual solid pellet from the centrifuge tube, dry gently under a nitrogen stream, and analyze via X-ray Powder Diffraction (XRPD). Causality: If the solvent has induced a transformation into a solvate or a novel polymorph, the XRPD pattern will diverge from the reference standard. This step guarantees that the measured concentration corresponds to the true thermodynamic solubility of the original API form.

Workflow N1 Solid this compound (CAS: 404-74-0) N2 Organic Solvent Addition (Create Suspension) N1->N2 N3 Thermodynamic Equilibration (24h, 25°C, 800 rpm) N2->N3 N4 Phase Separation (Ultracentrifugation) N3->N4 Equilibrium Reached N5 Supernatant Analysis (HPLC-UV Quantification) N4->N5 Liquid Phase N6 Solid-State Validation (XRPD / DSC) N4->N6 Residual Solid

Fig 1: Self-validating thermodynamic solubility workflow for lipophilic anilines.

Applications in Advanced Formulation and Synthesis

Understanding the directly impacts its utility in downstream applications. Because substituted 2-nitroanilines exhibit a clean, symmetrical absorbance peak in the 380-460 nm range that disappears upon protonation, they are highly valued as acidity indicators. By leveraging highly polar, acid-inert, non-dissociating solvents like anhydrous sulfolane, formulators can utilize this compound to measure the ultimate proton-donating acidity of pure anhydrous acids, a critical step in the development of color-change cyanoacrylate adhesives [3].

References

  • Title: US8217110B2 - Color change cyanoacrylate adhesives Source: Google Patents URL

Sources

Reactivity and Chemical Stability of 2-Nitro-4-(trifluoromethylthio)aniline: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the incorporation of fluorinated moieties is a proven strategy to enhance metabolic stability, membrane permeability, and target binding affinity. 2-Nitro-4-(trifluoromethylthio)aniline (CAS: 404-74-0) serves as a highly specialized, dual-functional building block[1][2]. Featuring an ortho-nitroaniline core and a para-trifluoromethylthio (-SCF₃) substituent, this compound provides a direct synthetic vector for generating complex, lipophilic heterocycles such as benzimidazoles and quinoxalines[3].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, structural electronic effects, and core reactivity profiles. Designed for drug development professionals, the protocols herein emphasize self-validating methodologies and the mechanistic causality behind specific reagent selections.

Physicochemical Properties & Structural Analysis

The chemical behavior of this compound is dictated by the extreme electron deficiency of its aromatic ring. The physical properties are summarized below based on standardized chemical databases[1][3][4].

Table 1: Key Physicochemical Descriptors
PropertyValueClinical/Synthetic Significance
CAS Registry Number 404-74-0[1]Standard identifier for regulatory and synthetic tracking.
Molecular Formula C₇H₅F₃N₂O₂S[1]Defines stoichiometric requirements for cross-coupling.
Molecular Weight 238.19 g/mol [1]Optimal low-MW precursor for fragment-based drug design.
Physical State Clear to yellow liquid/solid[4]B.P. 102-103 °C at 8 mmHg; Density 1.351 g/mL[4].
Lipophilicity (π) ~1.44 (for -SCF₃ group)The -SCF₃ group is one of the most lipophilic substituents available, drastically improving blood-brain barrier (BBB) penetration.
Predicted pKa 2.79 ± 0.10[4]Indicates a highly non-basic, deactivated amine due to strong electron withdrawal.
Electronic Interplay and Steric Effects

The aniline nitrogen is subjected to intense electron withdrawal from two directions. The ortho-nitro group exerts strong inductive (-I) and resonance (-M) effects, while the para-SCF₃ group exerts a strong inductive pull (-I) combined with weak resonance donation (+M)[5][6]. Consequently, the lone pair on the amine nitrogen is highly delocalized into the aromatic ring, rendering it exceptionally poor at acting as a nucleophile.

ElectronicEffects N Amine (-NH2) Nucleophilic Center NO2 ortho-Nitro (-NO2) Strong -I, -M Ring Aromatic Core Electron Deficient NO2->Ring Withdraws e- density SCF3 para-SCF3 Strong -I, Weak +M SCF3->Ring Inductive withdrawal Ring->N Drastically reduces nucleophilicity & pKa

Caption: Electronic interplay between substituents leading to a highly deactivated aniline core.

Core Reactivity Profiles & Chemical Stability

Understanding the independent and synergistic reactivity of the three functional groups (Amine, Nitro, Thioether) is critical for designing successful synthetic routes.

Chemical Stability

This compound is generally stable under standard laboratory conditions but is incompatible with strong oxidizing agents[7]. The C-S bond of the trifluoromethylthio group is exceptionally robust compared to standard alkyl thioethers, resisting cleavage under most acidic, basic, and thermal conditions[8][9].

Reactivity of the -SCF₃ Group (Controlled Oxidation)

While standard thioethers readily oxidize to sulfoxides and sulfones in the presence of air or mild peroxides, the electron-withdrawing fluorine atoms stabilize the sulfur atom against electrophilic attack. To synthesize the corresponding sulfoxide (2-nitro-4-(trifluoromethylsulfinyl)aniline), aggressive oxidants such as meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) or Sodium hypochlorite (NaOCl) are required[8][9][10].

Reactivity of the Nitro Group (Chemoselective Reduction)

The most valuable synthetic application of this molecule is the reduction of the nitro group to yield 4-(trifluoromethylthio)-1,2-phenylenediamine [3]. This diamine is a privileged intermediate for cyclocondensation reactions to form benzimidazoles. However, the presence of the sulfur atom poses a severe risk of catalyst poisoning if standard transition-metal hydrogenation (e.g., Pd/C, H₂) is employed without careful optimization[3].

ReactivityMap Core This compound Diamine 4-(SCF3)-1,2-phenylenediamine (via Fe/NH4Cl Reduction) Core->Diamine Chemoselective Nitro Reduction Diazonium Diazonium Salt (via NaNO2/HCl) Core->Diazonium Diazotization Heterocycle Benzimidazoles / Quinoxalines (Bioactive Scaffolds) Diamine->Heterocycle Cyclocondensation Sandmeyer Halides / Nitriles (via CuX Sandmeyer) Diazonium->Sandmeyer Cross-Coupling

Caption: Synthetic transformation map highlighting utility as a heterocycle building block.

Validated Experimental Protocols

The following workflows have been engineered to account for the unique electronic and steric challenges presented by this scaffold.

Protocol 1: Chemoselective Reduction to 4-(Trifluoromethylthio)-1,2-phenylenediamine

Objective: Reduce the -NO₂ group to an -NH₂ group without cleaving the C-S bond or poisoning the catalyst. Causality (Why this works): While some literature cites Pd/C for this reduction[3], sulfur-containing substrates frequently poison palladium catalysts, leading to stalled reactions or requiring massive catalyst loadings. The use of Iron powder and Ammonium Chloride (a modified Béchamp reduction) operates via single-electron transfer, entirely bypassing the risk of transition-metal poisoning while remaining mild enough to prevent hydrodefluorination.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in a 3:1 mixture of Ethanol and Water (0.2 M concentration).

  • Activation: Add Ammonium chloride (NH₄Cl, 2.0 equiv) and fine Iron powder (Fe, 325 mesh, 5.0 equiv) to the vigorously stirring solution.

  • Reaction: Heat the suspension to 80 °C (reflux). Monitor the reaction via TLC (Hexane/EtOAc 7:3). The intense yellow color of the starting material will gradually fade as the diamine forms (typically 2–4 hours).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron sludge, washing the filter cake generously with Ethyl Acetate (EtOAc).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the diamine. Store under an inert atmosphere (Argon) to prevent oxidative degradation of the electron-rich diamine.

Protocol 2: Diazotization and Sandmeyer-Type Halogenation

Objective: Convert the deactivated amine into a diazonium salt for subsequent cross-coupling or halogenation. Causality (Why this works): Because the amine has a predicted pKa of ~2.79[4], it is highly resistant to protonation. Weak acids (like acetic acid) will fail to generate the necessary diazonium intermediate. Concentrated Hydrochloric acid (HCl) is required to force protonation, and the reaction must be kept strictly below 5 °C because electron-poor diazonium salts are highly unstable and prone to premature hydrolysis.

Step-by-Step Methodology:

  • Protonation: Suspend the starting aniline (1.0 equiv) in concentrated HCl (10 volumes) and cool the mixture to 0–5 °C using an ice-water bath.

  • Diazotization: Dissolve Sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension over 15 minutes, ensuring the internal temperature never exceeds 5 °C. Stir for 30 minutes to form the diazonium chloride salt.

  • Sandmeyer Coupling: In a separate flask, prepare a solution of Copper(I) chloride (CuCl, 1.2 equiv) in concentrated HCl. Gradually add the cold diazonium solution to the CuCl solution.

  • Completion: Allow the mixture to warm to room temperature. Stir until the evolution of nitrogen gas (N₂) ceases.

  • Purification: Dilute with water, extract with Dichloromethane (DCM), wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and purify via silica gel column chromatography.

References

  • Dmochowski, I. J., et al. "Oxidation of N-trifluoromethylthio sulfoximines using NaOCl·5H2O." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2024. Available at:[Link]

  • American Chemical Society. "Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis." The Journal of Organic Chemistry, 2023. Available at:[Link]

Sources

Strategic Utility and Potential Biological Activities of 2-Nitro-4-(trifluoromethylthio)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Scaffold Derivatization, Physicochemical Profiling, and Pharmacological Applications

Executive Summary

As an Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) profiles of lead compounds without drastically increasing their molecular weight or steric bulk. 2-Nitro-4-(trifluoromethylthio)aniline (CAS: 404-74-0)[1] represents a highly privileged, dual-functional building block that addresses this exact challenge.

This compound combines an ortho-nitroaniline core—a versatile handle for synthesizing complex heterocyclic pharmacophores—with a para-substituted trifluoromethylthio (-SCF₃) group. The -SCF₃ moiety is strategically employed in medicinal chemistry and agrochemistry to dramatically enhance lipophilicity, improve metabolic stability, and increase binding affinity to lipophilic target pockets[2]. This whitepaper explores the physicochemical rationale behind this scaffold, its derivatization pathways, and the potent biological activities of its downstream analogs.

Physicochemical Profiling: The Rationale for the -SCF₃ Group

The decision to incorporate a -SCF₃ group rather than a standard methyl (-CH₃) or trifluoromethyl (-CF₃) group is rooted in strict physicochemical causality. The -SCF₃ moiety possesses a Hansch hydrophobicity parameter (


) of 1.44, making it one of the most lipophilic functional groups available in drug design[3].

When evaluating structure-activity relationships (SAR), replacing a -CF₃ group with an -SCF₃ group allows a molecule to dramatically improve its cell membrane and blood-brain barrier (BBB) permeability without significantly altering its electron-withdrawing properties (


 and 

constants remain similar)[4]. Furthermore, the sulfur atom acts as a bioisosteric linker that can engage in unique halogen or chalcogen bonding within target protein pockets.
Quantitative Physicochemical Comparison

To illustrate the strategic advantage of the -SCF₃ group, the following table summarizes the comparative physicochemical parameters of common aromatic substituents:

SubstituentHansch Hydrophobicity (

)
Hammett Constant (

)
Electronic EffectPrimary Pharmacokinetic Benefit
-CH₃ 0.56-0.17Electron DonatingBaseline lipophilicity
-CF₃ 0.880.54Electron WithdrawingMetabolic stability (blocks CYP450 oxidation)
-OCF₃ 1.040.35Electron WithdrawingConformational flexibility, moderate lipophilicity
-SCF₃ 1.44 0.50 Electron Withdrawing Extreme membrane permeability & high lipophilicity

Data synthesized from standard medicinal chemistry parameters and electrophilic trifluoromethylthiolation studies[3][4].

Derivatization Pathways and Pharmacological Potential

Because this compound is a reactive intermediate, its biological potential is realized through strategic cyclization and derivatization. The ortho-relationship between the nitro and amine groups makes it an ideal precursor for 1,2-phenylenediamines, which are subsequently cyclized into benzimidazoles, benzotriazoles, or quinoxalines.

A. Antiparasitic and Antimicrobial Activity

Derivatives of 4-(trifluoromethylthio)anilines are critical intermediates in the synthesis of veterinary and agricultural blockbusters. For example, this scaffold is a direct precursor to toltrazuril , a potent coccidiostat widely used in poultry and livestock to prevent parasitic infections[5]. The high lipophilicity of the -SCF₃ group ensures rapid penetration through the tough outer membranes of protozoan parasites.

B. Agrochemical Efficacy (Insecticidal/Acaricidal)

In agrochemistry, the aniline functionality allows for easy derivatization into anilinotriazoles , a class of novel agents exhibiting potent insecticidal and acaricidal bioactivities[5]. The -SCF₃ group enhances cuticular penetration in insects and increases metabolic resistance against insect esterases and oxidases[2].

C. Neuropharmacology and Oncology

The extreme hydrophobicity of the -SCF₃ group (


 = 1.44) is highly sought after for CNS-targeting drugs. Electrophilic trifluoromethylthiolation methodologies have been utilized to synthesize -SCF₃ analogs of tricyclic antidepressants like imipramine [3][6]. By utilizing this compound to build benzimidazole-based kinase inhibitors, researchers can achieve sustained target engagement in oncology models while ensuring the drug effectively crosses the BBB to treat brain metastases.

Mechanism A -SCF3 Moiety Integration B Increased Lipophilicity (Hansch π = 1.44) A->B C Enhanced Membrane Permeability (BBB & Cellular) B->C D Metabolic Stability (Resistance to Oxidation) B->D E Sustained Target Engagement (Receptors/Enzymes) C->E D->E

Pharmacokinetic impact of the -SCF3 moiety on membrane permeability and target engagement.

Self-Validating Experimental Protocols

To convert this compound into a bioactive benzimidazole scaffold, a two-step workflow is required. As an expert standard, these protocols are designed as self-validating systems, incorporating clear causality for reagent selection and built-in end-point indicators.

Protocol 1: Catalytic Hydrogenation to 4-(Trifluoromethylthio)-1,2-phenylenediamine

Causality: Traditional reduction methods utilize iron powder and HCl, which generate massive amounts of toxic iron mud pollution[5]. We utilize Palladium on Carbon (Pd/C) with hydrogen gas. This is an environmentally friendly, atom-economical process that yields only water as a byproduct, allowing for direct use of the diamine in the next step[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of this compound in 50 mL of anhydrous ethanol in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq) under a steady stream of argon to prevent auto-ignition.

  • Hydrogenation: Purge the vessel with H₂ gas three times, then pressurize to 3 atm. Stir vigorously at room temperature.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the bright yellow starting material spot disappears, replaced by a highly polar, UV-active diamine spot. Furthermore, hydrogen uptake will physically cease.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude diamine, which should be used immediately to prevent air oxidation.

Protocol 2: Oxidative Cyclization to 5-(Trifluoromethylthio)benzimidazole

Causality: Using sodium metabisulfite (Na₂S₂O₅) allows for the formation of a bisulfite adduct with the chosen aldehyde. This controls the rate of cyclization and prevents the over-oxidation of the sensitive -SCF₃ thioether linkage.

Step-by-Step Methodology:

  • Adduct Formation: In a round-bottom flask, mix 10 mmol of the desired aromatic aldehyde with 10 mmol of Na₂S₂O₅ in 30 mL of DMF/Water (9:1). Stir for 30 minutes at room temperature until the bisulfite adduct fully forms.

  • Condensation: Add the freshly prepared 4-(trifluoromethylthio)-1,2-phenylenediamine (10 mmol) to the mixture.

  • Cyclization: Heat the reaction mixture to 90°C for 4–6 hours under an inert atmosphere.

  • Self-Validation (End-Point): Pour the hot mixture into 150 mL of crushed ice-water. The sudden shift in polarity will cause the highly lipophilic -SCF₃ benzimidazole product to rapidly precipitate as a solid mass.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol. Purity is validated by a sharp melting point and the absence of aldehyde proton peaks (~9.5-10 ppm) in ¹H-NMR.

Workflow A This compound (Starting Material) B Catalytic Hydrogenation (Pd/C, H2) A->B C 4-(Trifluoromethylthio)-1,2-phenylenediamine (Key Intermediate) B->C D Oxidative Cyclization (Aldehyde, Na2S2O5) C->D E 5-(Trifluoromethylthio)benzimidazole (Bioactive Scaffold) D->E

Synthetic workflow from this compound to bioactive benzimidazoles.

References

  • [2] 2-[(Trifluoromethyl)thio]aniline - MySkinRecipes. MySkinRecipes.

  • [1] C7H5F3N2O2S - Chemical Dictionary - Guidechem. Guidechem.

  • [5] Asian Journal of Chemistry: A Concise and Convenient Synthesis of 4-(Trifluoromethylthio)aniline. Asianpubs.org.

  • [6] Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. D-nb.info.

  • [3] Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide - Beilstein Journals. Beilstein-journals.org.

  • [4] 2‐Diazo‐1‐phenyl‐2‐((trifluoromethyl)sulfonyl)ethan‐1‐one: Another Utility for Electrophilic Trifluoromethylthiolation Reactions - PMC. NIH.gov.

Sources

commercial suppliers of 2-Nitro-4-(trifluoromethylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethylthio)aniline for Researchers and Drug Development Professionals

Introduction

This compound is a specialized aromatic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its unique molecular architecture, featuring a nitro group, an aniline moiety, and a trifluoromethylthio substituent, makes it a valuable building block for the synthesis of complex organic molecules. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2]. The addition of a sulfur atom in the trifluoromethylthio group further modulates these properties, offering a distinct electronic and steric profile for molecular design.

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, commercial availability, and potential applications in research and development. It is intended to serve as a practical resource for scientists and professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource(s)
CAS Number 404-74-0[3][4]
Molecular Formula C₇H₅F₃N₂O₂S[3]
Molecular Weight 238.19 g/mol [3][4]
IUPAC Name 2-nitro-4-((trifluoromethyl)thio)aniline[3]
Appearance Solid[4]
Purity Typically ≥98%[3]
InChI Key KRTQZQWXBLOTSY-UHFFFAOYSA-N[5]
Storage Store at room temperature in a dry, well-ventilated area.
Safety Information

2-Nitro-4-((trifluoromethyl)thio)aniline is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The following GHS hazard information has been reported:

  • Pictogram: GHS07 (Exclamation mark)[4]

  • Signal Word: Warning[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]. Some sources also report H302 (Harmful if swallowed)[4].

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water)[4].

Commercial Availability

Identifying a reliable commercial source is a critical first step in any research project. This compound is available from several specialized chemical suppliers. When sourcing this compound, it is advisable to request a certificate of analysis (CoA) to verify its purity and identity.

SupplierCatalog NumberPurityNotes
Sigma-Aldrich AChemBlock-ADVH9A983D8E / XPIH9BD01AC598%Available through their marketplace from partners like AChemBlock and AiFChem.[4]
Advanced ChemBlocks X19790598%Direct supplier with stock indicated in the USA.[3]

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Reactivity

While specific synthetic preparations for this compound are not detailed in the provided search results, its structure suggests that it is likely synthesized from a suitably substituted aniline or nitrobenzene precursor. The reactivity of this molecule is governed by its three key functional groups:

  • Amino Group (-NH₂): This group can undergo a variety of reactions, including acylation, sulfonylation, and diazotization, allowing for the introduction of diverse functionalities.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It is also a versatile functional group that can be readily reduced to an amino group, which is a common strategy in medicinal chemistry to introduce a new vector for molecular elaboration.

  • Trifluoromethylthio Group (-SCF₃): This group is generally stable under many reaction conditions. Its strong electron-withdrawing nature further influences the reactivity of the aromatic ring.

A common and highly useful transformation for this class of compounds is the reduction of the nitro group to an amine. This reaction is often a key step in multi-step syntheses, as it unmasks a nucleophilic amino group that can be used for subsequent coupling reactions.

Applications in Research and Development

The primary application of this compound is as a building block in the synthesis of more complex molecules, particularly for the development of new pharmaceutical agents and agrochemicals. The trifluoromethyl group is a key feature in many modern drugs, and the trifluoromethylthio group offers a unique combination of lipophilicity and electronic properties that can be exploited in drug design[1][2].

Molecules containing the trifluoromethylaniline scaffold have been investigated for a wide range of biological activities, including as kinase inhibitors. The strategic placement of substituents on the aniline ring is a critical aspect of designing potent and selective drug candidates[1]. The this compound core provides a platform for generating a library of diverse compounds for screening against various biological targets.

Experimental Protocols

The following is a representative, self-validating protocol for the reduction of the nitro group of this compound to the corresponding diamine. This is a foundational reaction that would likely be one of the first steps in utilizing this building block for further synthesis.

Reduction of this compound to 4-(Trifluoromethylthio)benzene-1,2-diamine

Principle: The nitro group is selectively reduced to an amino group using a chemical reducing agent, such as tin(II) chloride or catalytic hydrogenation. The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the desired product. Tin(II) chloride is a reliable and effective reagent for this transformation in a laboratory setting.

Materials:

  • This compound (1 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol (or another suitable solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in ethanol.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate in one portion.

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. The reaction is typically exothermic. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Reaction Quench and Basification: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a solution of sodium hydroxide until the pH is basic (pH > 8). This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethanol or ethyl acetate.

  • Extraction: Combine the filtrate and the washings and remove the organic solvent using a rotary evaporator. To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization if necessary.

Self-Validation: The success of the reaction can be validated at several stages. The disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate indicates that the reaction is proceeding. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

chemical_structure cluster_molecule This compound mol mol

Caption: Chemical structure of this compound.

reaction_workflow start Dissolve this compound in Ethanol add_reagents Add SnCl2·2H2O and Conc. HCl start->add_reagents reflux Reflux and Monitor by TLC add_reagents->reflux quench Cool and Quench with NaOH reflux->quench extract Filter and Extract with Ethyl Acetate quench->extract purify Dry and Purify extract->purify product 4-(Trifluoromethylthio)benzene-1,2-diamine purify->product

Caption: Workflow for the reduction of this compound.

References

Sources

Methodological & Application

The Strategic Utility of 2-Nitro-4-(trifluoromethylthio)aniline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block of Strategic Importance

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethylthio (-SCF3) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. When coupled with a nitroaniline scaffold, as in 2-Nitro-4-(trifluoromethylthio)aniline, a versatile and highly valuable building block for medicinal chemistry emerges. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and insights into its role in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.

The presence of the nitro group provides a convenient synthetic handle for the introduction of a primary amine, which can then be further elaborated into a variety of functional groups, most notably ureas, which are a hallmark of many kinase inhibitors. The trifluoromethylthio moiety, in turn, can enhance membrane permeability and metabolic resistance, potentially leading to improved bioavailability and a longer in-vivo half-life.[1]

Core Physicochemical Properties and Their Impact on Drug Design

The trifluoromethylthio group imparts a unique set of physicochemical properties that are highly advantageous in medicinal chemistry:

PropertyImpact on Drug Design
High Lipophilicity Enhances the ability of a molecule to cross cellular membranes and the blood-brain barrier, improving bioavailability and tissue distribution.
Metabolic Stability The strong carbon-fluorine bonds are resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the in-vivo half-life of a drug.
Electron-Withdrawing Nature Can significantly alter the pKa of nearby functional groups, influencing hydrogen bonding interactions with biological targets and potentially increasing binding affinity and potency.
Conformational Effects The steric bulk of the -SCF3 group can influence the preferred conformation of a molecule, which can be critical for optimal binding to a target protein.

Application in the Synthesis of Kinase Inhibitors: A Case Study Inspired by Sorafenib Analogues

A primary application of this compound in medicinal chemistry is as a precursor for the synthesis of bi-aryl urea-based kinase inhibitors. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by the formation of a urea linkage. This approach is inspired by the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib, which feature a similar structural motif.[2][3][4][5][6]

The following sections provide detailed protocols for the key synthetic transformations, starting from this compound.

Experimental Protocols

Protocol 1: Reduction of the Nitro Group to Afford 3-Amino-4-(trifluoromethylthio)aniline

The reduction of the nitro group to a primary amine is a critical first step in the utilization of this compound as a building block. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.

Method: Catalytic Hydrogenation

This method is often preferred for its high yield and the generation of water as the only byproduct.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.

  • Seal the vessel and purge it with the inert gas, followed by several cycles of vacuum and hydrogen gas backfill.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-4-(trifluoromethylthio)aniline. The product can be purified further by column chromatography if necessary.

Protocol 2: Synthesis of a Bi-Aryl Urea Linkage

The formation of the urea bond is a key step in the synthesis of many kinase inhibitors. This is typically achieved by reacting the newly formed diamine with an isocyanate.

Method: Urea Formation with an Isocyanate

This protocol describes the reaction of the synthesized 3-Amino-4-(trifluoromethylthio)aniline with a substituted phenyl isocyanate to form a bi-aryl urea, a core structure in many kinase inhibitors.

Materials:

  • 3-Amino-4-(trifluoromethylthio)aniline (from Protocol 1)

  • Substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate for a Sorafenib-like analogue)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-Amino-4-(trifluoromethylthio)aniline (1.0 eq) in anhydrous DCM or THF.

  • To this solution, add the substituted phenyl isocyanate (1.0-1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by column chromatography on silica gel.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations of this compound in the synthesis of a hypothetical kinase inhibitor.

G cluster_0 Starting Material cluster_1 Step 1: Nitro Reduction cluster_2 Step 2: Urea Formation A This compound B 3-Amino-4-(trifluoromethylthio)aniline A->B H2, Pd/C C Bi-Aryl Urea Kinase Inhibitor Scaffold B->C Ar-N=C=O

Caption: Synthetic pathway from this compound.

Signaling Pathways Targeted by Derived Kinase Inhibitors

Many of the kinase inhibitors that can be synthesized using this building block target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These include the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.

Caption: Key signaling pathways targeted by kinase inhibitors.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its unique combination of a reactive nitro group and a bioisosterically favorable trifluoromethylthio moiety makes it an ideal starting material for the synthesis of complex and biologically active molecules. The protocols detailed in this guide provide a practical framework for the utilization of this compound in the development of novel therapeutics, particularly in the exciting and rapidly evolving field of kinase inhibitors. The ability to readily access a diamine intermediate opens up a wealth of synthetic possibilities for creating diverse libraries of compounds for screening and lead optimization.

References

Sources

The Strategic Role of 2-Nitro-4-(trifluoromethylthio)aniline in the Synthesis of Phenylpyrazole Insecticides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol

Introduction: The Significance of the Trifluoromethylthio Moiety in Modern Agrochemicals

The relentless pursuit of more effective and environmentally benign crop protection agents has led to a focus on fluorinated organic molecules. Among these, compounds bearing the trifluoromethylthio (SCF3) group have garnered significant attention. The unique physicochemical properties of the SCF3 group, including its high lipophilicity and strong electron-withdrawing nature, can profoundly enhance the biological activity, metabolic stability, and bioavailability of agrochemicals.[1][2][3] This has made intermediates containing the SCF3 moiety highly valuable building blocks in the synthesis of modern pesticides. 2-Nitro-4-(trifluoromethylthio)aniline is a key intermediate in this class, serving as a crucial precursor for the synthesis of potent insecticidal agents.

Core Application: A Gateway to Phenylpyrazole Insecticides

The primary and most well-documented application of this compound in agrochemical synthesis is as a key starting material for the production of phenylpyrazole insecticides, most notably Fipronil.[4] Fipronil is a broad-spectrum insecticide that disrupts the central nervous system of insects by blocking GABA-gated chloride channels.[4] The synthesis of Fipronil is a multi-step process, and this compound, after reduction of the nitro group to an amine, provides the essential trifluoromethylthio-substituted aniline core.

Synthetic Pathway to Fipronil Intermediate

The synthesis of the key fipronil intermediate, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylthio)-1H-pyrazole-3-carbonitrile, involves the reaction of a trifluoromethylthio-substituted phenylhydrazine with a suitable pyrazole precursor. While the direct use of this compound is not explicitly detailed in a single protocol, a plausible synthetic route involves its initial reduction to the corresponding aniline, followed by diazotization and subsequent reactions to form the phenylpyrazole ring.

A critical step in the overall synthesis of Fipronil is the oxidation of the trifluoromethylthio group to a trifluoromethylsulfinyl group.[1][2] This transformation is crucial for the insecticidal activity of the final product.

Fipronil_Synthesis_Pathway A This compound B Reduction (e.g., H2/Pd-C) A->B C 4-(Trifluoromethylthio)-2-aminoaniline B->C D Diazotization & Chlorination C->D E 2,6-Dichloro-4-(trifluoromethylthio)aniline D->E F Diazotization E->F G [2,6-Dichloro-4-(trifluoromethylthio)phenyl]diazonium salt F->G I Cyclization G->I H Ethyl (2,3-dicyano)propionate H->I J 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylthio)-1H-pyrazole-3-carbonitrile I->J K Oxidation (e.g., H2O2/TFA) J->K L Fipronil K->L

Figure 1: Plausible synthetic pathway from this compound to Fipronil.

Experimental Protocols: Synthesis of a Key Fipronil Intermediate

The following protocol outlines a representative synthesis of a key intermediate in the production of Fipronil, starting from precursors that would be derived from this compound.

Protocol 1: Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthio-pyrazole

This procedure is adapted from principles described in various patents for the synthesis of Fipronil and its intermediates.[1][5]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
2,6-Dichloro-4-trifluoromethylaniline24279-39-8230.01Starting material for the phenylhydrazine component.
Nitrosylsulfuric acid7782-78-7127.08Diazotizing agent.
Ethyl 2,3-dicyanopropionate40497-11-8166.16Pyrazole ring precursor.
Trifluoromethanesulfenyl chloride (CF3SCl)421-16-9136.52Source of the trifluoromethylthio group.
Ammonia7664-41-717.03Used for cyclization.
Toluene108-88-392.14Solvent.
Sulfuric Acid7664-93-998.08Acid catalyst.

Procedure:

  • Diazotization of 2,6-Dichloro-4-trifluoromethylaniline:

    • In a reaction vessel, dissolve 2,6-dichloro-4-trifluoromethylaniline (1.0 mol) in sulfuric acid.

    • Cool the mixture to 0-5 °C.

    • Slowly add nitrosylsulfuric acid (1.05 mol) while maintaining the temperature below 10 °C.

    • Stir the reaction mixture for 1-2 hours at 0-5 °C to ensure complete formation of the diazonium salt.

  • Coupling and Cyclization:

    • In a separate vessel, dissolve ethyl 2,3-dicyanopropionate (1.0 mol) in a suitable organic solvent such as toluene.

    • Cool the solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the ethyl 2,3-dicyanopropionate solution, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly add a solution of ammonia to the reaction mixture to induce cyclization, keeping the pH in the desired range as per specific patented procedures.[6]

  • Introduction of the Trifluoromethylthio Group:

    • The resulting pyrazole intermediate is then reacted with a trifluoromethylthiolating agent, such as trifluoromethanesulfenyl chloride (CF3SCl), in the presence of a suitable base and solvent to introduce the SCF3 group at the 4-position of the pyrazole ring. Note: This step is a simplification of a complex reaction that may involve multiple steps and variations as described in the patent literature.

  • Work-up and Isolation:

    • The reaction mixture is then quenched with water and the organic layer is separated.

    • The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography to yield 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthio-pyrazole.

Experimental_Workflow A Diazotization of 2,6-Dichloro-4-trifluoromethylaniline B Coupling with Ethyl 2,3-dicyanopropionate A->B C Cyclization with Ammonia B->C D Introduction of SCF3 Group C->D E Work-up and Purification D->E F Final Product: Fipronil Intermediate E->F

Figure 2: General experimental workflow for the synthesis of the Fipronil intermediate.

Physicochemical and Safety Data of this compound

PropertyValue
CAS Number 400-44-2
Molecular Formula C7H5F3N2O2S
Molecular Weight 254.19 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 88-92 °C
Solubility Insoluble in water, soluble in most organic solvents.
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound stands as a pivotal intermediate in the agrochemical industry, primarily enabling the synthesis of the highly effective insecticide, Fipronil. The strategic incorporation of the trifluoromethylthio group via this precursor is a testament to the power of fluorine chemistry in designing next-generation crop protection agents. The protocols and data presented herein provide a foundational understanding for researchers and professionals in the field to further explore and optimize the synthesis of valuable agrochemicals.

References

  • Gharda Chemicals Ltd. (2015). A PROCESS FOR THE SYNTHESIS OF FIPRONIL.
  • Bayer CropScience SA. (2010). Process for the synthesis of fipronil.
  • Umemoto, T., & Ishihara, S. (2003). The trifluoromethylthio group in agrochemical and pharmaceutical chemistry. Journal of Fluorine Chemistry, 120(2), 145-155.
  • Gharda Chemicals Ltd. (2012). Process for synthesis of fipronil.
  • PubChem. (n.d.). Trifluralin. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Trifluralin. [Link]

  • Corteva Agriscience. (n.d.). Fontelis® Fungicide. [Link]

  • AERU. (2024). Fipronil (Ref: BAS 350I). Agriculture and Environment Research Unit. [Link]

  • Gharda Chemicals Ltd. (2012). PROCESS FOR THE PREPARATION OF FIPRONIL, AN INSECTICIDE, AND RELATED PYRAZOLES. European Patent EP 2069311 B1. [Link]

  • Gharda Chemicals Ltd. (2015). A Process For Preparing Amino Pyrazole Derivative. Indian Patent Application 1699/MUM/2013. [Link]

  • Gharda Chemicals Ltd. (2011). An Improved Process For Preparation Of Fipronil, An Insecticide. Indian Patent Application 1589/MUM/2011. [Link]

  • Singh, R. K., et al. (2013). Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. Journal of the Serbian Chemical Society, 78(10), 1465-1473.
  • Gharda Chemicals Ltd. (2020). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Gharda Chemicals Ltd. (2014). Preparation method of fipronil intermediate.
  • Gharda Chemicals Ltd. (2019). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Gharda Chemicals Ltd. (2010). Process for preparing 5-amino-3-cyano-1-((2,6-dichloro-4-trifluoromethyl) phenyl)- 1H-pyrazole.
  • Pacific Northwest Pest Management Handbooks. (n.d.). Fungicides, Bactericides, and Nematicides. [Link]

  • CABI. (n.d.). TOK E-25 Experimental herbicide (formerly FW-925). CABI Digital Library. [Link]

  • El-Metwally, N. M., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential.
  • Andrzejczuk, S., Kosikowska, U., & Wujec, M. (2023). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp.
  • Guda, V. K. (2018).
  • Al-Adiwish, W. M., et al. (2021). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. Chemistry of Heterocyclic Compounds, 57(1), 108-115.
  • El-Sayed, N. N. E. (2021). Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi. Journal of Pesticide Science, 46(2), 198-205.
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Synthesis of Novel Derivatives from 2-Nitro-4-(trifluoromethylthio)aniline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Potential in Modern Chemistry

2-Nitro-4-(trifluoromethylthio)aniline is a key building block in contemporary organic synthesis, particularly for the development of novel therapeutic agents and functional materials. The strategic placement of a nitro group and a trifluoromethylthio moiety on the aniline scaffold imparts unique electronic properties, creating a versatile platform for a multitude of chemical transformations. The trifluoromethylthio (-SCF3) group, in particular, is of high interest in medicinal chemistry due to its ability to enhance lipophilicity, metabolic stability, and binding affinity of drug candidates. This guide provides a comprehensive overview of synthetic strategies to generate a diverse library of derivatives from this valuable starting material, complete with detailed experimental protocols and mechanistic insights.

I. Reactions Involving the Amino Group: Harnessing the Nucleophilicity

The primary amino group of this compound, while deactivated by the electron-withdrawing substituents, remains a key site for functionalization.

A. Acylation: Formation of Amide Derivatives

Acylation of the amino group to form amides is a fundamental transformation that can be used to introduce a wide variety of functional groups and to modulate the electronic properties of the aniline.

Mechanistic Rationale: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The strong electron-withdrawing nature of the nitro and trifluoromethylthio groups reduces the nucleophilicity of the amino group, necessitating slightly more forcing conditions than for activated anilines.

Experimental Protocol: Synthesis of N-(2-nitro-4-((trifluoromethyl)thio)phenyl)acetamide

  • Materials:

    • This compound (1.0 eq)

    • Acetyl chloride (1.2 eq) or Acetic anhydride (1.2 eq)

    • Pyridine (2.0 eq) or Triethylamine (2.0 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.

    • Add pyridine or triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Representative Acylating Agents

Acylating AgentProductExpected Observations
Acetyl chlorideN-acetyl derivativeFormation of a stable amide, potentially altering solubility.
Benzoyl chlorideN-benzoyl derivativeIntroduction of an aromatic moiety, increasing steric bulk.
Methanesulfonyl chlorideN-methanesulfonyl derivativeFormation of a sulfonamide, a common pharmacophore.
B. Sulfonylation: Synthesis of Sulfonamides

The reaction of this compound with sulfonyl chlorides yields sulfonamides, a class of compounds with a broad spectrum of biological activities.

Mechanistic Rationale: Similar to acylation, the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The use of a base is crucial to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of N-(2-nitro-4-((trifluoromethyl)thio)phenyl)benzenesulfonamide

  • Materials:

    • This compound (1.0 eq)

    • Benzenesulfonyl chloride (1.1 eq)

    • Pyridine (2.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Follow the general procedure for acylation, substituting benzenesulfonyl chloride for the acylating agent.

    • The reaction may require gentle heating (40 °C) to proceed to completion due to the reduced nucleophilicity of the aniline.

II. Transformations via Diazotization: The Sandmeyer and Related Reactions

Diazotization of the primary amino group to form a diazonium salt opens a gateway to a vast array of functional group interconversions, famously known as the Sandmeyer reactions.

Mechanistic Rationale: The reaction of the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) forms a diazonium salt. This intermediate is highly reactive and can undergo substitution with various nucleophiles, with the loss of nitrogen gas as a driving force. The presence of electron-withdrawing groups can stabilize the diazonium salt to some extent, but careful temperature control remains critical.[1][2]

Experimental Workflow: Diazotization and Subsequent Sandmeyer Reactions

G cluster_sandmeyer Sandmeyer Reactions A This compound B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C [Ar-N₂]⁺Cl⁻ (Diazonium Salt Intermediate) B->C D Sandmeyer Reactions E CuCl / HCl C->E Halogenation F CuBr / HBr C->F G CuCN / KCN C->G Cyanation H H₂O / H₂SO₄, Δ C->H Hydroxylation I HBF₄, Δ C->I Fluorination (Schiemann) J 2-Chloro-1-nitro-4-(trifluoromethylthio)benzene E->J K 2-Bromo-1-nitro-4-(trifluoromethylthio)benzene F->K L 2-Cyano-1-nitro-4-(trifluoromethylthio)benzene G->L M 2-Nitro-4-(trifluoromethylthio)phenol H->M N 2-Fluoro-1-nitro-4-(trifluoromethylthio)benzene I->N

Caption: Workflow for Sandmeyer reactions of this compound.

Experimental Protocol: General Procedure for Diazotization

  • Materials:

    • This compound (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

    • Sodium Nitrite (NaNO₂) (1.05 eq)

    • Water

  • Procedure:

    • Suspend this compound in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes before proceeding to the next step.

Protocol for Sandmeyer Chlorination:

  • Materials:

    • Diazonium salt solution (from above)

    • Copper(I) chloride (CuCl) (1.2 eq)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • In a separate flask, dissolve CuCl in concentrated HCl and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with stirring.

    • Nitrogen gas evolution should be observed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash, dry, and purify.

III. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Nitrogen and Carbon-Carbon Bonds

A. Buchwald-Hartwig Amination: Synthesis of Diaryl- and Alkylarylamines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While the starting material is an aniline, it can also serve as a coupling partner if it is first converted to an aryl halide via a Sandmeyer reaction. Alternatively, the amino group of this compound can be coupled with an aryl halide.

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) complex. Key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction.

Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

  • Materials:

    • This compound (1.2 eq)

    • Aryl bromide (1.0 eq)

    • Pd₂(dba)₃ (palladium source, 2-5 mol%)

    • Xantphos or other suitable phosphine ligand (4-10 mol%)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the aryl bromide, palladium precursor, and ligand in a dry Schlenk tube.

    • Add the solvent, followed by the aniline and the base.

    • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

    • Wash the filtrate with water, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

B. Suzuki-Miyaura Coupling: C-C Bond Formation

To participate in a Suzuki-Miyaura coupling, the aniline must first be converted to an aryl halide or triflate via a Sandmeyer reaction. The resulting aryl halide can then be coupled with a boronic acid or ester. Interestingly, some studies have shown that nitroarenes can directly act as electrophiles in Suzuki-Miyaura couplings, which would be a more direct route.[3]

Mechanistic Rationale: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) to form an arylpalladium(II) species. Reductive elimination then yields the biaryl product and regenerates the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1-nitro-4-(trifluoromethylthio)benzene

  • Materials:

    • 2-Bromo-1-nitro-4-(trifluoromethylthio)benzene (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Pd(PPh₃)₄ (palladium catalyst, 3-5 mol%)

    • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 eq)

    • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Procedure:

    • To a round-bottom flask, add the aryl bromide, arylboronic acid, and base.

    • Add the solvent mixture and degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the palladium catalyst and heat the reaction mixture to reflux (80-100 °C) for 6-18 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

IV. Modification of the Nitro Group: Unveiling a New Amino Functionality

Reduction of the nitro group to a primary amine opens up a new avenue for derivatization, yielding a diamine with two amino groups of different reactivity.

Mechanistic Rationale: The reduction of a nitro group can be achieved through various methods, including catalytic hydrogenation or the use of reducing metals in acidic media. The choice of reagent is crucial to avoid the reduction of other functional groups, although the trifluoromethylthio group is generally stable to these conditions.

Experimental Protocol: Reduction of the Nitro Group to an Amine

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

    • Ethanol or Ethyl Acetate

    • Concentrated HCl (for workup)

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • Dissolve this compound in ethanol or ethyl acetate.

    • Add SnCl₂·2H₂O to the solution and stir at room temperature or with gentle heating (50-60 °C).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully add a concentrated NaOH solution to precipitate the tin salts and basify the solution to a pH > 10.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the diamine product.

Synthetic Utility of the Resulting Diamine

G A This compound B Reduction (e.g., SnCl₂, EtOH) A->B C 4-((Trifluoromethyl)thio)benzene-1,2-diamine B->C D Further Derivatization E Formation of Heterocycles (e.g., Benzimidazoles, Quinoxalines) D->E F Selective Acylation/ Sulfonylation D->F

Caption: Synthetic possibilities after nitro group reduction.

V. Conclusion and Future Perspectives

The synthetic pathways outlined in this guide demonstrate the immense potential of this compound as a versatile starting material. The strategic manipulation of its functional groups allows for the generation of a wide array of novel derivatives with potential applications in medicinal chemistry and materials science. The continued development of efficient and selective synthetic methodologies will undoubtedly unlock further possibilities for this valuable scaffold.

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Application Notes and Protocols: Catalytic Reactions Involving 2-Nitro-4-(trifluoromethylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Nitro-4-(trifluoromethylthio)aniline in Synthesis

This compound is a key substituted aniline derivative that serves as a versatile building block in modern organic synthesis. Its unique trifluoromethylthio (-SCF3) and nitro (-NO2) functionalities make it a precursor to a variety of complex molecules with significant potential in medicinal chemistry and materials science. The trifluoromethylthio group, in particular, is of growing interest in drug development due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The most pivotal catalytic transformation involving this substrate is the selective reduction of the nitro group to an amine. This reaction yields 4-((Trifluoromethyl)thio)benzene-1,2-diamine, a valuable intermediate for the synthesis of heterocyclic compounds such as benzimidazoles, quinoxalines, and other pharmacologically active scaffolds. This guide provides an in-depth exploration of this crucial catalytic reaction, offering detailed protocols and expert insights for researchers and drug development professionals.

Core Catalytic Transformation: Selective Nitro Group Reduction

The conversion of the nitro group in this compound to a primary amine is a fundamental and highly efficient process, typically achieved through catalytic hydrogenation. This reaction is prized for its high chemoselectivity, often leaving other functional groups, including the trifluoromethylthio moiety and the aromatic ring, intact.

Reaction Scheme:

Caption: Generalized experimental workflow for the catalytic hydrogenation of this compound.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and expected outcomes for the catalytic hydrogenation of this compound.

ParameterTypical Value/RangeNotes
Substrate Concentration 0.1 - 0.5 MHigher concentrations may require more efficient stirring.
Catalyst Loading 5 - 10 mol%Lower loadings may be possible with optimization. [1]
Hydrogen Pressure 50 psi (approx. 3.4 atm)Higher pressures may increase the reaction rate.
Temperature Room TemperatureGentle heating may be applied if the reaction is sluggish.
Reaction Time 2 - 8 hoursHighly dependent on substrate, catalyst, and conditions.
Expected Yield >95%Yields are typically high for this transformation.

Safety and Handling Precautions

  • This compound: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. [2]Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite in the presence of air and solvents. Handle wet catalyst whenever possible.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. Use appropriate pressure-rated equipment.

  • Product - 4-((Trifluoromethyl)thio)benzene-1,2-diamine: The product may also be an irritant. Handle with appropriate PPE.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Poor stirring- Low temperature- Use fresh, high-quality catalyst- Ensure proper pressurization- Increase stirring rate- Gently warm the reaction mixture
Side Product Formation - Over-reduction- Catalyst poisoning- Monitor the reaction closely and stop when complete- Use purified starting materials and solvents
Low Yield - Incomplete reaction- Product loss during workup- Address incomplete reaction issues- Ensure thorough extraction and careful handling during purification

Applications of 4-((Trifluoromethyl)thio)benzene-1,2-diamine

The resulting diamine is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The two adjacent amine groups are perfectly positioned to undergo cyclization reactions with various electrophiles to form five- and six-membered rings. These heterocyclic scaffolds are prevalent in many biologically active molecules and are of significant interest to the pharmaceutical industry for the development of new therapeutic agents.

References

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • ResearchGate. Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds. [Link]

  • ACS Publications. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. [Link]

  • ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • CPAchem. SAFETY DATA SHEET - 2-Methyl-4-nitroaniline. [Link]

  • Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • National Center for Biotechnology Information. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. [Link]

  • Frontiers in Chemistry. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]

  • C&CS Catalysts and Chemical Specialties GmbH. Hydrogenation of nitro compounds to anilines. [Link]

  • ResearchGate. Selective Catalytic Hydrogenation of Nitroarenes to Anilines. [Link]

  • MDPI. Development of a Novel Structured Mesh-Type Pd/γ-Al2O3/Al Catalyst on Nitrobenzene Liquid-Phase Catalytic Hydrogenation Reactions. [Link]

  • Royal Society of Chemistry. A facile and general route to 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes. [Link]

  • National Center for Biotechnology Information. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. [Link]

  • Diva-Portal.org. Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. [Link]

  • ResearchGate. Reaction of 2-Nitro-4-thiocyanatoaniline with 4-Nitrochlorobenzene. [Link]

  • MDPI. Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO 2 Embedded in sPS Aerogel. [Link]

  • MilliporeSigma. 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride. [Link]

Sources

The Strategic Utility of 2-Nitro-4-(trifluoromethylthio)aniline in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for tailoring the physicochemical and biological properties of organic molecules. The trifluoromethylthio (-SCF3) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character, making it a highly desirable substituent in the design of novel therapeutic agents and functional materials. 2-Nitro-4-(trifluoromethylthio)aniline stands out as a pivotal building block, providing a synthetically versatile platform for the construction of a diverse array of complex heterocyclic compounds. Its bifunctional nature, possessing both a reactive amino group and a reducible nitro functionality, opens multiple avenues for cyclization reactions, leading to privileged scaffolds such as benzimidazoles and phenothiazines. This guide provides an in-depth exploration of the use of this compound in heterocyclic synthesis, offering detailed application notes, experimental protocols, and insights into the rationale behind the synthetic strategies.

Core Applications: A Gateway to Privileged Heterocycles

This compound serves as a key precursor for the synthesis of two major classes of heterocyclic compounds with significant biological and material applications:

  • Benzimidazoles: This scaffold is a ubiquitous feature in a multitude of pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties. The synthesis of 5-(trifluoromethylthio)benzimidazoles from the title compound is a prime example of its utility.

  • Phenothiazines: This tricyclic system is the foundational structure for a class of neuroleptic drugs and has also found applications as dyes and antioxidants. The strategic placement of the trifluoromethylthio group on the phenothiazine core can significantly modulate its electronic properties and biological activity.

Synthesis of 5-(Trifluoromethylthio)benzimidazoles via Reductive Cyclization

A highly efficient and versatile one-pot method for the synthesis of 2-substituted-5-(trifluoromethylthio)benzimidazoles involves the reductive cyclization of this compound in the presence of an aldehyde. This approach is advantageous as it circumvents the need to isolate the often-unstable o-phenylenediamine intermediate.

Causality Behind Experimental Choices:

The selection of a robust reducing agent is critical for the successful one-pot synthesis. Palladium on carbon (Pd/C) with a hydrogen source or sodium dithionite (Na2S2O4) are effective choices for the reduction of the nitro group to an amine. The in situ generated o-phenylenediamine derivative then readily condenses with an aldehyde to form the benzimidazole ring. The trifluoromethylthio group is stable under these reductive conditions. The presence of an acid catalyst, such as acetic acid or a solid acid like montmorillonite K-10, can facilitate both the reduction and the subsequent cyclization.

application in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerating Kinase Inhibitor Discovery via Photoredox Late-Stage Functionalization and Luminescent Biochemical Profiling

Executive Summary & Strategic Rationale

The development of small-molecule kinase inhibitors—particularly those targeting the ATP-binding hinge region via heteroarene scaffolds like pyrazolo[1,5-a]pyrimidines and azaindoles—has historically relied on linear, de novo synthetic routes[1]. Traditional structure-activity relationship (SAR) exploration utilizes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), which necessitates pre-installed functional handles (halides or boronates) on the core scaffold[1].

To bypass these synthetic bottlenecks, Late-Stage Functionalization (LSF) via visible-light photoredox catalysis has emerged as a transformative paradigm[2]. By generating highly reactive open-shell alkyl radicals from abundant precursors (e.g., alcohols, alkyl halides), medicinal chemists can directly functionalize unactivated C(sp2)-H bonds on complex, fully elaborated kinase inhibitors[2],[3]. This guide details the mechanistic implementation of photoredox LSF for kinase inhibitor diversification, coupled with a self-validating high-throughput biochemical screening protocol using the universal ADP-Glo™ Kinase Assay[4],[5].

Mechanistic Causality in Photoredox LSF

The core advantage of photoredox-mediated Minisci-type reactions lies in their mild conditions and exquisite chemoselectivity[6].

  • Photocatalyst Excitation & SET: Visible light (e.g., blue LEDs) excites a photocatalyst (such as an Iridium complex or the organic dye 4-CzIPN) to a long-lived triplet state. This excited state undergoes Single Electron Transfer (SET) with a radical precursor, generating an alkyl radical[7],[8].

  • Regioselective Addition: The nucleophilic alkyl radical selectively attacks the most electron-deficient position of the protonated heteroarene scaffold (the kinase hinge-binder). Acidic additives (like TFA) are deliberately employed to lower the LUMO of the heteroarene, directing the regioselectivity and accelerating the addition step[6],[8].

  • Causality of Degassing: Oxygen is a ground-state triplet diradical. If the reaction is not rigorously degassed, O₂ will rapidly quench the excited photocatalyst via energy transfer or intercept the generated alkyl radicals, completely stalling the catalytic cycle[2].

LSF_Workflow A Parent Kinase Inhibitor (Heteroarene Scaffold) F Minisci-Type C-H Addition A->F B Radical Precursor (e.g., Alkyl Iodide / Alcohol) E Open-Shell Alkyl Radical Intermediate B->E SET (Reduction) C Visible Light Irradiation (Blue LEDs) D Photoredox Catalyst (e.g., Ir/Ru or Organic PC) C->D Excitation D->E Electron Transfer E->F G Diversified Kinase Inhibitor (Novel SAR Analogue) F->G Oxidation/Deprotonation

Fig 1. Photoredox-catalyzed late-stage functionalization (LSF) workflow for kinase inhibitors.

Quantitative Comparison of Diversification Strategies

The shift from traditional cross-coupling to LSF fundamentally alters library generation metrics.

Table 1: Traditional Cross-Coupling vs. Photoredox LSF

ParameterTraditional Cross-Coupling (e.g., Suzuki)Photoredox Late-Stage Functionalization
Scaffold Requirement Pre-installed halide/boronate[1]Unactivated C(sp2)-H bond[2]
Radical/Coupling Partner Boronic acids/estersAlkyl halides, alcohols, carboxylic acids[3]
Reaction Conditions Elevated temperatures, strong basesRoom temperature, visible light, mild[2]
SAR Trajectory Linear, requires de novo synthesisDivergent, single late-stage intermediate[6]

Protocol A: Photoredox-Catalyzed Late-Stage Alkylation

This protocol outlines the Minisci-type alkylation of a generic nitrogen-containing kinase inhibitor scaffold (e.g., Fasudil or a pyrazolo-pyrimidine) using an alcohol or alkyl halide as the radical precursor[2].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried 8 mL vial equipped with a magnetic stir bar, add the parent kinase inhibitor (0.5 mmol, 1.0 equiv), the photoredox catalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%), and the radical precursor (1.5 equiv).

  • Solvent & Additive: Add 5 mL of a degassed solvent mixture (e.g., DMSO/H2O or MeCN). Add Trifluoroacetic acid (TFA, 1.0 equiv) to protonate the heteroarene.

  • Degassing (Critical Step): Seal the vial with a septum cap. Perform three cycles of Freeze-Pump-Thaw. Causality: Removing dissolved oxygen prevents the triplet-triplet annihilation of the excited photocatalyst and prevents the formation of unreactive peroxyl radicals.

  • Irradiation: Place the vial in a photoreactor equipped with 440–450 nm blue LEDs. Stir vigorously at room temperature for 12–24 hours. A cooling fan must be used to ensure the reaction remains at ambient temperature, ruling out thermal background reactions.

  • Self-Validation & Controls: Concurrently run two control vials: (A) wrapped in aluminum foil (Light-Off Control) and (B) lacking the photocatalyst. Validation: Product formation should only be observed in the fully equipped, irradiated vial, confirming a purely photochemical SET mechanism.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to isolate the novel SAR analogue.

Protocol B: High-Throughput Biochemical Evaluation (ADP-Glo™ Assay)

Following LSF library generation, rapid biochemical profiling is required. The ADP-Glo™ Kinase Assay is a universal, homogeneous luminescent assay that quantifies kinase activity by measuring the ADP byproduct, independent of the specific substrate used[4],[5].

Mechanistic Causality of the Two-Step Assay: Because the final detection relies on a luciferase reaction that consumes ATP to produce light, any unreacted ATP from the initial kinase reaction would create massive background noise. Therefore, the assay employs a strict two-step addition: Step 1 actively degrades all remaining ATP, while Step 2 converts the target analyte (ADP) back into ATP for detection[9].

ADPGlo_Assay Step1 Step 1: Kinase Reaction Substrate + ATP -> Phospho-Substrate + ADP Step2 Step 2: ATP Depletion Add ADP-Glo™ Reagent Step1->Step2 Step3 Unconsumed ATP Degraded Only ADP Remains Step2->Step3 Step4 Step 3: ADP Detection Add Kinase Detection Reagent Step3->Step4 Step5 ADP Converted to ATP Luciferase Reaction -> Luminescence Step4->Step5

Fig 2. Principle of the ADP-Glo™ Kinase Assay: ATP depletion followed by ADP detection.

Step-by-Step Methodology (384-Well Plate Format):

  • Kinase Reaction: In a 384-well plate, combine 5 µL of the kinase reaction mixture (purified kinase, substrate, ATP, and the synthesized LSF inhibitor at varying concentrations). Incubate at room temperature for the enzyme-specific duration[10].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. Causality: This 40-minute window is critical to ensure 100% depletion of unconsumed ATP. Premature progression will destroy the assay's Z'-factor.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30–60 minutes. This reagent simultaneously converts ADP to ATP and introduces luciferase/luciferin[10].

  • Measurement: Read luminescence using a microplate reader (integration time of 0.25–1 second per well)[9].

Self-Validation System: ATP-to-ADP Conversion Curve To ensure the luminescence directly correlates to kinase activity, an ATP-to-ADP standard curve must be run on every plate[10].

Table 2: 1 mM Series ATP+ADP Standard Curve Preparation

Conversion (% ADP)1 mM ATP Stock (µL)1 mM ADP Stock (µL)1X Kinase Buffer (µL)
100% (Max Signal) 0100900
80% 2080900
60% 4060900
40% 6040900
20% 8020900
0% (Background) 1000900

Note: The standard curve validates the linearity of the assay and allows the conversion of raw Relative Luminescence Units (RLU) into exact molar concentrations of product formed.

References

  • [10] Promega Corporation. "ADP-Glo™ Kinase Assay Quick Protocol #9FB099". 10

  • [4] Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual". 4

  • [5] Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313". 5

  • [9] BMG LABTECH. "Promega ADP-Glo kinase assay". 9

  • [2] MacMillan D. W. C. et al. "Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity". NIH.gov. 2

  • [6] Dirocco, D. et al. "Late-Stage Functionalization for the Optimization of Reversible BTK Inhibitors". ResearchGate.net. 6

  • [7] "Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates". NSF.gov. 7

  • [3] Jin J., MacMillan D. W. C. "Alcohols as alkylating agents in heteroarene C–H functionalization". Princeton.edu. 3

  • [8] Failla, M. et al. "Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules". Unimi.it. 8

  • [1] Kotla et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment". RSC.org. 1

Sources

Application Notes and Protocols for Pharmaceutical Intermediates in Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of an Active Pharmaceutical Ingredient (API) is a meticulously designed, multi-step process where the quality and control of each stage are paramount to the safety and efficacy of the final drug product.[1] Central to this journey are pharmaceutical intermediates, the chemical compounds that serve as the foundational building blocks and transitional structures in the synthesis of an API.[2][3] This technical guide provides an in-depth exploration of the critical role of intermediates in the synthesis of several key pharmaceutical compounds. Through detailed case studies, this document will elucidate the synthetic pathways, provide step-by-step laboratory protocols, and discuss the causality behind experimental choices. Furthermore, it will touch upon the essential analytical techniques for intermediate characterization and the governing regulatory frameworks that ensure their quality and consistency.

The Foundational Role of Intermediates in Pharmaceutical Synthesis

Pharmaceutical intermediates are the chemical compounds produced during the synthesis of an API that undergo further molecular changes to become the final drug substance.[1] Their strategic importance in drug development and manufacturing cannot be overstated. A well-designed synthetic route with robustly characterized intermediates offers several advantages:

  • Process Control and Quality Assurance: Breaking down a complex synthesis into manageable stages allows for the isolation and purification of intermediates. This provides critical checkpoints to control for impurities and ensure that each subsequent step begins with a clean, well-defined material, which directly impacts the quality and purity of the final API.[2][4]

  • Enhanced Safety and Efficacy: The impurity profile of an API can significantly affect its safety and efficacy. By controlling the quality of intermediates, manufacturers can prevent the formation of undesirable or unknown impurities that could be harmful to patients.[2]

  • Improved Efficiency and Scalability: The use of stable, well-characterized intermediates can lead to higher yields, more reproducible reactions, and more efficient and scalable manufacturing processes.[1][5] This is a key consideration in process chemistry, which aims to translate laboratory-scale syntheses into large-scale, cost-effective production.[6]

  • Regulatory Compliance: Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q7 guidelines, place significant emphasis on the control of starting materials and intermediates to ensure the consistency and quality of the API.[7][8]

The following sections will delve into specific examples of key intermediates and their synthesis, providing a practical understanding of their role in the production of vital medicines.

Case Study: The Paal-Knorr Synthesis of an Atorvastatin Intermediate

Atorvastatin, the active ingredient in Lipitor®, is a widely prescribed medication for lowering cholesterol.[9] Its synthesis is a prime example of a convergent approach, where different parts of the molecule are synthesized separately and then combined. A key step in the industrial synthesis of Atorvastatin is the Paal-Knorr reaction, which forms the central pyrrole ring of the molecule.[9][10] This reaction involves the condensation of a 1,4-diketone intermediate with a chiral primary amine intermediate.[9][10]

The 1,4-Diketone and Chiral Amine Intermediates

The two crucial intermediates for the Paal-Knorr synthesis of Atorvastatin are:

  • 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (the 1,4-diketone)

  • (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (the chiral amine)

The Paal-Knorr reaction is a robust and high-yielding method for constructing the pyrrole core of Atorvastatin.[9] The reaction is typically acid-catalyzed and involves the formation of an imine, followed by cyclization and dehydration to form the aromatic pyrrole ring.

Experimental Protocol: Paal-Knorr Condensation for Atorvastatin Intermediate

This protocol describes the laboratory-scale synthesis of the protected Atorvastatin molecule via the Paal-Knorr condensation.

Materials:

  • 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1.09 eq)

  • (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (1.0 eq)

  • Toluene

  • Pivalic acid (0.7 eq)

  • n-Ethylmorpholine (0.7 eq)

  • Isopropyl alcohol (IPA)

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add the chiral amine and toluene.

  • Warm the mixture to 50°C under a nitrogen atmosphere.

  • Add the 1,4-diketone to the vessel.

  • Add pivalic acid and n-ethylmorpholine to the reaction mixture.

  • Heat the suspension to reflux and maintain for several hours, with concomitant removal of water.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC).

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • The product may crystallize out of solution upon cooling. If necessary, further cooling to 0-5°C can be employed to maximize precipitation.

  • Isolate the crystals by filtration and wash with cold isopropyl alcohol.

  • Dry the product in a vacuum oven at a temperature not exceeding 40°C.[2][11]

Causality of Experimental Choices:

  • Solvent: Toluene is chosen for its ability to azeotropically remove water, which drives the equilibrium of the condensation reaction towards product formation.

  • Catalyst: Pivalic acid acts as an acid catalyst to facilitate the imine formation and subsequent cyclization. The addition of a tertiary amine like n-ethylmorpholine has been shown to significantly enhance the reaction rate.[11]

  • Temperature: Refluxing conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent oxidation of the reactants and intermediates at elevated temperatures.

Data Summary
ParameterValueReference
Reactant Ratio1.09 eq Diketone : 1.0 eq Amine[2][11]
CatalystPivalic Acid / n-Ethylmorpholine[11]
SolventToluene[2][11]
TemperatureReflux[2][11]
Typical YieldHigh[11]
Synthetic Workflow

Atorvastatin_Synthesis Diketone 1,4-Diketone Intermediate Reaction Paal-Knorr Condensation (Toluene, Pivalic Acid, Reflux) Diketone->Reaction Amine Chiral Amine Intermediate Amine->Reaction Protected_Atorvastatin Protected Atorvastatin Reaction->Protected_Atorvastatin Deprotection Deprotection Protected_Atorvastatin->Deprotection Atorvastatin Atorvastatin API Deprotection->Atorvastatin

Caption: Paal-Knorr synthesis of Atorvastatin intermediate.

Case Study: Chiral β-Amino Acid Intermediate for Sitagliptin

Sitagliptin, marketed as Januvia®, is an oral antihyperglycemic agent used for the treatment of type 2 diabetes.[12] A key structural feature of Sitagliptin is its chiral β-amino acid moiety. The stereochemistry of this intermediate is crucial for the drug's biological activity. Several synthetic strategies have been developed to produce this intermediate with high enantiomeric purity.[12][13]

The Chiral β-Amino Acid Intermediate

The synthesis of the chiral β-amino acid intermediate for Sitagliptin often involves the asymmetric hydrogenation of a prochiral enamine or the use of a chiral auxiliary.[12][14] One efficient method involves the addition of a malonate enolate to a chiral sulfinylimine, which allows for excellent stereocontrol.[13]

Experimental Protocol: Asymmetric Synthesis of Sitagliptin Intermediate

This protocol provides a general overview of a multi-step synthesis to obtain the chiral β-amino acid intermediate.

Materials:

  • 2,4,5-Trifluorophenylacetic acid

  • Reducing agent (e.g., NaBH₄)

  • Oxidizing agent

  • (R)-(+)-tert-Butylsulfinamide

  • Dialkyl malonate

  • Base (e.g., a weak base)

  • Solvents (e.g., THF, DCM)

  • Acids and bases for work-up and hydrolysis

Procedure:

  • Reduction: Reduce 2,4,5-trifluorophenylacetic acid to 2-(2,4,5-trifluorophenyl)ethanol using a suitable reducing agent in a solvent like THF.[15]

  • Oxidation and Condensation: The resulting alcohol is oxidized, and without isolation, the product is condensed with (R)-(+)-tert-butylsulfinamide to form the corresponding acetal.[15]

  • Chiral Induction: The acetal is then reacted with a dialkyl malonate in the presence of a weak base to yield the key chiral intermediate with high diastereoselectivity.[15]

  • Hydrolysis and Deprotection: The intermediate is then hydrolyzed and deprotected to afford the desired chiral β-amino acid.[15]

Causality of Experimental Choices:

  • Chiral Auxiliary: (R)-(+)-tert-Butylsulfinamide is used as a chiral auxiliary to direct the stereochemical outcome of the malonate addition, leading to the desired enantiomer of the β-amino acid.

  • Multi-step, One-pot Potential: Modern synthetic routes for Sitagliptin often aim for "one-pot" procedures to improve efficiency and reduce waste.[14]

  • Enzyme Catalysis: Biocatalytic methods using transaminases have also been developed as a green and highly selective alternative for the synthesis of the Sitagliptin intermediate.[12]

Data Summary
ParameterValueReference
Key StrategyAsymmetric synthesis using a chiral auxiliary or enzyme[12][13]
Chiral Purity>99% ee[13]
Overall Yield~40-52%[12][13]
Synthetic Workflow

Sitagliptin_Synthesis Starting_Material 2,4,5-Trifluorophenylacetic acid Reduction Reduction Starting_Material->Reduction Oxidation_Condensation Oxidation & Condensation with Chiral Auxiliary Reduction->Oxidation_Condensation Chiral_Intermediate Key Chiral Intermediate Oxidation_Condensation->Chiral_Intermediate Hydrolysis Hydrolysis & Deprotection Chiral_Intermediate->Hydrolysis Beta_Amino_Acid Chiral β-Amino Acid Hydrolysis->Beta_Amino_Acid Coupling Coupling with Triazolopiperazine Beta_Amino_Acid->Coupling Sitagliptin Sitagliptin API Coupling->Sitagliptin

Caption: Asymmetric synthesis of the chiral β-amino acid intermediate for Sitagliptin.

Case Study: Nucleoside Phosphoramidate Intermediate for Sofosbuvir

Sofosbuvir (Sovaldi®) is a direct-acting antiviral medication that has been a cornerstone in the treatment of Hepatitis C.[16] It is a prodrug that is metabolized in the body to its active form. A critical step in its synthesis is the formation of a phosphoramidate linkage, which is achieved by coupling a protected nucleoside with a chiral phosphoramidate intermediate.

The "Chloro Sofosbuvir" Intermediate

A key intermediate in many synthetic routes to Sofosbuvir is the phosphorochloridate reagent, (2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate, often referred to as "Chloro Sofosbuvir".[4] This activated species is crucial for the diastereoselective formation of the phosphoramidate bond.

Experimental Protocol: Synthesis and Coupling of the "Chloro Sofosbuvir" Intermediate

Part A: Synthesis of the "Chloro Sofosbuvir" Intermediate

Materials:

  • L-alanine isopropyl ester hydrochloride (1.0 eq)

  • Phenyl dichlorophosphate (1.0 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous dichloromethane

Procedure:

  • Cool a solution of L-alanine isopropyl ester hydrochloride in anhydrous dichloromethane to 0°C under an inert atmosphere.

  • Add triethylamine dropwise and stir for 30 minutes.

  • Add a solution of phenyl dichlorophosphate in anhydrous dichloromethane dropwise at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter the mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the "Chloro Sofosbuvir" intermediate as a mixture of diastereomers.[4]

Part B: Coupling with the Protected Nucleoside

Materials:

  • Protected 2'-Deoxy-2'-fluoro-2'-C-methyluridine (1.0 eq)

  • "Chloro Sofosbuvir" intermediate (1.2 eq)

  • t-Butylmagnesium chloride in THF (1.1 eq)

  • Anhydrous THF

Procedure:

  • Dissolve the protected nucleoside in anhydrous THF under an inert atmosphere and cool to -20°C.

  • Add t-butylmagnesium chloride solution dropwise and stir for 30 minutes.

  • Add a solution of the "Chloro Sofosbuvir" intermediate in anhydrous THF dropwise at -20°C.

  • Stir the reaction mixture at -20°C for 2-4 hours, then allow it to warm to room temperature.

  • Monitor the reaction by HPLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting diastereomeric mixture of protected Sofosbuvir is then subjected to separation and deprotection to yield the final API.[4]

Causality of Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction of the amino acid ester with phenyl dichlorophosphate.

  • t-Butylmagnesium Chloride: This Grignard reagent is used to deprotonate the hydroxyl group of the nucleoside, making it a more potent nucleophile for the subsequent coupling reaction.

  • Low Temperature: The coupling reaction is performed at low temperatures (-20°C) to control the reactivity and improve the diastereoselectivity of the phosphoramidate bond formation.

Data Summary

| Step | Reactants | Typical Yield | Reference | | --- | --- | --- | | Intermediate Synthesis | L-alanine isopropyl ester, Phenyl dichlorophosphate | ~85-95% |[4] | | Coupling Reaction | Protected Nucleoside, "Chloro Sofosbuvir" | ~90-97% |[4] | | Separation & Deprotection | Protected Sofosbuvir Diastereomers | ~40-50% (of desired diastereomer) |[4] |

Synthetic Workflow

Caption: Synthesis of Sofosbuvir via the "Chloro Sofosbuvir" intermediate.

Analytical and Regulatory Considerations for Pharmaceutical Intermediates

The quality of pharmaceutical intermediates is not just a matter of good science; it is a regulatory requirement. The ICH Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides a framework for ensuring the quality of APIs and their intermediates.[17][18]

ICH Q7 and Intermediates

ICH Q7 stipulates that GMP (Good Manufacturing Practice) principles should be applied to the manufacturing of intermediates.[7][8] The stringency of GMP in API manufacturing is expected to increase as the process proceeds from early-stage intermediates to the final API.[18] Key aspects of ICH Q7 relevant to intermediates include:

  • Process Control: Manufacturing steps for intermediates should be well-defined and controlled to ensure consistency.

  • Impurity Profiling: Impurities in intermediates should be identified, quantified, and controlled, as they can carry over to the final API.

  • Documentation: All manufacturing steps, including the synthesis of intermediates, must be thoroughly documented in batch records.

  • Quality Unit Oversight: A quality unit should be responsible for the release of intermediates for use in subsequent steps.[1]

Analytical Techniques for Intermediate Characterization

A variety of analytical techniques are employed to characterize intermediates and ensure they meet the required specifications. These include:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is widely used for assessing the purity of intermediates and quantifying impurities.[19] For chiral intermediates, specialized chiral HPLC methods are essential to determine the enantiomeric purity.[19][20][21]

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of intermediates. Mass Spectrometry (MS) is used to determine the molecular weight.

Conclusion

Pharmaceutical intermediates are the lynchpins of modern drug synthesis, providing the essential link between starting materials and the final active pharmaceutical ingredient. As demonstrated through the case studies of Atorvastatin, Sitagliptin, and Sofosbuvir, the synthesis of these intermediates is a highly controlled and sophisticated process. The careful design of synthetic routes, the selection of appropriate reagents and conditions, and the rigorous analytical characterization of intermediates are all critical for ensuring the quality, safety, and efficacy of the final drug product. Adherence to regulatory guidelines such as ICH Q7 is not merely a compliance exercise but a fundamental aspect of good manufacturing practice that underpins the entire pharmaceutical industry. As drug molecules become more complex, the role of innovative and well-controlled intermediate synthesis will only continue to grow in importance.

References

  • Qualityze. (2025, October 14). ICH Q7 GMP Guidelines for Pharma: A Complete Guide. Retrieved from [Link]

  • (2025, November 28). Pharmaceutical Intermediate Quality Standards Guide. Retrieved from [Link]

  • Google Patents. (n.d.). EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation.
  • (n.d.). PROCESS ANALYTICAL TECHNOLOGY(PAT)- Innovative pharmaceutical development. Retrieved from [Link]

  • Kang, S. K., et al. (2017). A highly stereoselective and efficient synthesis of enantiomerically pure sitagliptin. Tetrahedron Asymmetry, 28(1), 34-40.
  • U.S. Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation.
  • European Patent Office. (n.d.). PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364. Retrieved from [Link]

  • Dömling, A. (2013). Atorvastatin (Lipitor) by MCR.
  • ACS Publications. (2026, January 23). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. Retrieved from [Link]

  • Kim, J., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 730595.
  • Martínez, L., et al. (2021). Process Analytical Technology as a Tool to Optimize and Accelerate Pharmaceutical Process Development. American Pharmaceutical Review.
  • Kim, J., et al. (2021).
  • ICH. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link]

  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Retrieved from [Link]

  • IntuitionLabs.ai. (2026, January 3). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Sitagliptin. Retrieved from [Link]

  • Google Patents. (n.d.). EP2647624A1 - Intermediates of sitagliptin and preparation process thereof.
  • Pharma Group. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Al-Mulla, A. (2018).
  • Google Patents. (n.d.). CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof.
  • (2025, n.d.). Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. Retrieved from [Link]

  • MDPI. (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules. Retrieved from [Link]

  • (n.d.). Synthesis and pharmacological activities of celecoxib derivatives. Retrieved from [Link]

  • (2025, June 15). Celecoxib Derivative Intermediates And Their Synthetic Pathways. Retrieved from [Link]

  • Khan, M. A., et al. (2015). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. Journal of Analytical & Pharmaceutical Research, 2(1), 00013.
  • Rao, B. M., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 73(3), 299-304.
  • ResearchGate. (2025, August 7). (PDF) An efficient and practical synthesis of antibacterial linezolid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461773A - Preparation method and intermediate of sofosbuvir.
  • Google Patents. (n.d.). CN105566242B - The preparation method of Linezolid and its intermediate.
  • ResearchGate. (2026, January 22). Stereoselective Synthesis of Sofosbuvir through Nucleoside Phosphorylation Controlled by Kinetic Resolution. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011077310A1 - Process for the preparation of linezolid.
  • Google Patents. (n.d.). CN106749073A - A kind of preparation method of Linezolid.
  • Babu, K. C., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.

Sources

Troubleshooting & Optimization

purification of crude 2-Nitro-4-(trifluoromethylthio)aniline by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Nitro-4-(trifluoromethylthio)aniline . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing you with the mechanistic causality behind each experimental choice.

This compound is a critical electron-deficient aromatic amine used extensively as an intermediate in the synthesis of pharmaceuticals and agrochemicals (such as fipronil analogs)[2]. Due to the highly lipophilic trifluoromethylthio (-SCF₃) group and the ortho-nitro configuration, researchers frequently encounter purification bottlenecks such as "oiling out" and co-crystallization of regioisomers. This guide provides a self-validating framework to ensure high-purity recovery.

PART 1: Physicochemical Profiling & Solvent Rationale

Before initiating recrystallization, it is critical to understand how the molecule's functional groups dictate its solubility thermodynamics. The -SCF₃ group drives extreme hydrophobicity, while the -NH₂ and -NO₂ groups offer localized polarity and hydrogen-bonding potential[3].

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Purification
CAS Number 404-74-0Unique identifier for safety and spectral cross-referencing[3].
Molecular Formula C₇H₅F₃N₂O₂SHigh fluorine and sulfur content significantly increases lipophilicity.
Molecular Weight 238.19 g/mol Determines stoichiometric equivalents and solvent volume ratios.
Functional Groups -NH₂, -NO₂, -SCF₃-SCF₃ drives hydrophobicity; -NH₂ allows for acid/base manipulation.

Table 2: Solvent System Optimization Matrix

Solvent SystemPolarity MatchOutcome / Causality
100% Ethanol High solubilityPoor: Compound remains dissolved even at 0°C; low recovery yield.
Ethanol / Water TunableOptimal: Water acts as an anti-solvent to force nucleation, while ethanol disrupts amine hydrogen bonding[1].
Toluene / Hexane LipophilicHigh Risk: The -SCF₃ group's affinity for hexane frequently causes phase separation (oiling out) rather than crystallization.

PART 2: Self-Validating Recrystallization Protocol

The following methodology utilizes a mixed-solvent system (Ethanol/Water). Every step includes a mechanistic rationale and a validation checkpoint to ensure the system is functioning as intended.

G A Crude this compound B Dissolution in Hot Ethanol (~75°C) A->B Add Solvent C Hot Filtration (Remove Insolubles) B->C Gravity Filter D Anti-Solvent Addition (H2O) C->D Maintain Heat E Controlled Cooling (25°C to 4°C) D->E Induce Nucleation F Vacuum Filtration & Cold Wash E->F Harvest Crystals G Pure Crystalline Product F->G Vacuum Dry

Caption: Recrystallization workflow for this compound.

Step-by-Step Methodology

Step 1: Pre-treatment via Acid Wash (Optional but Recommended)

  • Procedure: Dissolve the crude mixture in Ethyl Acetate (EtOAc) and wash with 1M aqueous HCl in a separatory funnel. Retain the organic layer, dry over MgSO₄, and concentrate.

  • Causality: Unreacted 4-(trifluoromethylthio)aniline starting material often co-crystallizes. Because the starting material lacks the electron-withdrawing ortho-nitro group, it is significantly more basic. The HCl wash selectively protonates the un-nitrated impurity, driving it into the aqueous phase while the target compound remains in the organic phase[2].

  • Validation Checkpoint: TLC (Hexane:EtOAc 3:1) of the organic layer should show the disappearance of the lower Rf starting material spot.

Step 2: Hot Dissolution

  • Procedure: Transfer the crude solid to an Erlenmeyer flask. Add boiling ethanol (~75°C) dropwise while swirling until the solid just dissolves (approx. 5-8 mL per gram of crude).

  • Causality: Utilizing the minimum amount of primary solvent ensures the solution is supersaturated upon cooling. Ethanol effectively solvates the lipophilic domains while breaking intermolecular amine-nitro hydrogen bonds[1].

Step 3: Anti-Solvent Addition (Cloud Point Method)

  • Procedure: Keep the solution on the heat source. Add hot deionized water dropwise until a faint, persistent cloudiness appears (the "cloud point"). Immediately add 1-2 drops of hot ethanol until the solution turns clear again.

  • Causality: The cloud point visually validates that the thermodynamic limit of solubility has been reached at the boiling point. Clearing the solution with a trace amount of ethanol ensures that upon cooling, the compound will precipitate as an ordered crystal lattice rather than an amorphous crash-out.

Step 4: Controlled Nucleation and Cooling

  • Procedure: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 45-60 minutes). Once at room temperature, transfer the flask to an ice bath (0-4°C) for an additional 2 hours.

  • Causality: Slow cooling provides the necessary activation energy and time for molecules to align into a highly pure, thermodynamically stable crystal lattice, excluding structural impurities.

Step 5: Isolation and Drying

  • Procedure: Harvest the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 1:1 Ethanol/Water. Dry under a high vacuum at 40°C overnight.

  • Validation Checkpoint: A sharp melting point range (within 1-2°C) validates the absence of trapped solvent and structural impurities.

PART 3: Troubleshooting Guides & FAQs

OilingOut Start Issue: Oiling Out Observed Step1 Reheat to Homogeneous Solution Start->Step1 Decision Adjust Solvent Ratio Step1->Decision Action1 Add 5-10% more Ethanol Decision->Action1 Action2 Cool slowly (0.5°C/min) Action1->Action2 Action3 Add Seed Crystal Action2->Action3 If metastable Success Crystallization Achieved Action2->Success Spontaneous Action3->Success

Caption: Troubleshooting logic for resolving oiling out during recrystallization.

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. Why does this happen and how do I fix it? A1:

  • Causality: Oiling out occurs when the temperature at which the compound saturates the solvent is higher than the melting point of the compound itself (or a depressed melting point due to impurities). The highly lipophilic -SCF₃ group strongly resists the aqueous environment, causing liquid-liquid phase separation before a solid lattice can form.

  • Solution: Reheat the mixture until it forms a single homogeneous liquid phase. Add 5-10% more hot ethanol to increase the solubility threshold (lowering the saturation temperature). Cool the flask much more slowly (e.g., in a warm water bath that cools to room temperature). If available, add a seed crystal of pure this compound when the solution is slightly above room temperature to bypass the metastable oil phase and force immediate nucleation.

Q2: The recovered yield is extremely low (<40%). How can I optimize recovery? A2:

  • Causality: Nitroanilines can remain highly soluble if the ethanol-to-water ratio is too high, or if the total solvent volume is excessive[1].

  • Solution: First, ensure your final cooling step is maintained at 0-4°C for at least 2 hours. If the yield is still low, transfer the mother liquor to a rotary evaporator, remove 50% of the solvent volume under reduced pressure, and repeat the cooling process to harvest a second crop of crystals.

Q3: The crystals are heavily discolored (dark brown/red) instead of the expected bright yellow/orange. Is the compound ruined? A3:

  • Causality: Discoloration is typically caused by trace oxidation of the thioether group to a sulfoxide, or by the presence of transition metal impurities left over from upstream synthetic coupling reactions.

  • Solution: The compound is likely salvageable. Re-dissolve the crude crystals in hot ethanol and add 5% (w/w) activated carbon (e.g., Norit). Boil gently for 5 minutes. The highly porous carbon will trap the polymeric/oxidized colored impurities. Perform a hot filtration through a pad of Celite to remove the carbon, then proceed with the standard water addition step.

Q4: I am seeing co-crystallization of a regioisomer (e.g., 2,6-dinitro-4-(trifluoromethylthio)aniline). How do I separate them? A4:

  • Causality: Over-nitrated products share nearly identical solubility profiles with the target compound, rendering standard ethanol/water recrystallization ineffective.

  • Solution: You must alter the solvent system to exploit slight differences in dipole moments. Switch from Ethanol/Water to a Toluene/Heptane system. The di-nitro compound has a vastly different dipole moment and will exhibit differential solubility in non-polar aromatic solvents.

PART 4: References

  • European Patent Office. EP2174929B1 - 4-(trichloromethylthio)aniline, method for producing the same, and method for producing 4-(trifluoromethylthio)aniline. Available at:

common side products in the synthesis of 2-Nitro-4-(trifluoromethylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Nitro-4-(trifluoromethylthio)aniline

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method is the electrophilic nitration of 4-(trifluoromethylthio)aniline. This precursor is typically synthesized from 4-chlorobenzotrifluoride. The nitration step requires careful control of reaction conditions to favor the formation of the desired 2-nitro isomer and minimize side product formation.

Q2: My reaction mixture turned dark brown/black upon adding the nitrating agent. What happened?

This is a classic sign of oxidation. The free amine group in the starting material, 4-(trifluoromethylthio)aniline, is highly susceptible to oxidation by strong acids and nitrating agents, leading to the formation of polymeric, tarry byproducts and a significant reduction in yield.[1] To mitigate this, the amine should be protected, typically as an acetanilide, before nitration.

Q3: My final product shows multiple spots on TLC/HPLC, even after workup. What are these impurities?

The most common impurities are isomers and oxidation products.

  • Isomeric Impurities: While the primary product is the 2-nitro isomer, small amounts of the 3-nitro-4-(trifluoromethylthio)aniline can form.

  • Oxidation Products: The trifluoromethylthio (-SCF3) group can be oxidized to the corresponding sulfoxide (-SOCF3) or sulfone (-SO2CF3) under harsh nitrating conditions.[2]

  • Starting Material: Incomplete reaction will leave residual 4-(trifluoromethylthio)aniline.

Q4: Why is my isolated yield consistently low?

Low yields can stem from several factors:

  • Oxidation: As mentioned, direct nitration of the unprotected aniline is a major cause of yield loss.[1]

  • Incomplete Reaction: Insufficient reaction time, low temperature, or a weak nitrating agent can lead to poor conversion.

  • Sub-optimal Workup: The product and starting material have similar polarities, and significant loss can occur during extraction or purification if the procedure is not optimized.

  • Mechanical Losses: Product loss during transfers, filtration, and recrystallization can add up.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Poor Regioselectivity (Isomer Formation)
  • Problem: Significant presence of an isomeric byproduct, identified as 3-Nitro-4-(trifluoromethylthio)aniline by NMR or LC-MS.

  • Causality: The activating, ortho-, para-directing amino group and the deactivating, meta-directing trifluoromethylthio group are in competition. While the amino group's directing effect is dominant, leading primarily to the 2-nitro product, reaction conditions can influence the formation of the 3-nitro isomer. High temperatures or overly aggressive nitrating agents can reduce selectivity.

  • Solution:

    • Protect the Amine: The most effective strategy is to protect the amine as an acetanilide. The resulting acetamido group is still strongly ortho-directing but is less activating than the free amine, which improves selectivity and prevents oxidation. The protecting group is easily removed by acid or base hydrolysis post-nitration.[3]

    • Control Temperature: Maintain the reaction temperature strictly, typically between 0 °C and 5 °C, during the addition of the nitrating agent.

    • Choice of Nitrating Agent: Use a milder nitrating agent. A mixture of nitric acid in sulfuric acid is standard, but acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can offer better control.

Issue 2: Presence of Oxidized Byproducts
  • Problem: Mass spectrometry analysis indicates the presence of species with masses corresponding to the addition of one or two oxygen atoms (M+16, M+32) to the desired product.

  • Causality: The sulfur atom in the trifluoromethylthio group is susceptible to oxidation, forming 2-Nitro-4-(trifluoromethylsulfinyl)aniline (sulfoxide) and 2-Nitro-4-(trifluoromethylsulfonyl)aniline (sulfone).[2] This is more likely to occur with excess nitrating agent, elevated temperatures, or extended reaction times.

  • Solution:

    • Stoichiometry: Use a precise stoichiometry of the nitrating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to avoid over-reaction.

    • Purification: These oxidized byproducts are significantly more polar than the desired product. They can typically be separated effectively using column chromatography on silica gel.

Issue 3: Incomplete Reaction or Failure to Initiate
  • Problem: A large amount of starting material remains even after the standard reaction time.

  • Causality: This can be due to insufficient activation by the acid catalyst or deactivation of the nitrating agent.

    • Insufficient Acid: The nitronium ion (NO₂⁺), the active electrophile, is generated from nitric acid in the presence of a stronger acid like sulfuric acid. Insufficient sulfuric acid will result in a low concentration of the nitronium ion.

    • Water Content: Water can quench the nitronium ion. Using non-anhydrous solvents or reagents can stall the reaction.

  • Solution:

    • Ensure Anhydrous Conditions: Use dry glassware and high-purity, anhydrous solvents and acids.

    • Acid Concentration: Ensure a sufficient volume and concentration of sulfuric acid are used to act as both the solvent and the catalyst.

    • Temperature: While low temperatures are crucial for selectivity, the reaction may be sluggish. After the initial addition at 0-5 °C, allowing the reaction to slowly warm to room temperature may be necessary to drive it to completion. Monitor carefully.

Visualizing the Synthesis and Troubleshooting

Reaction Pathway and Side Product Formation

The following diagram illustrates the key synthetic transformation and the points where common side products are formed.

G SM 4-(Trifluoromethylthio)aniline AcSM N-Acetyl-4-(trifluoromethylthio)aniline (Protected Intermediate) SM->AcSM Ac₂O / Pyridine (Protection Step) Product This compound (Desired Product) SM->Product HNO₃ / H₂SO₄ (Direct Nitration) Isomer 3-Nitro-4-(trifluoromethylthio)aniline (Isomeric Impurity) SM->Isomer Poor Selectivity Oxidation Oxidation of Amine (Tars, Polymers) SM->Oxidation AcSM->Product 1. HNO₃ / H₂SO₄ 2. H⁺ or OH⁻ (Deprotection) Sulfoxide Sulfoxide Byproduct (-SOCF3) Product->Sulfoxide Over-oxidation Sulfone Sulfone Byproduct (-SO2CF3) Sulfoxide->Sulfone Further Oxidation

Caption: Synthetic routes to the target molecule and common side reactions.

Troubleshooting Flowchart

This flowchart provides a logical path to diagnose and resolve common experimental issues.

G Start Analysis of Crude Product LowYield Low Yield? Start->LowYield Impure Impure by TLC/HPLC? LowYield->Impure No Tarry Reaction turned dark/tarry? LowYield->Tarry Yes MultipleSpots Multiple distinct spots? Impure->MultipleSpots Yes Success High Yield & Purity Impure->Success No Tarry->Impure No Oxidation Cause: Oxidation of Amine Tarry->Oxidation Yes ProtectAmine Solution: Protect amine as acetanilide before nitration. Oxidation->ProtectAmine CheckIsomers Cause: Isomer formation or oxidized sulfur species. MultipleSpots->CheckIsomers HighSM High % of Starting Material? MultipleSpots->HighSM No ImproveSelectivity Solution: Lower temperature, use protecting group. CheckIsomers->ImproveSelectivity ColumnChrom Solution: Purify via column chromatography. ImproveSelectivity->ColumnChrom IncompleteRxn Cause: Incomplete reaction. HighSM->IncompleteRxn Yes HighSM->Success No ImproveConditions Solution: Check reagent purity, ensure anhydrous conditions, allow longer reaction time. IncompleteRxn->ImproveConditions End Proceed with Characterization Success->End

Caption: A decision tree for troubleshooting common synthesis problems.

Data Summary & Key Impurities

The table below summarizes the key characteristics of the desired product and its most common impurities, which is crucial for their identification.

Compound NameStructureKey Analytical Features (Expected)
This compound NC1=C([N+]=O)[O-])C=C(SC(F)(F)F)C=C1¹⁹F NMR: Single peak. ¹H NMR: Three distinct aromatic proton signals. MS: Correct molecular ion peak.
3-Nitro-4-(trifluoromethylthio)aniline NC1=CC=C(SC(F)(F)F)C([N+]=O)[O-])=C1¹⁹F NMR: Single peak, slightly different shift from the 2-nitro isomer. ¹H NMR: Different aromatic splitting pattern. MS: Same mass as the desired product.
2-Nitro-4-(trifluoromethylsulfinyl)aniline NC1=C([N+]=O)[O-])C=C(S(=O)C(F)(F)F)C=C1¹⁹F NMR: Single peak. MS: M+16 relative to the desired product. Higher polarity on TLC/HPLC.
2-Nitro-4-(trifluoromethylsulfonyl)aniline NC1=C([N+]=O)[O-])C=C(S(=O)(=O)C(F)(F)F)C=C1¹⁹F NMR: Single peak. MS: M+32 relative to the desired product. Highest polarity on TLC/HPLC.
4-(Trifluoromethylthio)aniline NC1=CC=C(SC(F)(F)F)C=C1¹H NMR: Symmetrical aromatic pattern (two doublets). MS: Mass of starting material. Lower polarity on TLC/HPLC.

Experimental Protocols

Protocol 1: Recommended Synthesis via Protected Intermediate

This protocol is designed to maximize yield and purity by protecting the amine group prior to nitration.

Part A: Acetylation of 4-(Trifluoromethylthio)aniline

  • Dissolve 4-(trifluoromethylthio)aniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq).

  • Add pyridine (1.2 eq) dropwise. The reaction is often exothermic.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.

  • Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, then saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-acetyl-4-(trifluoromethylthio)aniline, which can often be used in the next step without further purification.

Part B: Nitration of Protected Intermediate

  • To a clean, dry flask, add concentrated sulfuric acid and cool to 0 °C.

  • Slowly add the N-acetyl-4-(trifluoromethylthio)aniline from Part A to the cold sulfuric acid with vigorous stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.05 eq) to a small amount of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the aniline solution, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours, monitoring by HPLC or TLC.

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • The nitrated acetanilide will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Part C: Deprotection (Hydrolysis)

  • Transfer the crude solid to a flask containing a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-8 hours, monitoring the disappearance of the acetylated product by TLC.

  • Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • The product, this compound, will precipitate. Collect the solid by filtration, wash with water, and dry.

Protocol 2: Purification by Recrystallization
  • Select an appropriate solvent system. A mixture of ethanol and water or ethyl acetate and hexanes is often effective.

  • Dissolve the crude, dry product in the minimum amount of the hot primary solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered through a pad of celite.

  • Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

References

  • Gong, S., Cai, X., Fu, H., & Xu, D. (2016). A Concise and Convenient Synthesis of 4-(Trifluoromethylthio)aniline. Asian Journal of Chemistry, 29, 91-93. [Link]

  • Wang, F., Huang, Y., & Xiao, J. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. [Link]

  • Royal Society of Chemistry (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. [Link]

  • Xu, X. H., Matsuzaki, K., & Shibata, N. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of chemical research, 48(5), 1336-1347. [Link]

  • Google Patents (n.d.). EP2174929B1 - 4-(trichloromethylthio)aniline, method for producing the same, and method for producing 4-(trifluoromethylthio)aniline.
  • Google Patents (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • Scribd (n.d.). Efficient Synthesis of O-Trifluoromethyl Aniline. [Link]

  • Wikipedia (n.d.). 4-Chlorobenzotrifluoride. [Link]

  • National Center for Biotechnology Information (n.d.). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. [Link]

  • YouTube (2020, January 21). synthesis of anilines. Chem Help ASAP. [Link]

  • Wikipedia (n.d.). 4-(Trifluoromethyl)aniline. [Link]

  • Bentham Science (2015). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. [Link]

  • ResearchGate (n.d.). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]

  • National Center for Biotechnology Information (n.d.). Allergic Potential and Immunotoxicity Induced by Topical Application of 1-Chloro-4-(Trifluoromethyl)Benzene (PCBTF) in a Murine Model. [Link]

  • Redox (2022, April 8). Safety Data Sheet 4-chlorobenzotrifluoride. [Link]

  • PubMed (2013). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. [Link]

  • ResearchGate (n.d.). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. [Link]

Sources

troubleshooting guide for the synthesis of 2-Nitro-4-(trifluoromethylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-Nitro-4-(trifluoromethylthio)aniline. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during this multi-step synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure a successful and reproducible outcome.

Introduction: The Synthetic Challenge

The synthesis of this compound is a nuanced process that involves the electrophilic nitration of an aniline derivative. The primary challenge lies in controlling the regioselectivity and preventing undesirable side reactions. Direct nitration of the starting material, 4-(trifluoromethylthio)aniline, is highly problematic due to two main factors:

  • Oxidation: The electron-rich amino group (–NH₂) is highly susceptible to oxidation by strong nitrating agents like nitric acid, leading to the formation of tar-like polymeric byproducts and significantly reducing the yield.[1][2]

  • Loss of Regioselectivity: In a strong acidic medium (e.g., H₂SO₄), the basic amino group is protonated to form the anilinium ion (–NH₃⁺). This ion is a powerful deactivating group and a meta-director, which would lead to the formation of undesired isomers.[1][2][3]

The most robust and widely accepted strategy to overcome these issues is a three-step process involving the protection of the amino group, followed by nitration, and subsequent deprotection. This guide will address potential issues in each of these critical stages.

Recommended Synthetic Workflow

The recommended pathway involves the acetylation of the starting material, 4-(trifluoromethylthio)aniline, to form N-(4-(trifluoromethylthio)phenyl)acetamide. This intermediate is then nitrated, and finally, the acetyl group is removed via hydrolysis to yield the target compound.

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection cluster_3 Potential Side Reactions A 4-(Trifluoromethylthio)aniline B N-(4-(Trifluoromethylthio)phenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid SideProduct2 Tarry Polymers (Direct Aniline Oxidation) A->SideProduct2 Direct Nitration (No Protection) C 2-Nitro-N-(4-(trifluoromethylthio)phenyl)acetamide B->C HNO₃ / H₂SO₄, Low Temp (0-10°C) D This compound (Final Product) C->D Acid or Base Hydrolysis (e.g., H₂SO₄/H₂O) SideProduct1 Sulfoxide/Sulfone Byproducts (Oxidation of -SCF₃) C->SideProduct1 Harsh Nitrating Conditions

Caption: Recommended three-step synthesis workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: Protection Step (Acetylation)

Question 1: My acetylation reaction is incomplete, and I see starting material remaining after the reaction. What could be the cause?

Answer: Incomplete acetylation is typically due to two main factors:

  • Insufficient Acetylating Agent: Ensure that at least one molar equivalent of acetic anhydride is used. It is common practice to use a slight excess to drive the reaction to completion.

  • Presence of Water: Acetic anhydride readily hydrolyzes in the presence of water. Ensure that your starting aniline and glacial acetic acid solvent are anhydrous. The use of freshly opened reagents or properly stored anhydrous solvents is critical.

Solution: Before starting, ensure all glassware is oven-dried. Use a fresh bottle of acetic anhydride. If the reaction is still incomplete, you can add an additional 0.1-0.2 equivalents of acetic anhydride and gently warm the reaction mixture (e.g., to 40-50°C) for a short period to facilitate full conversion.[2]

Part 2: Nitration Step

Question 2: During the addition of the nitrating mixture, my reaction turned dark brown/black and produced a tar-like substance. What happened?

Answer: This is a classic sign of an uncontrolled exothermic reaction and oxidation.[2] Even with the protected acetanilide, the aromatic ring is still activated towards electrophilic substitution and can be susceptible to oxidation if the temperature is not strictly controlled. The trifluoromethylthio (–SCF₃) group may also be sensitive to strong oxidizing conditions.

Causality: The generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid is highly exothermic.[4][5] If the nitrating mixture is added too quickly or the external cooling is insufficient, the internal temperature of the reaction will rise rapidly, promoting side reactions and decomposition.

Solution Protocol:

  • Pre-cool: Ensure your solution of N-(4-(trifluoromethylthio)phenyl)acetamide in sulfuric acid is thoroughly cooled to 0°C in an ice-salt bath before starting the addition.

  • Slow Addition: Add the pre-cooled nitrating mixture (HNO₃/H₂SO₄) dropwise using an addition funnel. The rate should be slow enough to maintain the internal reaction temperature below 10°C at all times.

  • Vigorous Stirring: Ensure efficient stirring throughout the addition to dissipate localized heat buildup.

Question 3: My main product is not the desired 2-nitro isomer. What other isomers are possible?

Answer: While the acetamido group is a strong ortho,para-director, and the para position is already blocked, the primary directing influence should yield the 2-nitro product. The -SCF₃ group is generally considered deactivating and meta-directing. Therefore, the formation of 3-nitro-4-(trifluoromethylthio)aniline (meta to the acetamido group) should be minimal. If significant amounts of other isomers are detected, it could indicate that some deprotection may have occurred prematurely, leading to the formation of the anilinium ion and subsequent meta-nitration.

Question 4: I've isolated a byproduct with a higher molecular weight than expected, suggesting oxidation of the sulfur atom. How can I prevent this?

Answer: The thioether linkage in the –SCF₃ group is susceptible to oxidation by nitric acid, which can convert it to a sulfoxide (–SOCF₃) or a sulfone (–SO₂CF₃). This is more likely if the reaction temperature is too high or the concentration of nitric acid is excessive.

Solution:

  • Strict Temperature Control: As mentioned, maintaining a low temperature (0-5°C) is the most critical factor in preventing over-oxidation.

  • Alternative Nitrating Agents: If oxidation remains a persistent issue, consider milder nitrating agents. Reagents like bismuth nitrate pentahydrate or iron(III) nitrate have been used for regioselective nitration of anilines under milder conditions, which may be more compatible with the thioether group.[6][7]

Part 3: Deprotection Step (Hydrolysis)

Question 5: The hydrolysis of my nitro-acetanilide intermediate is slow or incomplete. How can I improve this?

Answer: Incomplete hydrolysis can occur if the acid concentration is too low or the reaction time/temperature is insufficient. The electron-withdrawing nitro group can make the amide bond more resistant to cleavage.

Solution:

  • Acidic Hydrolysis: A common and effective method is to reflux the nitro-acetanilide in a moderately concentrated acid solution, such as 70% aqueous sulfuric acid.[1] Ensure the mixture is heated to a steady reflux until TLC or LCMS analysis shows the complete disappearance of the starting material.

  • Basic Hydrolysis: Alternatively, hydrolysis can be achieved by refluxing with an aqueous solution of a base like sodium hydroxide. This should be followed by careful neutralization to precipitate the final product.

Question 6: How do I effectively purify the final this compound product?

Answer: Purification is critical to remove any unreacted starting material, potential sulfoxide/sulfone byproducts, or other impurities.

  • Initial Workup: After hydrolysis, the product often precipitates upon cooling or neutralization. It should be collected by vacuum filtration and washed thoroughly with cold water to remove residual acid or base.

  • Recrystallization: This is often the most effective method for purifying the final solid product. A common solvent system would be ethanol/water. Dissolve the crude product in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective at removing a specific impurity (e.g., a sulfoxide byproduct with similar polarity), flash column chromatography on silica gel is the recommended method.[8] A solvent system of ethyl acetate and hexane is a good starting point for elution.

Quantitative Data Summary

The following table summarizes key parameters and potential issues. Note that specific yields will vary based on experimental scale and precision.

StepKey ReagentsTemp. (°C)Common IssuesTroubleshooting Focus
Protection Acetic Anhydride25 - 50Incomplete reactionUse anhydrous reagents; slight excess of Ac₂O
Nitration HNO₃ / H₂SO₄0 - 10Oxidation (tarring); -SCF₃ oxidationStrict temperature control; slow addition
Deprotection 70% H₂SO₄ (aq)Reflux (~100)Incomplete hydrolysisEnsure sufficient reflux time and acid concentration

Experimental Protocols

Protocol 1: Protection via Acetylation
  • In a round-bottom flask, dissolve 4-(trifluoromethylthio)aniline (1.0 eq) in glacial acetic acid.

  • To the stirred solution, slowly add acetic anhydride (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting aniline.

  • Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring.

  • Collect the precipitated white solid (N-(4-(trifluoromethylthio)phenyl)acetamide) by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Protocol 2: Nitration of Protected Intermediate
  • In a clean, dry flask, add the dried N-(4-(trifluoromethylthio)phenyl)acetamide (1.0 eq) to concentrated sulfuric acid, ensuring the temperature is kept below 20°C during dissolution.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction at 0-10°C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Protocol 3: Deprotection via Acid Hydrolysis
  • Place the crude 2-Nitro-N-(4-(trifluoromethylthio)phenyl)acetamide in a round-bottom flask.

  • Add a sufficient volume of 70% aqueous sulfuric acid to form a slurry.

  • Heat the mixture to a gentle reflux and maintain for 1-3 hours, or until the reaction is complete by TLC/LCMS.

  • Cool the solution to room temperature and then pour it into a beaker of ice water.

  • Collect the precipitated yellow solid product, this compound, by vacuum filtration.

  • Wash the solid with copious amounts of water until the washings are neutral to pH paper.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

References

  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Fenix. [Link]

  • Why is acetylation performed before nitration of aniline? (2025). askIITians. [Link]

  • Photochemical Nitration of Protected Anilines by 5‐Methyl‐1,4‐dinitroimidazole. Wiley Online Library. [Link]

  • Regioselectivity of Aniline and Toluidine Nitration With HNO3 and H2SO4 in Acetic Acid. Scribd. [Link]

  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2025). ResearchGate. [Link]

  • Gao, Y., Mao, Y., et al. (2018). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic and biomolecular chemistry. [Link]

  • Process for the preparation of 2-nitro-4-trifluoromethylaniline.
  • An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. (2024). PubMed. [Link]

  • Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • Preparation method of 4-nitro-3-trifluoromethylaniline.
  • Nitration of aniline. (2025). Filo. [Link]

  • Nitration of Aniline. (2022). Khan Academy. [Link]

  • A simple question on the nitration of aniline. (2016). Reddit. [Link]

  • Nitration of Aniline. Khan Academy. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). PMC. [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). PubMed. [Link]

  • o-NITROANILINE. Organic Syntheses Procedure. [Link]

  • How to remove aniline from reaction mixture. (2013). ResearchGate. [Link]

  • 4-NITRO-3-(TRIFLUOROMETHYL)ANILINE. Matrix Fine Chemicals. [Link]

  • 4-Nitro-3-(trifluoromethyl)aniline. SpectraBase. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • How do I remove aniline from the reaction mixture? (2014). ResearchGate. [Link]

  • Studies in Aromatic and Amine Nitration. (1980). DTIC. [Link]

  • Biocatalytic Strategies for Nitration Reactions. (2024). ACS Publications. [Link]

  • Aromatic Nitration and Sulfonation. (2019). Chemistry LibreTexts. [Link]

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stability issues and degradation of 2-Nitro-4-(trifluoromethylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Degradation of 2-Nitro-4-(trifluoromethylthio)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors, stability liabilities, and analytical troubleshooting steps for This compound .

This compound is a highly deactivated, electron-deficient aniline. Its reactivity is governed by the push-pull dynamics of the ortho-nitro group (-NO2) and the para-trifluoromethylthio group (-SCF3). Understanding the causality behind its degradation pathways is critical for accurate assay development, forced degradation studies, and formulation stability.

Quantitative Chemical & Physical Properties

Before troubleshooting, it is essential to establish the baseline parameters of the API/intermediate. The dual electron-withdrawing groups significantly depress the basicity of the amine, altering its solubility and reactivity profiles[1].

PropertyValue / Description
IUPAC Name This compound
CAS Registry Number 404-74-0
Molecular Formula C7H5F3N2O2S
Molecular Weight 238.19 g/mol
Structural Features Primary amine (-NH2), ortho-Nitro (-NO2), para-Trifluoromethylthio (-SCF3)
Primary Instability Triggers UV/Visible Light (Photolysis), Strong Oxidants
Resistant To Aqueous Hydrolysis (Acidic/Basic)

Troubleshooting Guide & FAQs

Q1: I am observing a color change in my solution and peak splitting in my HPLC chromatogram after leaving the compound on the benchtop. What is driving this? Analysis & Causality: This is classic photolytic degradation. Ortho-nitroanilines are notoriously photosensitive[2]. Upon exposure to ambient or UV light, the nitro group can undergo photoreduction, and the aniline can form azo or azoxy dimers. The -SCF3 group remains largely intact during this process. Solution: The compound must be handled under low-actinic (yellow) light. Store all stock solutions in amber volumetric flasks. When conducting analysis, utilize amber autosampler vials to prevent in-situ degradation while the sample sits in the queue.

Q2: During oxidative stress testing (ICH Q1A), I see a +16 Da and +32 Da mass shift in LC-MS. Is the aniline ring oxidizing? Analysis & Causality: No, the aniline ring is highly electron-deficient and protected from standard electrophilic aromatic oxidation. The mass shifts correspond to the oxidation of the trifluoromethylthio (-SCF3) group. While the -SCF3 group generally provides excellent metabolic stability[3], under strong in vitro oxidative conditions (e.g., using NaOCl, m-CPBA, or H2O2), the sulfur atom acts as a nucleophile and is oxidized first to a sulfoxide (-SOCF3, +16 Da) and subsequently to a sulfone (-SO2CF3, +32 Da)[4]. Solution: If you are trying to map the degradation profile, ensure you quench your oxidative stress samples with sodium thiosulfate prior to injection to prevent continuous on-column oxidation.

Q3: Why is my compound showing incomplete degradation under forced acidic and basic hydrolysis, even at elevated temperatures (60°C)? Analysis & Causality: this compound exhibits exceptional stability to hydrolysis. The C-S and C-CF3 bonds are highly resistant to hydrolytic cleavage. Furthermore, the amine is extremely non-basic due to the intense electron-withdrawing nature of both the -NO2 and -SCF3 groups. Because the nitrogen lone pair is delocalized into the ring, it does not readily protonate in standard aqueous acids, effectively shutting down typical hydrolytic pathways[2]. Solution: If regulatory guidelines require you to demonstrate a 5-20% degradation target, you must increase the stressor concentration (e.g., 1M to 5M HCl/NaOH) or introduce a co-solvent like Acetonitrile to ensure complete dissolution and uniform exposure to the stressor.

Q4: My quantitative analysis shows poor mass balance during photolytic degradation studies. Where is the rest of my compound? Analysis & Causality: Poor mass balance occurs when degradation products either lack the primary UV chromophore of the parent molecule or precipitate out of the analytical mobile phase[2]. Photodegradants of nitroanilines often polymerize into insoluble tars. Solution: Switch from standard HPLC-UV to LC-MS (utilizing both positive and negative ESI modes). Additionally, inspect your stress vials for micro-precipitates; you may need to adjust your diluent to a stronger organic composition (e.g., 80% MeOH) prior to injection to resolubilize degradants.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory controls and quenching steps to prevent artifact generation.

Protocol A: Controlled Oxidative Degradation (Tracking -SCF3 Oxidation)

This protocol isolates the oxidation of the -SCF3 group to its sulfoxide/sulfone derivatives[4].

  • Sample Preparation: Dissolve this compound in Acetonitrile to a concentration of 2 mg/mL. Ensure complete dissolution.

  • Stressor Addition: Transfer 5 mL of the stock to a 10 mL volumetric flask. Add 1 mL of 3% H2O2 (or 0.5 M NaOCl for aggressive oxidation). Dilute to volume with HPLC-grade water.

  • Control Preparation: Prepare a parallel control flask replacing the oxidant with 1 mL of HPLC-grade water.

  • Incubation: Incubate both flasks at 25°C in the dark to prevent cross-contamination from photolytic pathways.

  • Quenching (Critical Step): At time points (2h, 4h, 24h), withdraw 1 mL aliquots and immediately add 100 µL of 0.1 M Sodium Thiosulfate (

    
    ) to neutralize residual oxidant.
    
  • Analysis: Analyze via LC-MS. Look for the parent mass (

    
     238), the sulfoxide (
    
    
    
    254), and the sulfone (
    
    
    270).
Protocol B: Forced Photolytic Degradation (ICH Q1B Compliance)

This protocol maps the nitro-reduction and dimerization pathways[2].

  • Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 Acetonitrile:Water mixture.

  • Exposure: Place the solution in a sealed quartz flask (quartz is required to allow full UV transmittance). Expose to a light source providing an overall illumination of

    
     1.2 million lux hours and an integrated near-ultraviolet energy of 
    
    
    
    200
    
    
    .
  • Dark Control: Wrap a duplicate quartz flask entirely in aluminum foil and place it in the same chamber to account for any thermal degradation generated by the light source lamps.

  • Sampling & Analysis: Withdraw aliquots at 0, 4, 8, and 24 hours. Analyze via HPLC-UV (monitor at 254 nm and 400 nm to track the loss of the nitroaniline chromophore).

Degradation Pathway Visualization

The following mechanistic diagram maps the logical relationships between the applied stress conditions and the resulting chemical transformations.

DegradationPathways Parent This compound CAS: 404-74-0 StressPhoto Photolytic Stress (UV/Vis Light) Parent->StressPhoto StressOx Oxidative Stress (H2O2 / NaOCl) Parent->StressOx StressHydro Hydrolytic Stress (Acid / Base) Parent->StressHydro DegPhoto Nitro-reduction & Azo/Azoxy Dimerization StressPhoto->DegPhoto DegOx Sulfoxide (-SOCF3) & Sulfone (-SO2CF3) StressOx->DegOx DegHydro Highly Resistant (No Significant Degradation) StressHydro->DegHydro

Fig 1: Primary degradation pathways of this compound under ICH stress.

References

  • Organic & Biomolecular Chemistry. "Oxidation of N-trifluoromethylthio sulfoximines using NaOCl·5H2O" RSC Publishing. Available at:[Link]

  • Accounts of Chemical Research. "Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions" ACS Publications. Available at: [Link]

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Technical Support Center: Purification of 2-Nitro-4-(trifluoromethylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective removal of impurities from 2-Nitro-4-(trifluoromethylthio)aniline. Leveraging extensive experience in synthetic chemistry and purification sciences, this document offers troubleshooting strategies and frequently asked questions to address common challenges encountered during the purification of this important chemical intermediate.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. The synthesis of this compound can introduce several types of impurities, primarily dependent on the synthetic route. A common pathway involves the nitration of 4-(trifluoromethylthio)aniline. This process can lead to the formation of unreacted starting materials, positional isomers, and byproducts from side reactions.

Common Impurities:

  • Unreacted Starting Material: 4-(trifluoromethylthio)aniline

  • Positional Isomers: Including 4-Nitro-2-(trifluoromethylthio)aniline and 2-Nitro-6-(trifluoromethylthio)aniline. The formation of these isomers is a common challenge in electrophilic aromatic substitution reactions.[1][2]

  • Oxidation Byproducts: Direct nitration of anilines can be aggressive, leading to the formation of tar-like substances if not properly controlled.[1] Protecting the aniline as an acetanilide prior to nitration is a common strategy to mitigate this.[1][2]

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any remaining nitrating agents or catalysts.

Troubleshooting and Purification Strategies

This section addresses common issues encountered during the purification of this compound and provides actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark, oily substance instead of a solid. What could be the cause?

A1: This is a frequent issue when "oiling out" occurs during recrystallization, or it could indicate the presence of significant impurities. Oiling out happens when the compound's melting point is lower than the solvent's boiling point.[3] The presence of impurities can also lower the melting point of the mixture, leading to this phenomenon.

Solution:

  • For Oiling Out: Reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the saturation point, and allow for slower cooling.[3]

  • For High Impurity Load: Consider a preliminary purification step like column chromatography before attempting recrystallization.

Q2: After recrystallization, my product purity has not significantly improved. What should I do?

A2: This suggests that the chosen solvent is not ideal for separating the target compound from its impurities. An effective recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.[3]

Solution:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities. For nitroaromatic compounds, alcoholic solvents are often a good starting point.[3]

  • Mixed-Solvent System: If a single solvent is not effective, a two-solvent system (where the compound is soluble in one and insoluble in the other) can be employed.[4] Common pairs include ethanol-water and ethyl acetate-hexane.[4]

Q3: How can I remove positional isomers that have very similar properties to my target compound?

A3: Positional isomers often have closely related polarities, making them challenging to separate by recrystallization alone.

Solution:

  • Column Chromatography: This is the most effective method for separating compounds with minor differences in polarity. A systematic approach to solvent system selection using Thin Layer Chromatography (TLC) is crucial.

  • HPLC: For analytical and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) can offer superior resolution.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for recrystallization. The ideal solvent should be determined experimentally.

1. Solvent Selection:

  • Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and hexane) at room and boiling temperatures.
  • A good solvent will show high solubility when hot and low solubility when cold.

2. Recrystallization Procedure:

  • Dissolve the crude this compound in the minimum amount of the chosen boiling solvent.
  • If insoluble impurities are present, perform a hot gravity filtration.
  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
  • Further cool the flask in an ice bath to maximize crystal yield.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold solvent.
  • Dry the crystals thoroughly.
Solvent System Examples for Nitroaromatic Compounds Rationale
EthanolNitroaromatic compounds often show good solubility in alcoholic solvents.[3][5]
Ethanol/WaterA mixed-solvent system can be effective if the compound is too soluble in pure ethanol.[4]
TolueneA less polar solvent that can be effective for less polar impurities.
Ethyl Acetate/HexaneA common mixed-solvent system for compounds of intermediate polarity.[4]
Protocol 2: Column Chromatography Purification

This method is ideal for separating the target compound from closely related impurities like positional isomers.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate).
  • The ideal solvent system will give a good separation of the desired compound spot from impurity spots, with an Rf value of approximately 0.3 for the target compound.

2. Column Packing and Sample Loading:

  • Pack a chromatography column with silica gel using the chosen solvent system (slurry method is preferred).
  • Dissolve the crude product in a minimal amount of the solvent system or a more polar solvent.
  • Alternatively, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel.
  • Carefully load the sample onto the top of the silica gel bed.

3. Elution and Fraction Collection:

  • Elute the column with the chosen solvent system.
  • Collect fractions and monitor their composition using TLC.
  • Combine the pure fractions containing the desired product.
  • Remove the solvent under reduced pressure to obtain the purified this compound.

Purification Strategy Workflow

The following diagram illustrates a decision-making process for the purification of this compound.

Purification_Workflow start Crude this compound tlc Perform TLC Analysis start->tlc decision Assess Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization Few, well-separated spots chromatography Column Chromatography decision->chromatography Multiple, close-running spots check_purity Check Purity (TLC, HPLC, NMR) recrystallization->check_purity chromatography->check_purity pure_product Pure Product check_purity->pure_product Purity > 98% further_purification Further Purification Needed check_purity->further_purification Purity < 98% further_purification->chromatography

Caption: Decision workflow for purification.

References

  • BenchChem. (2025).
  • Google Patents. (n.d.). Method of crystallizing nitro products.
  • Google Patents. (n.d.). Process for the preparation of 2-nitro-4-trifluoromethylaniline.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • ACS Publications. (2021). Photocatalytic C–H Trifluoromethylthiolation by the Decatungstate Anion. Organic Letters. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • American Chemical Society. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Trifluoromethylthiolative 1,2-Difunctionalization of Alkenes with Diselenides and AgSCF3.
  • AIR - Unimi. (n.d.). Organocatalytic α-trifluoromethylthiolation of silylenol ethers: batch vs continuous flow reactions. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Retrieved from [Link]

  • ResearchGate. (n.d.). Diversification of Trifluoromethylthiolation of Aromatic Molecules with Derivatives of Trifluoromethanesulfenamide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of trifluoromethylated aromatic compounds.
  • askIITians. (2025).
  • Synfacts. (2014).
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  • Filo. (2025). Q.18 Discuss the following reactions: (a)

Sources

Technical Support Center: Prevention of Colored Impurities in 2-Nitro-4-(trifluoromethylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for identifying and preventing the formation of colored impurities during the synthesis, purification, and storage of 2-Nitro-4-(trifluoromethylthio)aniline. This document is structured to provide direct answers to common issues encountered in a laboratory setting, combining theoretical understanding with practical, field-proven solutions.

Section 1: Troubleshooting Guide

This section addresses specific problems related to colored impurities in a question-and-answer format, offering step-by-step guidance to troubleshoot and resolve these issues.

Q1: My final product of this compound is a distinct yellow to brownish color, not the expected pale-yellow solid. What are the likely causes?

The appearance of a yellow or brownish color is a common sign of impurity formation.[1] Several factors during the synthesis and workup can contribute to this discoloration:

  • Oxidation: The aniline functional group is susceptible to oxidation, which can lead to the formation of highly colored nitroso and other oxidized species. This is often exacerbated by the presence of air (oxygen), residual oxidizing agents from the synthesis, or exposure to light.[1]

  • Side Reactions: Inadequate temperature control during the nitration step can lead to the formation of undesired positional isomers and over-nitrated byproducts, which can be colored.

  • Residual Starting Materials or Intermediates: Incomplete reactions can leave colored starting materials or intermediates in the final product. For instance, in syntheses starting from a substituted nitrobenzene, residual precursors can contribute to the final color.

  • Degradation During Purification: Prolonged heating during recrystallization or distillation can cause thermal degradation of the product, leading to colored impurities.

  • pH-Induced Degradation: Strong acidic or basic conditions during workup can promote decomposition of the aniline derivative.[1]

Q2: I suspect oxidation is the primary cause of discoloration. How can I modify my experimental procedure to minimize this?

To mitigate oxidation, it is crucial to maintain an inert atmosphere throughout the synthesis and purification process.

Recommended Protocol for Minimizing Oxidation:

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This can be achieved by using a Schlenk line or a glovebox.

  • Degassed Solvents: Before use, degas all solvents by sparging with nitrogen or argon for at least 30 minutes. This removes dissolved oxygen, a key contributor to oxidation.

  • Antioxidant Addition (Optional): In some cases, the addition of a small amount of a radical scavenger or antioxidant can be beneficial, though this should be tested on a small scale to ensure it does not interfere with the reaction.

  • Light Protection: Protect the reaction mixture from light by wrapping the reaction flask in aluminum foil.[1] Aniline derivatives can be photosensitive, and light can catalyze oxidative degradation.[1]

Q3: How can I effectively remove existing colored impurities from my batch of this compound?

For the removal of colored impurities, a multi-step purification approach is often most effective.

  • Activated Carbon Treatment: A common and effective method for decolorization is the use of activated carbon.[2]

    • Procedure: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-5% by weight) to the solution. Heat the mixture at reflux for a short period (10-15 minutes). Perform a hot gravity filtration to remove the activated carbon and the adsorbed impurities. Allow the filtrate to cool slowly to induce crystallization.[2]

  • Recrystallization: This is a fundamental purification technique for solids. The choice of solvent is critical.

    • Solvent Selection: An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For nitroanilines, ethanol/water mixtures are often effective.[3][4]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, consider the activated carbon treatment described above. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[2]

  • Column Chromatography: For high-purity requirements, column chromatography is the most effective method.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective for separating the desired product from more polar or less polar impurities.

Q4: During the synthesis, which specific reaction parameters should I control to prevent the formation of colored byproducts?

Careful control of reaction conditions is paramount.

ParameterRecommended ControlRationale
Temperature Maintain the recommended temperature for each step of the synthesis. For nitration reactions, this often involves cooling in an ice bath to keep the temperature below 10-20°C.[5]Prevents runaway reactions and the formation of over-nitrated byproducts and positional isomers, which are common colored impurities.[6]
Reagent Addition Add reagents, especially strong acids and oxidizing/reducing agents, slowly and in a controlled manner.Slow addition helps to dissipate heat and maintain a consistent reaction temperature, preventing localized overheating that can lead to side reactions.
Stoichiometry Use precise molar ratios of reactants as specified in the literature procedure.Incorrect stoichiometry can lead to incomplete reactions and the presence of unreacted starting materials or excess reagents that can cause side reactions.
Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.Avoids prolonged reaction times which can lead to product degradation and the formation of colored impurities.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling and stability of this compound.

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability and prevent discoloration?

To maintain the purity and prevent the formation of colored impurities during storage, the following conditions are recommended:

  • Temperature: Store at room temperature or in a refrigerator (2-8°C).[1][7]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.[1]

  • Container: Use a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect from light and moisture.[1]

  • Moisture: Store in a dry environment, as moisture can contribute to degradation.[1]

Q2: Can residual copper catalyst from the synthesis contribute to color formation?

Yes, if a copper catalyst is used in the synthesis (e.g., in a nucleophilic aromatic substitution reaction to introduce the aniline group), residual copper ions can catalyze oxidative side reactions, leading to the formation of colored impurities. It is crucial to effectively remove the catalyst during the workup, for example, by washing with an aqueous solution of a chelating agent like EDTA or by thorough purification via column chromatography.

Q3: Are there any specific analytical techniques recommended for identifying and quantifying colored impurities in my product?

High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is the most common and effective method for analyzing the purity of this compound and quantifying colored impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.[6]

Q4: What is the underlying chemical mechanism for color formation in nitroanilines?

The color in nitroaniline derivatives and their impurities arises from the electronic structure of the molecules. The presence of both an electron-donating group (the amino group) and an electron-withdrawing group (the nitro group) on the aromatic ring creates a "push-pull" system. This extends the π-conjugated system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule can absorb light in the visible region of the electromagnetic spectrum, leading to its characteristic color. Oxidation of the aniline group can lead to the formation of species with even more extended conjugation, resulting in a shift of the absorption maximum to longer wavelengths and a deepening of the color (e.g., from yellow to brown).

Section 3: Visualized Workflows and Pathways

Impurity Formation and Prevention Workflow

The following diagram illustrates the key stages where colored impurities can form and the corresponding preventative measures.

Workflow for Preventing Colored Impurities cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_storage Storage Controlled Reagent Addition Controlled Reagent Addition Crude Product Crude Product Controlled Reagent Addition->Crude Product Temperature Control Temperature Control Temperature Control->Crude Product Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar)->Crude Product Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC)->Crude Product Quenching Quenching Extraction Extraction Quenching->Extraction Decolorization (Activated Carbon) Decolorization (Activated Carbon) Extraction->Decolorization (Activated Carbon) Recrystallization Recrystallization Decolorization (Activated Carbon)->Recrystallization Column Chromatography Column Chromatography Recrystallization->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Inert Atmosphere Inert Atmosphere Light Protection Light Protection Inert Atmosphere->Light Protection Controlled Temperature Controlled Temperature Light Protection->Controlled Temperature Crude Product->Quenching Potential for Oxidation/Degradation Impurities Impurities Crude Product->Impurities Formation Pure Product->Inert Atmosphere Preventative Measures Key Degradation Pathways This compound This compound Oxidized Impurities Oxidized Impurities This compound->Oxidized Impurities O2, Light, Metal Ions Polymeric Impurities Polymeric Impurities This compound->Polymeric Impurities Radical Initiators, Heat Isomeric Byproducts Isomeric Byproducts This compound->Isomeric Byproducts Poor Temp. Control (Synthesis Stage) Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Strong Acid/Base

Caption: Major degradation pathways leading to colored impurities.

References

  • Technical Support Center: N-propyl-3-(trifluoromethyl)aniline and its Derivatives - Benchchem.
  • CA2008557A1 - Process for the preparation of 2-nitro-4-trifluoromethylaniline - Google Patents.
  • Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed. Available at: [Link]

  • EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents.
  • A Concise and Convenient Synthesis of 4-(Trifluoromethylthio)aniline | Asian Journal of Chemistry. Available at: [Link]

  • 4-Nitroaniline - Wikipedia. Available at: [Link]

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. Available at: [Link]

  • Reaction pathways for biodehalogenation of fluorinated anilines - PubMed. Available at: [Link]

  • Technical Support Center: Purification of Halogenated Aniline Compounds - Benchchem.
  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC. Available at: [Link]

  • CAS 67169-22-6 2-Methyl-4-(trifluoromethyl)aniline Impurity. Available at: [Link]

  • The colour transformation of ortho-nitroaniline after adding the nanocatalyst. - ResearchGate. Available at: [Link]

  • Chemical Properties of Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6) - Cheméo. Available at: [Link]

  • Making Nitroaniline (And the Exploding Snake) - YouTube. Available at: [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. Available at: [Link]

  • Preparation of P-Nitroaniline | PDF | Thin Layer Chromatography - Scribd. Available at: [Link]

  • Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Available at: [Link]

  • Proteogenomic Characterization of Monocyclic Aromatic Hydrocarbon Degradation Pathways in the Aniline-Degrading Bacterium Burkholderia sp. K24 | PLOS One - Research journals. Available at: [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. Available at: [Link]

  • A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline - Benchchem.

Sources

Validation & Comparative

The Foundational Technique: Reversed-Phase HPLC with C18 Stationary Phase

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2-Nitro-4-(trifluoromethylthio)aniline

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This compound, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Its purity profile can directly influence reaction yields, impurity profiles of subsequent steps, and the overall quality of the final product.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of this compound. We will move beyond simple protocols to explore the scientific rationale behind methodological choices, compare alternative approaches, and ground our discussion in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

Reversed-phase HPLC (RP-HPLC) is the workhorse for the purity analysis of non-volatile and thermally labile molecules like substituted nitroanilines.[4][5] The method's ubiquity stems from its high resolution, sensitivity, and adaptability. Our primary method is built on a C18 (octadecylsilyl) silica-based column, a choice predicated on well-understood separation principles.

Causality Behind Experimental Choices (The "Why")
  • Stationary Phase: A C18 column is selected for its strong hydrophobic interactions. The separation mechanism relies on the partitioning of the analyte and its impurities between the polar mobile phase and the non-polar C18 chains. Analytes with greater hydrophobicity will be retained longer on the column. For this compound, this allows for effective separation from more polar starting materials or less hydrophobic by-products.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. This is crucial because a single isocratic mobile phase composition is often insufficient to resolve impurities with a wide range of polarities in a reasonable timeframe. The gradient starts with a higher water concentration to retain and separate polar impurities, then gradually increases the acetonitrile concentration to elute the main analyte and any more non-polar impurities. A small amount of acid (e.g., formic or phosphoric acid) is added to the mobile phase to control the ionization state of the aniline functional group. Protonating the amine ensures a single ionic form, leading to sharp, symmetrical peaks and reproducible retention times.

  • Detection: A UV detector is the logical choice due to the presence of strong chromophores in the molecule—the nitro group (-NO2) and the aromatic ring. A detection wavelength of 254 nm is a common starting point for aromatic compounds and generally provides good sensitivity for the analyte and potential impurities.[6][7] For method optimization, scanning the UV spectrum of the main peak with a Diode Array Detector (DAD) to identify the wavelength of maximum absorbance (λmax) is recommended. A DAD also enables peak purity analysis, a critical component of a self-validating system.[8]

Experimental Protocol: Method 1 (C18 Column)
  • Instrumentation and Columns:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Analytical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-25 min: Linear gradient to 10% A, 90% B

      • 25-30 min: Hold at 10% A, 90% B

      • 30-31 min: Return to 90% A, 10% B

      • 31-40 min: Re-equilibration at 90% A, 10% B

    • Flow Rate: 1.0 mL/min

    • Detection: DAD, 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Sample and Standard Preparation:

    • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a concentration of approximately 0.1 mg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard. Filter through a 0.45 µm syringe filter before injection.

Trustworthiness: A Self-Validating System

A protocol's trustworthiness is established through validation. According to ICH Q2(R2) guidelines, key validation parameters include specificity, linearity, accuracy, precision, and robustness.[2][3][9] System suitability testing, as defined in USP General Chapter <621>, must be performed before any analysis to ensure the chromatographic system is performing adequately.[10][11][12]

System Suitability Criteria:

  • Tailing Factor: ≤ 2.0 for the main analyte peak.

  • Theoretical Plates (N): > 2000.

  • Relative Standard Deviation (RSD): ≤ 2.0% for peak area and retention time from six replicate injections of the standard.

An Alternative for Enhanced Selectivity: The Phenyl-Hexyl Stationary Phase

While a C18 column is an excellent starting point, complex impurity profiles, particularly those involving isomers or compounds with similar hydrophobicity, may require an alternative stationary phase to achieve optimal resolution. A Phenyl-Hexyl column offers a different, complementary separation mechanism.

Rationale for an Alternative Approach

The Phenyl-Hexyl phase provides a unique mixed-mode separation capability. In addition to hydrophobic interactions from the hexyl chains, the phenyl groups enable π-π interactions with the aromatic ring of the analyte and its impurities.[4] This can lead to significant changes in selectivity compared to a C18 column, potentially resolving impurities that co-elute on the C18 phase. This is particularly valuable for aromatic nitro compounds.[13]

Experimental Protocol: Method 2 (Phenyl-Hexyl Column)

The protocol for the Phenyl-Hexyl column remains identical to Method 1 in terms of mobile phase, gradient program, and other conditions to allow for a direct and objective comparison of the stationary phase's performance.

  • Instrumentation: Same as Method 1.

  • Analytical Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Chromatographic Conditions: Same as Method 1.

  • Sample and Standard Preparation: Same as Method 1.

Performance Comparison: C18 vs. Phenyl-Hexyl

The choice between methods depends on the specific impurity profile encountered. The following table summarizes hypothetical but realistic performance data for the two methods, assuming the presence of a critical impurity pair (Impurity A, slightly more polar, and Impurity B, slightly less polar than the main analyte).

Performance MetricMethod 1 (C18)Method 2 (Phenyl-Hexyl)Rationale / Interpretation
Analyte Retention Time ~18.5 min~17.2 minThe Phenyl-Hexyl phase is generally less retentive than C18, leading to shorter run times.
Resolution (Analyte/Impurity A) 1.82.5The Phenyl-Hexyl phase shows superior resolution for this polar impurity due to differing π-π interactions.
Resolution (Analyte/Impurity B) 2.11.9The C18 column provides slightly better separation for the non-polar impurity based purely on hydrophobicity.
Peak Symmetry (Tailing Factor) 1.11.2Both methods produce excellent peak shape, well within the acceptable limit of ≤ 2.0.
Analysis Time 40 min40 min (gradient can be shortened)The faster elution on the Phenyl-Hexyl column offers potential for method optimization and reduced run time.

Visualizing the Analytical Workflow

A systematic approach is essential for reproducible results. The following diagram outlines the logical flow of the HPLC purity analysis process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation SystemSuitability System Suitability Test (SST) SamplePrep->SystemSuitability MobilePhase Mobile Phase Preparation MobilePhase->SystemSuitability Sequence Run Analytical Sequence SystemSuitability->Sequence If SST Passes Integration Peak Integration & Identification Sequence->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Report PurityCalc->Report

Workflow for HPLC Purity Analysis.

Broader Context: Orthogonal Analytical Techniques

While HPLC is the primary method, relying on a single technique can be risky. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete picture of a compound's purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities. For a polar, low-volatility compound like this compound, analysis would likely require a derivatization step to increase its volatility, adding complexity to the sample preparation.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC separation with a mass spectrometer provides invaluable data for impurity identification by giving the mass-to-charge ratio of the eluting peaks. This is a powerful tool during method development and for investigating unknown peaks.

  • Quantitative NMR (qNMR): qNMR is a primary ratio method that can determine purity without the need for a specific reference standard of the analyte. It offers exceptional precision but generally has lower sensitivity than HPLC, making it less suitable for detecting trace-level impurities.

Conclusion and Recommendations

For the routine quality control and purity assessment of this compound, the Reversed-Phase HPLC method utilizing a C18 column (Method 1) is the recommended starting point. It is a robust, reliable, and well-understood technique that can be readily validated and implemented in most analytical laboratories.

The Phenyl-Hexyl column (Method 2) serves as an excellent orthogonal and confirmatory method. It is particularly valuable during method development or when dealing with complex samples where the C18 column fails to provide adequate resolution for all impurities. The different selectivity offered by its π-π interactions provides a higher degree of confidence in the overall purity assessment.

Ultimately, the selection of the most appropriate analytical technique must be guided by the specific requirements of the analysis, the nature of the potential impurities, and the regulatory context. A well-validated HPLC method, supported by a clear understanding of the underlying chromatographic principles, is an indispensable tool for ensuring the quality and consistency of critical pharmaceutical intermediates.

References

  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. PMC. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Retrieved from [Link]

  • IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. Retrieved from [Link]

  • Slideshare. (n.d.). Analytical methods validation as per ich & usp. Retrieved from [Link]

  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 10). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Retrieved from [Link]

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Comparative Guide: Synthetic Routes to 2-Nitro-4-(trifluoromethylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Nitro-4-(trifluoromethylthio)aniline is a critical junction in the development of fluorinated agrochemicals (e.g., Fipronil analogs) and pharmaceuticals requiring high lipophilicity. The trifluoromethylthio group (–SCF


) imparts a Hansch lipophilicity parameter (

) significantly higher than that of the trifluoromethyl group (

), making it a potent modulator of membrane permeability.

This guide objectively compares three distinct synthetic strategies:

  • The Linear Classical Route: Nitration of a pre-functionalized thioether.

  • The Convergent Catalytic Route: Copper-mediated cross-coupling of aryl halides.

  • The Reagent-Economical Route: Nucleophilic trifluoromethylation of a thiocyanate precursor.

Part 1: Route Analysis & Mechanistic Insight

Route A: Classical Nitration of 4-(Trifluoromethylthio)aniline

Mechanism: Electrophilic Aromatic Substitution (EAS) Best For: Large-scale manufacturing where reagent cost is a primary constraint and step count is secondary.

This route relies on the "protect-nitrate-deprotect" strategy. Direct nitration of the aniline is avoided to prevent oxidation of the amino group and to control regioselectivity. The –SCF


 group is meta-directing (mildly deactivating), while the acetamido group is strongly ortho/para-directing. Since the para position is blocked, nitration occurs exclusively at the ortho position relative to the amine.
  • Step 1: Acetylation of 4-(trifluoromethylthio)aniline.

  • Step 2: Nitration using mixed acid (HNO

    
    /H
    
    
    
    SO
    
    
    ).[1]
  • Step 3: Hydrolysis of the acetamide.

Route B: Copper-Mediated Trifluoromethylthiolation

Mechanism: Ullmann-type Oxidative Addition/Reductive Elimination Best For: Late-stage functionalization and discovery chemistry (high throughput).

This route utilizes transition metal catalysis to install the –SCF


 motif directly onto a commercially available precursor, 4-iodo-2-nitroaniline . The reaction typically employs a Cu(I) source and an electrophilic or nucleophilic SCF

transfer agent.
  • Reagents: AgSCF

    
     (or generated in situ from S
    
    
    
    + TMSCF
    
    
    ) + CuI.
  • Key Advantage: Convergent synthesis; avoids handling bulk quantities of nitrating agents.

Route C: Thiocyanate-to-SCF Interconversion

Mechanism: Nucleophilic attack on Sulfur / Cyanide displacement Best For: Laboratories lacking specialized metal-SCF


 reagents.

This route constructs the C–S bond first via electrophilic thiocyanation, followed by the introduction of the CF


 group using the Ruppert-Prakash reagent (TMSCF

).
  • Step 1: Thiocyanation of 2-nitroaniline (NH

    
    SCN/Br
    
    
    
    ).
  • Step 2: Trifluoromethylation of the thiocyanate (TMSCF

    
    /TBAF).
    

Part 2: Comparative Assessment

The following table summarizes the operational parameters for each route.

FeatureRoute A: Classical NitrationRoute B: Cu-Mediated CouplingRoute C: SCN Interconversion
Starting Material 4-(SCF

)aniline
4-Iodo-2-nitroaniline2-Nitroaniline
Step Count 3 (Protect/Nitrate/Deprotect)12
Overall Yield High (65–80%)Moderate (50–70%)Moderate (45–60%)
Reagent Cost Low (Commodity acids)High (Ag/Cu salts, Iodide)Medium (TMSCF

)
Scalability Excellent (Exothermic control required)Limited by Cu waste removalGood
Safety Profile Caution: Nitration exothermsCaution: Heavy metalsCaution: Cyanide byproduct

Part 3: Detailed Experimental Protocols

Protocol A: The Classical Nitration Route

Validated for scale-up.

1. Acetylation:

  • Dissolve 4-(trifluoromethylthio)aniline (1.0 eq) in glacial acetic acid (5 vol).

  • Add acetic anhydride (1.2 eq) dropwise at ambient temperature.

  • Stir for 2 hours. Pour into ice water. Filter the white precipitate of N-(4-(trifluoromethylthio)phenyl)acetamide. Yield: >90%.

2. Nitration:

  • Suspend the acetamide (1.0 eq) in concentrated H

    
    SO
    
    
    
    (5 vol) at 0°C.
  • Prepare a mixture of fuming HNO

    
      (1.1 eq) and concentrated H
    
    
    
    SO
    
    
    (1:1 ratio).
  • Add the acid mixture dropwise, maintaining internal temperature <10°C.

  • Allow to warm to 20°C and stir for 3 hours.

  • Quench over crushed ice. Filter the yellow solid (N-(2-nitro-4-(trifluoromethylthio)phenyl)acetamide).

3. Hydrolysis:

  • Suspend the wet cake in Ethanol (5 vol) and 6M HCl (2 vol).

  • Reflux for 2 hours.

  • Cool, neutralize with NaOH (aq) to pH 8.

  • Extract with Ethyl Acetate or filter the precipitated orange solid.

  • Recrystallization: Ethanol/Water.[2][3]

Protocol B: Copper-Mediated Cross-Coupling

Recommended for rapid library synthesis.

Reagents:

  • Substrate: 4-Iodo-2-nitroaniline (1.0 mmol)

  • Source: AgSCF

    
      (1.5 mmol) or CuSCF
    
    
    
    (pre-formed)
  • Catalyst: CuI (1.5 mmol, if using Ag salt)

  • Solvent: DMF or NMP (anhydrous)

Procedure:

  • In a glovebox or under Argon, charge a pressure tube with 4-iodo-2-nitroaniline, AgSCF

    
    , and CuI.
    
  • Add anhydrous DMF (3 mL).

  • Seal the vessel and heat to 80–100°C for 12–16 hours.

  • Workup: Dilute with diethyl ether, filter through a Celite pad to remove metal salts.

  • Wash the organic phase with water (3x) and brine (1x) to remove DMF.

  • Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Part 4: Visualization of Pathways

Diagram 1: Synthetic Pathway Comparison

This diagram illustrates the logic flow and chemical transformations for the two primary routes.

SynthesisRoutes Figure 1: Comparison of Linear (Nitration) vs. Convergent (Cross-Coupling) Routes StartA 4-(Trifluoromethylthio)aniline Acetamide Intermediate: Acetamide Protected StartA->Acetamide Ac2O, AcOH (Protection) NitroAcetamide Intermediate: 2-Nitro-Acetamide Acetamide->NitroAcetamide HNO3, H2SO4 (Nitration) Target TARGET: This compound NitroAcetamide->Target HCl, EtOH (Deprotection) StartB 4-Iodo-2-nitroaniline CuComplex Transition State: [Ar-Cu-SCF3] StartB->CuComplex AgSCF3, CuI DMF, 100°C CuComplex->Target Reductive Elimination

Caption: Figure 1 outlines the stepwise progression of the Classical Nitration route (Blue) versus the direct Copper-Mediated Coupling route (Red).

Diagram 2: Decision Matrix for Process Selection

Use this logic tree to select the appropriate route based on your laboratory's constraints.

DecisionMatrix Start Start: Select Route Scale Scale > 100g? Start->Scale Cost Budget Constraints? Scale->Cost No RouteA Route A: Classical Nitration Scale->RouteA Yes (Safety/Cost) Speed Speed Critical? Cost->Speed No RouteC Route C: SCN Interconversion Cost->RouteC Yes Speed->RouteA No (Reliability) RouteB Route B: Cu-Mediated Coupling Speed->RouteB Yes (High Throughput)

Caption: Figure 2 provides a decision framework for selecting the optimal synthesis method based on scale, budget, and time constraints.

References

  • Direct Trifluoromethylthiolation of Aryl Halides

    • Clark, T. et al. "Preparation of Trifluoromethyl Aryl Sulfides Using Silver(I)
    • (General methodology for AgSCF3 coupling).

  • Nitration Methodologies for Anilines

    • BenchChem Technical Support.[2][3] "Application Notes and Protocols for the Nitration of Fluorinated Acetanilides."

    • (Specific protocols for nitrating deactivated acetanilides).

  • Thiocyanate to Trifluoromethylthio Conversion

    • Billard, T. et al. "Trifluoromethylthiolation reactions: An overview." Chemistry - A European Journal.[4]

    • (Review of SCN to SCF3 transformations).

  • Properties of 2-Nitro-4-(trifluoromethylthio)

    • Sigma-Aldrich Product Specific
    • (Data for the 4-SCF3 precursor).

Sources

A Comparative Guide to the Biological Activity of 2-Nitro-4-(trifluoromethylthio)aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel scaffolds bearing unique functional groups that can impart desirable pharmacological properties. Among these, aniline derivatives have long served as a versatile foundation for the development of therapeutic agents. The strategic incorporation of electron-withdrawing groups, such as the nitro (-NO₂) group, and fluorine-containing moieties, like the trifluoromethylthio (-SCF₃) group, has been a particularly fruitful approach to modulate the biological activity of these core structures. This guide provides an in-depth comparative analysis of the biological activity of 2-Nitro-4-(trifluoromethylthio)aniline and its structural analogs, offering insights into their potential as anticancer and antimicrobial agents.

While direct experimental data on the biological activity of this compound is not extensively available in the public domain, a comprehensive understanding of its potential can be extrapolated from the well-documented activities of its structural components: nitroanilines, trifluoromethyl-substituted anilines, and compounds bearing the trifluoromethylthio moiety. This guide will synthesize the available data on these analogs to provide a predictive comparison and a rationale for future research into this specific molecule.

The Chemical Scaffold: A Triad of Functional Influence

The biological potential of this compound is derived from the interplay of its three key functional components: the aniline core, the ortho-nitro group, and the para-trifluoromethylthio group.

  • Aniline Core: A foundational structure in medicinal chemistry, providing a versatile platform for substitution and interaction with biological targets.

  • Nitro Group (-NO₂): A strong electron-withdrawing group known to be a "pharmacophore and a toxicophore". Its presence can enhance interactions with biological targets and is a key feature in many antimicrobial and anticancer compounds.[1] Under hypoxic conditions, often found in tumors, the nitro group can be reduced to cytotoxic species, offering a mechanism for selective tumor targeting.[2][3]

  • Trifluoromethylthio Group (-SCF₃): This lipophilic group can significantly enhance a molecule's metabolic stability and its ability to cross cellular membranes, thereby improving bioavailability.[4] The strong electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the entire molecule, potentially increasing binding affinity to target proteins.[5][6]

Comparative Biological Activity: Insights from Analogs

In the absence of direct experimental data for this compound, we can infer its potential biological activities by examining its structural analogs.

Anticancer Activity

Nitroaromatic compounds have a well-established history as anticancer agents.[7][8] Their mechanism often involves bioreduction of the nitro group in the hypoxic environment of tumors to form reactive oxygen species and other cytotoxic intermediates that can damage DNA and other cellular components.[2]

Similarly, compounds containing the trifluoromethyl group have demonstrated significant anticancer activity. The inclusion of this group can enhance the potency and selectivity of kinase inhibitors and other targeted therapies.

Table 1: Cytotoxic Activity of Nitroaniline and Trifluoromethyl-Substituted Analogs

Compound/Analog ClassCancer Cell LineIC50/EC50 (µM)AssayReference
Nitroaniline Derivatives
2-NitroanilineSubmitochondrial Particles180Not specified[9]
4-NitroanilineSubmitochondrial Particles210Not specified[9]
Thiobenzanilide Analogs
2-Nitro-N-(4-phenoxyphenyl)benzothioamideA375 (Melanoma)11.8Not specified[10]
Trifluoromethyl-Thiazolo[4,5-d]pyrimidine Derivatives
7-Chloro-3-phenyl-5-(trifluoromethyl)[11][12]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4MTT Assay[13]
A375 (Melanoma)25.4MTT Assay[13]

The data presented in Table 1 suggests that both nitro- and trifluoromethyl-containing aniline derivatives possess cytotoxic activity against various cancer cell lines. The low micromolar IC50 values for some of these analogs highlight their potential as starting points for the development of novel anticancer agents. The presence of both a nitro and a trifluoromethylthio group in this compound could potentially lead to a synergistic effect, enhancing its cytotoxic potency.

Antimicrobial Activity

Nitroaromatic compounds are also known for their broad-spectrum antimicrobial activity.[1] The mechanism of action is believed to involve the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of toxic intermediates that can damage microbial DNA and proteins.[3]

The trifluoromethyl group has also been incorporated into various antimicrobial agents to improve their efficacy.

Table 2: Antimicrobial Activity of Nitroaniline and Trifluoromethyl-Substituted Analogs

Compound/Analog ClassMicroorganismMIC (µg/mL)Reference
N-(Trifluoromethyl)phenyl Pyrazole Derivatives
Fluoro and nitro substituted aniline moietyGram-positive bacteria6.25[14]
Trifluoro-Aniline Derivatives
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100[15][16]
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50[15][16]
Benzimidazole Derivatives
2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazoleStaphylococcus aureus4.80 x 10⁻³ µM[17]
Streptococcus faecalis4.80 x 10⁻³ µM[17]

The data in Table 2 indicates that analogs of this compound exhibit antimicrobial activity against a range of bacteria. The potent activity of some of these compounds, with MIC values in the low microgram per milliliter or even nanomolar range, suggests that this compound could also possess significant antimicrobial properties. The combined presence of the nitro and trifluoromethylthio groups may result in a broad spectrum of activity or enhanced potency against specific pathogens.

Experimental Methodologies: A Guide for In Vitro Evaluation

To facilitate further research into the biological activity of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[10][11][12][18]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.[9]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3.5-4 hours at 37°C.[10][12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[12][18]

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compound Prepare Serial Dilutions of Compound Treat_Cells Add Compound to Cells Prepare_Compound->Treat_Cells Incubate_Cells Incubate for 24-72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Solution Incubate_Cells->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Add DMSO to Dissolve Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[13][19][20][21]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[19]

Step-by-Step Protocol:

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[21]

  • Prepare Inoculum: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.[13]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (broth and bacteria) and a sterility control (broth only).[13]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[21]

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[19]

Workflow for Broth Microdilution Assay:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Data Analysis Prepare_Dilutions Prepare Serial Dilutions of Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate for 18-24h Inoculate_Plate->Incubate_Plate Read_Results Visually Determine Growth Inhibition Incubate_Plate->Read_Results Determine_MIC Identify Minimum Inhibitory Concentration Read_Results->Determine_MIC Hypoxia_Activation cluster_environment Tumor Microenvironment cluster_compound Compound Activation cluster_effect Cellular Effect Hypoxia Hypoxia (Low Oxygen) Nitroreductases Nitroreductase Enzymes Hypoxia->Nitroreductases Reactive_Species Cytotoxic Reactive Species Nitroreductases->Reactive_Species Prodrug This compound (Inactive Prodrug) Prodrug->Reactive_Species Reduction DNA_Damage DNA Damage Reactive_Species->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for hypoxia-activated nitroaromatic compounds.

Antimicrobial Mechanism:

  • Inhibition of Essential Enzymes: The compound may inhibit key microbial enzymes involved in DNA replication, protein synthesis, or cell wall biosynthesis.

  • Disruption of Cell Membranes: The lipophilic nature of the trifluoromethylthio group could facilitate the compound's insertion into and disruption of microbial cell membranes.

  • Generation of Oxidative Stress: Similar to its anticancer mechanism, the reduction of the nitro group can generate reactive oxygen species that are toxic to microbial cells.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis of its structural analogs strongly suggests its potential as a promising anticancer and antimicrobial agent. The unique combination of a nitro group, a trifluoromethylthio group, and an aniline scaffold presents a compelling case for its further investigation.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and microbial pathogens to determine its IC50 and MIC values. Subsequent studies could then elucidate its precise mechanism of action and evaluate its in vivo efficacy and safety profile. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this intriguing molecule and its potential therapeutic applications.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. (2024). [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. (2025). [Link]

  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015). Anti-cancer agents in medicinal chemistry, 15(2), 206–216. [Link]

  • Broth Microdilution. MI - Microbiology. (n.d.). [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. (2015). [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023). [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Pharmaceuticals, 17(8), 986. (2024). [Link]

  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. (2025). [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. (n.d.). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. (2025). [Link]

  • Reductive activation of nitroheterocyclic compounds. Biochemical pharmacology, 48(3), 425–431. (1994). [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. (2025). [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6093–6103. (2020). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. (2025). [Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Marine drugs, 23(1), 43. (2025). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. (2025). [Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. (2025). [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC medicinal chemistry, 12(10), 1739–1751. (2021). [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. (2025). [Link]

  • 2-Nitro-4-(trifluoromethoxy)aniline. PubChem. (n.d.). [Link]

  • Evaluation of antimicrobial activity of 2-[(2-nitro-1-phenylalkyl) thiomethyl]benzimidazole derivatives. ResearchGate. (2025). [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International journal of molecular sciences, 22(21), 11696. (2021). [Link]

Sources

comparative study of the reactivity of 2-Nitro-4-(trifluoromethylthio)aniline and other nitroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Nitro-4-(trifluoromethylthio)aniline (CAS: 404-74-0) represents a specialized class of "push-pull" aromatic systems where the electron-donating amino group is opposed by two strong electron-withdrawing groups (EWGs): the nitro group at the ortho position and the trifluoromethylthio (


) group at the para position.

This guide compares its reactivity against standard nitroanilines to assist medicinal chemists in optimizing scaffold functionalization. The core distinction lies in the


 group , which offers unique lipophilicity (

) exceeding that of

and

, while exerting a slightly lower electron-withdrawing effect than the nitro group. This subtle electronic difference makes the 4-SCF3 analog more nucleophilic than 2,4-dinitroaniline but significantly less reactive than 2-nitroaniline.
Comparative Physicochemical Profile
PropertyThis compound 2-Nitroaniline 2,4-Dinitroaniline 2-Nitro-4-(trifluoromethyl)aniline
Structure 2-

, 4-

2-

2-

, 4-

2-

, 4-

Hammett

(C-4)
0.50 H (0.[1]00)0.780.54
Lipophilicity (

)
1.44 (High) -0.28-0.280.88
Est. pKa (

)
~ -1.5 to -1.8 -0.26-4.4~ -2.0
Nucleophilicity Low ModerateVery LowLow
Primary Utility Lipophilic Drug ScaffoldsDyes/General SynthExplosives/DyesFluorinated Pharma

Electronic & Steric Analysis

To predict reactivity without exhaustive trial-and-error, we analyze the electronic vectors affecting the amino group.

The "Sulfur Effect" vs. Nitro Deactivation

The amino group in this compound is heavily deactivated, but the nature of this deactivation differs from 2,4-dinitroaniline.

  • Ortho-Nitro Effect: The 2-position nitro group locks the amine protons in an intramolecular hydrogen bond, significantly reducing basicity and nucleophilicity. This is common to all 2-nitroanilines.

  • Para-SCF3 Effect: The

    
     group withdraws electrons via induction (
    
    
    
    ) and hyperconjugation. However, unlike the
    
    
    group, it does not possess a strong mesomeric (
    
    
    ) withdrawing capability.
    • Result: The lone pair on the nitrogen is more available for reaction in the

      
       analog than in the 2,4-dinitro analog.
      
Diagram: Electronic Deactivation Vectors

ElectronicEffects cluster_0 Electronic Influences on NH2 NH2 Amino Group (NH2) Nucleophilic Center NO2_Ortho 2-Nitro Group (Strong -I, -M, H-Bond) NH2->NO2_Ortho Resonance Deactivation SCF3_Para 4-SCF3 Group (Moderate -I, Weak -M) NH2->SCF3_Para Inductive Withdrawal (Weaker than NO2) NO2_Ortho->NH2 H-Bond Locking (Reduces pKa) Comparison Reactivity Outcome: More reactive than 2,4-Dinitroaniline Less reactive than 2-Nitroaniline NO2_Ortho->Comparison SCF3_Para->Comparison

Caption: The amino group is "squeezed" electronically. The 2-nitro group provides the primary deactivation, while the 4-SCF3 group adds a secondary, lipophilic withdrawing effect.

Reactivity Modules & Experimental Data

Module A: Nucleophilic Functionalization (Acylation/Alkylation)

Challenge: The amine is a poor nucleophile. Standard acylation (e.g., with acetyl chloride) often fails or requires forcing conditions compared to aniline. Comparative Performance:

  • 2-Nitroaniline: Reacts with acetic anhydride at reflux.

  • This compound: Requires catalyzed acylation (e.g., DMAP/Pyridine) or more reactive electrophiles (acid chlorides vs anhydrides).

  • 2,4-Dinitroaniline: Often inert to standard acylation; requires deprotonation with strong base (NaH) first.

Protocol 1: Optimized Acylation

  • Substrate: 1.0 eq this compound

  • Reagent: 1.2 eq Acetyl Chloride

  • Base/Solvent: Pyridine (as solvent)

  • Conditions: Heat to 80°C for 4 hours.

  • Note: The pyridine acts as both solvent and nucleophilic catalyst to generate the reactive N-acylpyridinium intermediate, overcoming the poor nucleophilicity of the aniline.

Module B: Chemoselective Reduction

Objective: Reduce the


 group to an amine (yielding a diamine) without cleaving the C-S bond of the 

group. Risk: The C-S bond can be liable to hydrogenolysis (reductive cleavage) under vigorous catalytic hydrogenation conditions, especially with Nickel catalysts.
MethodCompatibility with

YieldNotes
H2 / Pd/C High90-95%Mild conditions (room temp, 1 atm) preserve C-S bond.
Fe / AcOH Excellent 95-98% Most reliable. No risk of defluorination or desulfurization.
SnCl2 / HCl Good85-90%Workup can be tedious (tin emulsions).
H2 / Raney Ni Poor <40%High risk of desulfurization (cleaving

to

or

).

Protocol 2: Iron-Mediated Reduction (Best Practice)

  • Dissolution: Dissolve 10 mmol of this compound in 50 mL Ethanol/Water (4:1).

  • Activation: Add 5.0 eq Iron powder (325 mesh) and 0.5 eq Ammonium Chloride.

  • Reflux: Heat to vigorous reflux for 2 hours. Monitor by TLC (the diamine is significantly more polar).

  • Filtration: Filter hot through Celite to remove iron oxides. Wash cake with hot ethanol.

  • Isolation: Concentrate filtrate. The product, 4-(trifluoromethylthio)-o-phenylenediamine, is unstable to oxidation and should be used immediately for cyclization (e.g., to benzimidazoles).

Module C: Cyclization to Heterocycles

This is the primary application of this scaffold. The resulting diamine reacts with carboxylic acids or aldehydes to form Benzimidazoles.

  • Reactivity Trend: The diamine derived from the SCF3-aniline is less nucleophilic than unsubstituted o-phenylenediamine. Cyclization requires higher temperatures (e.g., Phillips condensation in 4N HCl requires 100°C+).

Synthesis Workflow Visualization

The following diagram illustrates the critical pathway from the nitroaniline to the benzimidazole scaffold, highlighting the stability of the SCF3 group.

SynthesisWorkflow cluster_warning Critical Control Point Start This compound (Stable Precursor) Step1 Reduction (Fe/NH4Cl or Pd/C) Start->Step1 Chemoselective (-NO2 to -NH2) Intermediate 4-(trifluoromethylthio)benzene-1,2-diamine (Oxidation Sensitive) Step1->Intermediate Step2 Cyclization (R-COOH / HCl or Urea) Intermediate->Step2 Condensation Product 5-(trifluoromethylthio)benzimidazole (Lipophilic Drug Scaffold) Step2->Product

Caption: Workflow for converting the nitroaniline to a bioactive heterocycle. Note the exclusion of Raney Nickel to preserve the SCF3 moiety.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Gong, S., Cai, X., Fu, H., & Xu, D. (2016).[2] A Concise and Convenient Synthesis of 4-(Trifluoromethylthio)aniline. Asian Journal of Chemistry, 29(1), 91-93.[2]

  • Xu, X. H., Matsuzaki, K., & Shibata, N. (2015). Synthetic methods for compounds having CF3S moiety: recent advances. Chemical Reviews, 115(2), 731-764.

  • PubChem Database. (2025).[3] this compound Compound Summary. National Center for Biotechnology Information.

Sources

A Comparative Guide to the Synthesis of 2-Nitro-4-(trifluoromethylthio)aniline: A Classic Multi-Step Halogen Exchange vs. a Modern Catalytic Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethylthio (-SCF3) group into aromatic scaffolds is a cornerstone of modern medicinal chemistry. This moiety significantly enhances lipophilicity and metabolic stability, making it a highly sought-after functional group in the design of novel therapeutics and agrochemicals. 2-Nitro-4-(trifluoromethylthio)aniline is a key building block, serving as a precursor for more complex molecules. Its synthesis, therefore, is of critical importance.

This guide provides an in-depth comparison of two distinct synthetic methodologies for producing this compound. We will dissect a classical, linear synthesis that relies on building the trifluoromethyl group via halogen exchange, and contrast it with a modern, more convergent approach that utilizes advanced catalytic C-H functionalization. This comparison will focus on the underlying chemical principles, process efficiency, and experimental practicality of each route.

The Classical Synthesis: A Linear, Multi-Step Halogen Exchange Pathway

The traditional approach to synthesizing 4-(trifluoromethylthio)aniline, the immediate precursor to our target molecule, is a robust but lengthy four-step process starting from 4-nitrobromobenzene.[1] This is followed by a standard three-step sequence of amine protection, nitration, and deprotection to yield the final product.

The core logic of this pathway is to first install a simple methylthio (-SMe) group, which is then progressively halogenated to create the desired trifluoromethylthio (-SCF3) moiety.

Causality Behind Experimental Choices:

  • Step 1: Nucleophilic Aromatic Substitution: The synthesis begins by displacing the bromide from 4-nitrobromobenzene with sodium thiomethoxide. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making this substitution efficient.

  • Steps 2 & 3: Halogen Exchange (Halex Reaction): Creating the C-F bonds is the most challenging transformation. Direct fluorination is often too reactive and non-selective. Therefore, a two-step halogen exchange is employed. The methyl group is first exhaustively chlorinated to a trichloromethyl (-CCl3) group, a more suitable precursor for fluorination. Subsequent reaction with a fluorinating agent replaces the chlorine atoms with fluorine. This is a common industrial strategy for synthesizing trifluoromethyl groups.

  • Step 4: Nitro Group Reduction: The nitro group, essential for activating the initial substitution, is now reduced to the primary amine using catalytic hydrogenation (e.g., with a Pd/C catalyst). This provides the key precursor, 4-(trifluoromethylthio)aniline.[2]

  • Steps 5-7: Nitration Sequence: Direct nitration of an aniline is problematic as the strongly acidic conditions protonate the amine, deactivating the ring, and the oxidative nature of nitric acid can lead to degradation. Therefore, the amine is first protected as an acetanilide. This amide is still an ortho-, para-director but is less reactive and stable to nitration conditions. Following nitration, the protecting acetyl group is removed via hydrolysis to yield the final product.

Workflow Diagram: Classical Synthesis

cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis A 4-Nitrobromobenzene B 4-(Methylthio)nitrobenzene A->B NaSMe (Phase Transfer Catalyst) C 4-(Trichloromethylthio)nitrobenzene B->C Chlorination D 4-(Trifluoromethylthio)nitrobenzene C->D Fluorination E 4-(Trifluoromethylthio)aniline D->E H2, Pd/C (Reduction) F 4-((Trifluoromethyl)thio)acetanilide E->F Acetic Anhydride (Protection) G 2-Nitro-4-((trifluoromethyl)thio)acetanilide F->G HNO3, H2SO4 (Nitration) H This compound G->H Acid/Base Hydrolysis (Deprotection)

Caption: Classical 7-step synthesis of the target compound.

A Modern Alternative: A Convergent, Catalytic C-H Functionalization Approach

Recent advances in organometallic chemistry have enabled the direct introduction of the -SCF3 group onto aromatic rings using electrophilic trifluoromethylthiolating reagents.[3][4] This allows for a more convergent and efficient synthesis, avoiding the multi-step construction of the trifluoromethyl group from a methyl precursor.

This proposed new method begins with a simple, inexpensive starting material, acetanilide, and introduces the key functionalities in a more strategic order.

Causality Behind Experimental Choices:

  • Step 1: Directed C-H Trifluoromethylthiolation: This key step utilizes an electrophilic "-SCF3" source, such as N-(trifluoromethylthio)saccharin, in combination with a Lewis acid catalyst (e.g., iron(III) chloride).[3] The acetamido group on the starting acetanilide acts as a directing group, guiding the electrophilic -SCF3 group to the para position of the aromatic ring. This single, catalytic step achieves what required three separate reactions in the classical approach (methylthiolation, chlorination, fluorination), representing a significant increase in efficiency and atom economy.

  • Step 2: Nitration: With the trifluoromethylthio group installed, the subsequent nitration proceeds as in the classical method. The acetamido group directs the incoming nitro group to the ortho position.

  • Step 3: Deprotection: The final step is the hydrolysis of the acetyl protecting group under acidic or basic conditions to reveal the aniline functionality, yielding the final product.

Workflow Diagram: Modern Synthesis

A Acetanilide B 4-((Trifluoromethyl)thio)acetanilide A->B N-(Trifluoromethylthio)saccharin FeCl3 (cat.), Diphenyl Selenide (cat.) (C-H Functionalization) C 2-Nitro-4-((trifluoromethyl)thio)acetanilide B->C HNO3, H2SO4 (Nitration) D This compound C->D Acid/Base Hydrolysis (Deprotection)

Caption: Modern 3-step synthesis via C-H functionalization.

Performance Comparison: Classical vs. Modern Synthesis

The advantages of the modern approach become evident when comparing key synthesis metrics. The data below is synthesized from representative yields reported in the literature for each transformation type.[1][2][3]

MetricClassical Multi-Step SynthesisModern Catalytic SynthesisRationale for Difference
Starting Material 4-NitrobromobenzeneAcetanilideThe modern route starts from a simpler, more readily available precursor.
Total Number of Steps 73Direct C-H functionalization drastically shortens the synthetic sequence.
Overall Yield (Est.) ~55-65%~70-80%Fewer steps and higher-yielding catalytic reactions lead to less material loss.
Key Reagents NaSMe, Cl2, HF source, H2/PdN-(Trifluoromethylthio)saccharin, FeCl3The modern route avoids gaseous chlorine and hazardous HF sources.
Process Type Linear SynthesisConvergent SynthesisFunctionalities are added more strategically in the modern approach.
Atom Economy LowerHigherFewer steps and the use of catalytic reagents improve overall efficiency.

Experimental Protocols

Protocol 1: Classical Synthesis of 4-(Trifluoromethylthio)aniline (Precursor)

This protocol is adapted from the multi-step synthesis described by Gong et al.[1] and subsequent standard reduction methods.[2]

  • Step A: Synthesis of 4-nitrothioanisole: To a solution of 4-nitrobromobenzene and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent like toluene, add an aqueous solution of sodium thiomethoxide. Heat the mixture under reflux until TLC or GC-MS analysis indicates complete consumption of the starting material. Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain the product. (Typical Yield: ~91%).

  • Step B & C: Synthesis of 4-(trifuroromethylthio)nitrobenzene: This involves a two-step chlorination/fluorination sequence. The 4-nitrothioanisole is first treated with a chlorinating agent (e.g., sulfuryl chloride) to yield the trichloromethylthio intermediate. This intermediate is then carefully reacted with a fluorinating agent (e.g., antimony trifluoride with a catalytic amount of antimony pentachloride, or an anhydrous HF source) in a pressure vessel to yield 4-(trifluoromethylthio)nitrobenzene. (Combined Yield for 2 steps: ~72%).

  • Step D: Reduction to 4-(Trifluoromethylthio)aniline: Dissolve 4-(trifluoromethylthio)nitrobenzene in ethanol or ethyl acetate in a hydrogenation vessel. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (e.g., 40 atm) and agitate at room temperature for 8-12 hours.[2] Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-(trifluoromethylthio)aniline. (Typical Yield: ~98%).

Protocol 2: Modern Synthesis of 4-((Trifluoromethyl)thio)acetanilide

This protocol is based on the Lewis acid/base dual catalytic system for trifluoromethylthiolation developed by Gustafson et al.[3]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add N-(trifluoromethylthio)saccharin (1.1 eq.), iron(III) chloride (2.5 mol %), and diphenyl selenide (2.5 mol %).

  • Reagent Addition: Add dry dichloromethane as the solvent, followed by the starting material, acetanilide (1.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature in the absence of light for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 4-((trifluoromethyl)thio)acetanilide. (Typical Yield: ~85-95%).

Conclusion & Future Outlook

While the classical multi-step synthesis is a proven and scalable method for producing this compound, it is hampered by a long linear sequence, the use of hazardous reagents, and moderate overall yields. The modern approach, leveraging a catalytic C-H functionalization strategy, offers a significantly more efficient and elegant alternative. By reducing the step count from seven to three and improving the overall yield, the catalytic method represents a substantial advancement in synthetic efficiency.

For researchers in drug discovery and process development, the adoption of such modern synthetic technologies is crucial. It not only accelerates the synthesis of target molecules and their analogs but also aligns with the principles of green chemistry by improving atom economy and reducing waste. As new and more efficient catalytic systems continue to be developed, the synthesis of complex fluoro-organics will become increasingly streamlined, empowering the rapid discovery of next-generation pharmaceuticals and advanced materials.

References

  • Billard, T. (2013). The Trifluoromethylthio Group in a New Era. Angewandte Chemie International Edition, 52(33), 8536-8538. Available at: [Link]

  • Gong, S., Cai, X., Fu, H., & Xu, D. (2016). A Concise and Convenient Synthesis of 4-(Trifluoromethylthio)aniline. Asian Journal of Chemistry, 29(1), 91-93. Available at: [Link]

  • Nalbandian, C. J., Brown, Z. E., Alvarez, E., & Gustafson, J. L. (2019). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry, 84(15), 9826-9833. Available at: [Link]

  • Colomb, J., & Billard, T. (2013). Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. Beilstein Journal of Organic Chemistry, 9, 2354-2357. Available at: [Link]

  • Google Patents. (1989). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • Jones, R. G. (1947). Ortho and Para Substituted Derivatives of Benzotrifluoride. Journal of the American Chemical Society, 69(10), 2346–2350. Available at: [Link]

  • Hollingworth, G. J., & Moody, C. J. (2013). Nitration of anilines. Chemical Society Reviews, 42(12), 5356-5367. Available at: [Link]

Sources

Publish Comparison Guide: Characterization of 2-Nitro-4-(trifluoromethylthio)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Nitro-4-(trifluoromethylthio)aniline (CAS: 404-74-0) represents a critical scaffold in modern medicinal chemistry, distinguished by the presence of the trifluoromethylthio (


)  moiety.[1] This "super-lipophilic" group serves as a superior bioisostere to the trifluoromethyl (

) and trifluoromethoxy (

) groups, offering enhanced membrane permeability and metabolic stability without compromising steric compatibility.[1]

This guide provides a technical characterization of this scaffold, comparing it against its fluorinated analogs. It details synthesis protocols, physicochemical properties, and downstream applications in the synthesis of benzimidazole-based anthelmintics and kinase inhibitors.

Physicochemical Comparison: The Advantage

The strategic value of the this compound scaffold lies in the unique electronic and steric properties of the


 substituent.[1]
Table 1: Comparative Properties of 2-Nitro-4-Substituted Anilines[1]
Property

(Target)

(Standard)

(Analog)

(Traditional)
Hansch Lipophilicity (

)
1.44 0.881.040.71
Hammett Constant (

)
0.500.540.350.23
Bond Length (C-X) ~1.82 Å~1.50 Å~1.36 Å~1.74 Å
Metabolic Stability High (Resists P450)HighModerateLow (Oxidative)
pKa (Anilinium Ion) ~1.0~1.3~1.8~2.5

Key Insight: The


 group is significantly more lipophilic than the 

group (

), facilitating superior blood-brain barrier (BBB) penetration and cellular uptake.[1] Despite its larger size, the C-S bond length allows for conformational adaptation in protein binding pockets that rigid

groups cannot accommodate.

Synthesis & derivatization Workflows

The preparation of this compound is distinct from its


 counterpart.[1] While the 

analog is often made via ammonolysis of chloro-nitro precursors, the

derivative is most efficiently accessed via controlled nitration of the parent aniline due to the high cost of

building blocks.
Diagram 1: Synthesis and Application Pathways

G Start 4-(Trifluoromethylthio)aniline (CAS 372-16-7) Step1 Protection (Acetylation) Start->Step1 Intermediate1 N-(4-((trifluoromethyl)thio)phenyl)acetamide Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4) Intermediate1->Step2 Intermediate2 2-Nitro-Intermediate Step2->Intermediate2 Step3 Deprotection (Acid Hydrolysis) Intermediate2->Step3 Target This compound (CAS 404-74-0) Step3->Target Reduction Reduction (H2/Pd-C or Fe/HCl) Target->Reduction Diamine 4-(Trifluoromethylthio)-o-phenylenediamine Reduction->Diamine Benzimidazole Benzimidazole Derivatives (Anthelmintics/Kinase Inhibitors) Diamine->Benzimidazole

Caption: Synthetic workflow from commercial precursors to the target scaffold and downstream bioactive heterocycles.

Experimental Protocols

Protocol A: Regioselective Nitration (Lab Scale)

Objective: Synthesis of this compound from 4-(trifluoromethylthio)aniline. Note: Direct nitration of the free amine often leads to oxidation tars. Protection-Nitration-Deprotection is the industry standard for high purity.

Reagents:

  • 4-(Trifluoromethylthio)aniline (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)[1]

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Sulfuric Acid (

    
    , conc.)[1]
    
  • Ethanol (reagent grade)[1]

Step-by-Step Methodology:

  • Protection: Dissolve 4-(trifluoromethylthio)aniline in glacial acetic acid. Add acetic anhydride dropwise at 0°C. Stir at RT for 2 hours. Pour into ice water to precipitate the acetanilide intermediate.[2] Filter and dry.[1][3][4]

  • Nitration: Dissolve the dried acetanilide in conc.

    
     at -5°C. Add fuming 
    
    
    
    dropwise, maintaining temperature below 0°C to prevent di-nitration.[1] Stir for 1 hour.
  • Quench: Pour the reaction mixture onto crushed ice. The yellow nitro-acetanilide solid precipitates.[1][2] Filter and wash with cold water until pH is neutral.[1]

  • Deprotection: Suspend the solid in 6M HCl and reflux for 2 hours. The solution will darken slightly.

  • Isolation: Cool to 0°C and neutralize with NaOH (aq) to pH 8. Extract with Ethyl Acetate (3x).[1][5] Dry organic layer over

    
     and concentrate.[1]
    
  • Purification: Recrystallize from Ethanol/Water to yield bright yellow needles (Mp: 106-108°C).

Protocol B: Reduction to o-Phenylenediamine

Objective: Conversion to the 1,2-diamine for benzimidazole synthesis.[1]

  • Setup: Dissolve this compound (10 mmol) in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) for 4 hours at RT.
    
  • Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate to obtain the diamine as a dark oil/solid which oxidizes rapidly; use immediately in the next step.

Biological Relevance & Applications[1][5][6][7]

Metabolic Stability

The


 group exhibits exceptional metabolic stability compared to the 

group. The C-F bond strength (approx. 116 kcal/mol) prevents oxidative demethylation by Cytochrome P450 enzymes.[1]
  • Mechanism: P450 enzymes typically attack the

    
    -carbon of alkyl-thio ethers.[1] The fluorination of this position blocks hydrogen abstraction, extending the in vivo half-life (
    
    
    
    ) of the drug candidate.
Drug Development Context[1][2][8]
  • Anthelmintics: The reduced diamine is a direct precursor to analogs of Toltrazuril (though Toltrazuril itself is a triazinone, related metabolites share the

    
     motif).
    
  • Kinase Inhibitors: The 2-nitroaniline scaffold allows for

    
     displacement of the amino group (via diazonium) or reduction to form privileged benzimidazole cores found in VEGFR inhibitors.[1]
    

References

  • Physicochemical Properties of Fluorin

    • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1]

    • Comparison of SCF3 vs CF3 lipophilicity.
    • (Chemical Reviews)[1]

  • Synthesis of Trifluoromethylthio-anilines

    • Svechkarev, D., et al. (2015).
    • Details the nitration p
    • (RSC Advances)[1]

  • Metabolic Stability of Organofluorine Compounds

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3]

    • Explains the metabolic resistance of the SCF3 moiety.
    • (Chem. Soc. Rev.)[1]

  • Benzimidazole Synthesis

    • Standard protocol for reduction and cycliz
    • (Organic Syntheses)[1]

Sources

comparing the efficacy of different catalysts for the synthesis of 2-Nitro-4-(trifluoromethylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 2-Nitro-4-(trifluoromethylthio)aniline (CAS: 404-74-0) represents a critical pharmacophore in the development of agrochemicals and pharmaceuticals. The combination of the lipophilic trifluoromethylthio group (-SCF


, Hansch 

= 1.[1]44) and the chemically versatile nitro-aniline core makes it a high-value intermediate.

However, its synthesis is complicated by the electronic conflict on the benzene ring: the amino group is strongly activating, while the nitro group is deactivating. This guide objectively compares three distinct synthetic methodologies:

  • Transition-Metal Catalysis (Copper-Mediated): High precision using aryl iodides.

  • Metal-Free Electrophilic C-H Functionalization: Direct functionalization of 2-nitroaniline.

  • Classical Stepwise Modification: Nitration of 4-(trifluoromethylthio)aniline.

Mechanistic Pathways & Comparative Analysis

Method A: Copper-Catalyzed Cross-Coupling (The "Modern Standard")

This route utilizes 4-iodo-2-nitroaniline as the substrate. The reaction relies on the formation of a Cu(I)-SCF


 species, typically generated in situ from AgSCF

or stable reagents like CuSCF

.
  • Mechanism: The catalytic cycle involves the oxidative addition of the C-I bond to the Cu(I) center, followed by ligand exchange (transmetallation) with the SCF

    
     source, and finally reductive elimination to form the C-S bond.
    
  • Efficacy: This method offers the highest regioselectivity. The position of the SCF

    
     group is pre-determined by the iodine handle, eliminating isomer separation issues common in electrophilic substitution.
    
Method B: Metal-Free Electrophilic C-H Functionalization (The "Green" Emerging Route)

This approach attempts the direct trifluoromethylthiolation of 2-nitroaniline . Using highly electrophilic reagents (e.g.,


-trifluoromethylthiosaccharin) and Lewis base catalysts.
  • Mechanism: The amino group at C1 directs the electrophilic attack to the para position (C4). Although the nitro group at C2 is withdrawing, the strong resonance donation from the amine dominates, making C4 the most nucleophilic site.

  • Efficacy: While atom-economical (no halogenated precursor needed), yields can suffer due to the deactivating nature of the nitro group and potential

    
    -sulfenylation side reactions.
    
Method C: Classical Nitration (The "Industrial" Baseline)

This route involves the nitration of 4-(trifluoromethylthio)aniline .

  • Mechanism: Standard Electrophilic Aromatic Substitution (EAS). The -NH

    
     group directs the incoming nitro group to the ortho position (C2), as the para position is blocked by SCF
    
    
    
    .
  • Efficacy: Highly scalable but dependent on the availability of 4-(trifluoromethylthio)aniline. It involves handling hazardous nitrating mixtures (

    
    ).
    

Comparative Data Analysis

The following table summarizes the performance metrics of the three methods based on experimental data and kinetic principles.

MetricMethod A: Cu-Catalyzed Method B: Metal-Free C-H Method C: Classical Nitration
Substrate 4-Iodo-2-nitroaniline2-Nitroaniline4-(Trifluoromethylthio)aniline
Reagent AgSCF

/ CuI / Ligand
PhSO

SCF

or Saccharin-SCF

HNO

/ H

SO

Yield 85 - 92%55 - 70%80 - 90%
Regioselectivity >99:1 (Defined by I)~90:10 (Para vs Ortho)>95:5 (Ortho to NH

)
Reaction Temp 80 - 110 °C25 - 60 °C0 - 25 °C
Scalability Moderate (Ag cost)High (if reagent is cheap)Very High
Key Challenge Cost of AgSCF

; Metal removal
Lower reactivity of nitro-substrateExothermic safety; Waste acid

Detailed Experimental Protocols

Protocol A: Copper-Mediated Synthesis (Recommended for R&D)

Best for: High purity requirements and small-to-medium scale synthesis.

Materials:

  • 4-Iodo-2-nitroaniline (1.0 equiv)

  • AgSCF

    
     (1.2 equiv)
    
  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with 4-iodo-2-nitroaniline (264 mg, 1.0 mmol), AgSCF

    
     (250 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), and 1,10-phenanthroline (36 mg, 0.2 mmol).
    
  • Solvation: Add anhydrous DMF (3.0 mL). Seal the tube with a Teflon cap.

  • Reaction: Stir the mixture at 100 °C for 12 hours. The solution will typically darken as the catalytic cycle progresses.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove silver salts.

  • Purification: Wash the filtrate with water (3 x 10 mL) and brine. Dry over Na

    
    SO
    
    
    
    . Concentrate in vacuo.
  • Isolation: Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield the yellow solid product.

Protocol B: Metal-Free Direct C-H Functionalization

Best for: Avoiding heavy metals and utilizing cheaper starting materials.

Materials:

  • 2-Nitroaniline (1.0 equiv)

  • 
    -Trifluoromethylthiosaccharin (1.2 equiv)
    
  • Catalyst: Trip-SMe (Triptycenyl sulfide) (10 mol%) - Optional for rate enhancement

  • Solvent: 1,2-Dichloroethane (DCE)

Procedure:

  • Setup: Dissolve 2-nitroaniline (138 mg, 1.0 mmol) in DCE (4 mL).

  • Addition: Add the electrophilic SCF

    
     reagent (e.g., 
    
    
    
    -trifluoromethylthiosaccharin) (1.2 mmol) in one portion.
  • Catalysis: Add the Lewis base catalyst (if using) or simply heat the mixture to 60 °C .

  • Monitoring: Monitor by TLC. The reaction is slower due to the electron-withdrawing nitro group; reaction times may extend to 24 hours.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography is essential to separate the para-substituted product from any ortho-isomers or unreacted starting material.

Visualizing the Mechanisms

Diagram 1: Copper-Catalyzed Cycle (Method A)

This diagram illustrates the oxidative addition and transmetallation pathway that ensures high regioselectivity.

CuCatalysis Start Cu(I)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Cu(III)-I) Start->OxAdd + Substrate TransMet Transmetallation (AgSCF3 -> AgI) OxAdd->TransMet + AgSCF3 RedElim Reductive Elimination (Product Release) TransMet->RedElim - AgI RedElim->Start Regeneration Product 2-Nitro-4-(SCF3)aniline RedElim->Product Substrate 4-Iodo-2-nitroaniline Substrate->OxAdd

Caption: The Cu(I)/Cu(III) catalytic cycle showing the precise installation of SCF3 at the iodine position.

Diagram 2: Electrophilic C-H Functionalization (Method B)

This diagram highlights the directing effects and the resonance competition that dictates the yield.

CHFunc Substrate 2-Nitroaniline Activation Amine Activation (Lone pair donation) Substrate->Activation Attack Electrophilic Attack at C4 (Para) Activation->Attack + SCF3+ Source Intermediate Wheland Intermediate Attack->Intermediate Product 2-Nitro-4-(SCF3)aniline Intermediate->Product - H+

Caption: The amino group activates the para-position, overcoming the deactivating nitro group to allow C-H substitution.

References

  • Catalytic Trifluoromethylation of Iodoarenes. Uchikura, T. et al. Beilstein Journal of Organic Chemistry, 2020. Link

  • Metal-Free Direct Trifluoromethylthiolation of Aromatic Compounds. Osaka University Research. Link

  • Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids. Organic Chemistry Frontiers, RSC Publishing.[2][3] Link

  • Preparation of Trifluoromethyl Aryl Sulfides Using Silver(I) Trifluoromethanethiolate. Carnegie Mellon University. Link

  • Synthesis of 4-(Trifluoromethylthio)aniline. Asian Journal of Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Nitro-4-(trifluoromethylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling fluorinated and sulfur-containing nitroaromatics requires a rigorous synthesis of chemical intuition and strict operational discipline. 2-Nitro-4-(trifluoromethylthio)aniline (CAS: 404-74-0) is a highly valuable building block in modern drug discovery, primarily used to install the trifluoromethylthio (-SCF


) pharmacophore.

While this compound is instrumental in optimizing drug candidates, its structural features present unique occupational hazards. This guide provides a comprehensive, field-proven methodology for the safe handling, operational workflow, and disposal of this chemical.

Physicochemical Profiling & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The hazards of this compound are driven by two distinct structural moieties: the nitroaniline core and the trifluoromethylthio group .

  • Methemoglobinemia Risk: The nitroaniline core is a classic toxophore. Upon systemic absorption, nitroanilines undergo hepatic N-hydroxylation. These reactive metabolites oxidize the ferrous (Fe

    
    ) iron in hemoglobin to the ferric (Fe
    
    
    
    ) state, forming methemoglobin [1]. This drastically impairs oxygen transport, leading to silent hypoxia and cyanosis.
  • Enhanced Dermal Penetration: The -SCF

    
     group is a highly lipophilic electron-withdrawing group with a  [2]. While medicinal chemists leverage this to [3], this exact property makes the precursor exceptionally adept at penetrating the lipid bilayer of human skin, amplifying the dermal toxicity risk.
    

Table 1: Quantitative Physicochemical and Hazard Data

Property / Hazard ParameterSpecification / Value
CAS Registry Number 404-74-0
Molecular Formula C

H

F

N

O

S
Molecular Weight 238.19 g/mol
Physical State Solid (Yellow to orange powder)
GHS Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation [4]
Signal Word Warning (GHS07)

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling highly lipophilic nitroaromatics, especially when carrier solvents are introduced.

  • Hand Protection (The Carrier Solvent Caveat): For handling the dry solid, standard nitrile gloves (minimum 0.11 mm thickness) are acceptable. However, if the compound is dissolved in solvents like DMSO or DMF, butyl rubber or Silver Shield laminate gloves are mandatory . Causality: DMSO acts as a carrier, rapidly dragging the lipophilic aniline straight through the microscopic pores of standard nitrile rubber.

  • Respiratory Protection: All operations must occur within a certified chemical fume hood. If weighing must be done outside a hood due to analytical balance constraints, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of micro-dust.

  • Eye & Body Protection: ANSI Z87.1 tight-fitting chemical safety goggles (not standard safety glasses) and a fully buttoned, flame-retardant laboratory coat.

Experimental Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system —meaning the completion of one step inherently verifies the safety of the next.

Workflow A 1. Fume Hood Validation Ensure Face Velocity 80-120 fpm B 2. PPE Donning Inspect & Don Nitrile/Butyl Gloves A->B C 3. Solid Dispensing Use Grounded Anti-static Spatula B->C D 4. Solvent Solubilization Caution: DMSO Enhances Permeability C->D E 5. Reaction Execution Maintain Inert Atmosphere D->E F 6. Decontamination & Disposal Segregate Halogenated Waste E->F

Figure 1: Standard operating workflow for handling this compound.

Step-by-Step Methodology: Dispensing and Reaction Setup

Step 1: Pre-Operational Validation

  • Action: Verify the fume hood monitor displays a face velocity between 80-120 feet per minute (fpm). Lower the sash to the marked operational height.

  • Validation: Tape a small piece of Kimwipe to the bottom of the sash. An inward pull visually confirms negative pressure containment.

Step 2: Static-Free Weighing

  • Action: Use a grounded, anti-static micro-spatula to transfer the solid into a pre-tared, sealable reaction vial.

  • Causality: Fine nitroaromatic powders are sensitive to static discharge, which can cause the powder to "jump" and aerosolize, leading to inhalation exposure and workspace contamination.

Step 3: Closed-System Solubilization

  • Action: Seal the vial with a septum cap before removing it from the balance area. Transfer to the reaction block. Add your reaction solvent (e.g., DCM, DMF) directly into the sealed vial via a syringe.

  • Causality: Liquid transfer via syringe is inherently safer than pouring dry solids into a solvent. It eliminates the risk of dust generation and minimizes the exposed surface area of the chemical.

Spill Management & Disposal Plan

Immediate and correct response to spills prevents systemic exposure and cross-contamination.

Solid Spill Protocol:

  • Do not dry sweep. Sweeping aerosolizes the toxic powder.

  • Cover the spill with damp absorbent paper towels (using water or a mild solvent like ethanol) to suppress dust.

  • Carefully scoop the damp mass using a disposable plastic scraper into a sealable hazardous waste container.

  • Wash the affected area with a 10% bleach solution, followed by soap and water. Causality: Bleach aids in the oxidative degradation of residual aniline traces.

Solution Spill Protocol:

  • Isolate the area. If the solvent is highly volatile or toxic (e.g., DMF), lower the fume hood sash immediately.

  • Apply a universal chemical absorbent pad or vermiculite over the liquid.

  • Once absorbed, transfer to a compatible waste container and decontaminate the surface with soap and water.

Waste Segregation: Due to the presence of both fluorine and sulfur, all contaminated consumables (gloves, Kimwipes, reaction vials) and liquid waste must be strictly segregated into Halogenated Organic Waste streams. Mixing this with non-halogenated waste can lead to toxic gas release during downstream incineration.

References

  • Hazardous Substance Fact Sheet: p-Nitroaniline. New Jersey Department of Health. Available at:[Link]

  • Shelf-stable electrophilic reagents for trifluoromethylthiolation. PubMed Central (National Institutes of Health). Available at:[Link]

×

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.